Thiane-4-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiane-4-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQBVMOHKFSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiane-4-thiol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiane-4-thiol, a sulfur-containing heterocyclic compound, holds potential for applications in medicinal chemistry and materials science due to the versatile reactivity of its thiol group. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental data and protocols to support further research and development.
Chemical and Physical Properties
This compound, with the CAS number 787536-05-4, is a derivative of thiane, a six-membered saturated heterocycle containing a sulfur atom. The introduction of a thiol group at the 4-position imparts characteristic properties that are of interest in various chemical transformations. While comprehensive experimental data for this compound is not widely published, its properties can be inferred from data on its parent compound, thiane, and the general characteristics of thiols.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Thiane |
| CAS Number | 787536-05-4 | 1613-51-0 |
| Molecular Formula | C₅H₁₀S₂ | C₅H₁₀S |
| Molecular Weight | 134.26 g/mol | 102.20 g/mol |
| Boiling Point | Not available | 142 °C |
| Melting Point | Not available | Not available |
| pKa | Not available (expected to be around 10-11) | Not applicable |
Synthesis of this compound
A plausible and efficient synthetic route to this compound commences with the commercially available precursor, tetrahydro-4H-thiopyran-4-one. The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by conversion to the thiol.
Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)
A robust method for the gram-scale synthesis of tetrahydro-4H-thiopyran-4-one has been reported, starting from 1,5-dichloropentan-3-one.
Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one
-
Materials: 1,5-dichloropentan-3-one, sodium sulfide nonahydrate, ethanol, water, diethyl ether.
-
Procedure:
-
A solution of sodium sulfide nonahydrate (1.1 equivalents) in water is prepared.
-
1,5-dichloropentan-3-one (1 equivalent) is dissolved in ethanol.
-
The sodium sulfide solution is added dropwise to the ethanolic solution of the dichloro-ketone at room temperature with vigorous stirring.
-
The reaction mixture is stirred for 12-24 hours, during which the product precipitates.
-
The precipitate is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.
-
The crude product can be purified by recrystallization or sublimation to yield pure tetrahydro-4H-thiopyran-4-one.
-
Conversion of Tetrahydro-4H-thiopyran-4-one to this compound
The conversion of the ketone to the thiol can be achieved through a two-step process: reduction to the alcohol followed by substitution to introduce the thiol group.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reduction to Tetrahydro-2H-thiopyran-4-ol
-
Tetrahydro-4H-thiopyran-4-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.
-
A reducing agent, for example, sodium borohydride (NaBH₄) (1.1 equivalents), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield tetrahydro-2H-thiopyran-4-ol.
-
-
Step 2: Conversion to this compound
-
The resulting alcohol is converted to a good leaving group, for instance, a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
-
The resulting tosylate or mesylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield this compound.
-
Spectral Characterization
Table 2: Predicted Spectral Data for this compound
| Spectroscopy | Predicted Wavenumber/Chemical Shift | Assignment |
| ¹H NMR | δ 2.5 - 3.0 ppm (m) | Protons adjacent to the ring sulfur atom (-CH₂-S-) |
| δ 1.8 - 2.2 ppm (m) | Protons on the carbon bearing the thiol group (-CH-SH) | |
| δ 1.5 - 1.9 ppm (m) | Remaining ring protons (-CH₂-) | |
| δ 1.3 - 1.6 ppm (t or d) | Thiol proton (-SH) | |
| ¹³C NMR | δ 30 - 40 ppm | Carbons adjacent to the ring sulfur atom (-CH₂-S-) |
| δ 40 - 50 ppm | Carbon bearing the thiol group (-CH-SH) | |
| δ 25 - 35 ppm | Remaining ring carbons (-CH₂-) | |
| IR Spectroscopy | 2550 - 2600 cm⁻¹ (weak) | S-H stretch |
| 2850 - 2960 cm⁻¹ (strong) | C-H stretch (aliphatic) | |
| 600 - 800 cm⁻¹ | C-S stretch | |
| Mass Spectrometry | m/z = 134 | Molecular ion [M]⁺ |
| m/z = 101 | [M - SH]⁺ | |
| m/z = 74 | Fragmentation of the thiane ring |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the thiol functional group, which can participate in a variety of reactions, including oxidation, alkylation, and addition to electrophiles.
Oxidation to Disulfide
Thiols are readily oxidized to disulfides. This reaction can be achieved using mild oxidizing agents such as iodine or even atmospheric oxygen, particularly in the presence of a base.[1] The formation of a disulfide bond is a key reaction in various biological processes and can be utilized for the synthesis of dimeric structures.
Experimental Protocol: Oxidation of this compound
-
Materials: this compound, iodine, methanol, sodium hydroxide.
-
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Alternatively, dissolve this compound in an aqueous or alcoholic solution containing a base (e.g., NaOH) and expose it to air or bubble oxygen through the solution.
-
The disulfide product can be isolated by extraction and purified by chromatography.
-
S-Alkylation
The thiol group is nucleophilic and can be readily alkylated by reacting with alkyl halides or other electrophiles in the presence of a base.[2] This reaction is a versatile method for introducing a wide range of substituents onto the sulfur atom, allowing for the synthesis of diverse thioether derivatives.
Experimental Protocol: S-Alkylation of this compound
-
Materials: this compound, an alkyl halide (e.g., methyl iodide), a base (e.g., sodium hydride or potassium carbonate), and a suitable solvent (e.g., THF or DMF).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the base to deprotonate the thiol and form the more nucleophilic thiolate.
-
Add the alkyl halide to the reaction mixture.
-
Stir the reaction at an appropriate temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting thioether by column chromatography.
-
Biological Significance and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in biological signaling pathways. However, the thiol group is a critical functional moiety in many biological molecules, such as the amino acid cysteine and the antioxidant glutathione. Thiols are known to play crucial roles in redox signaling and antioxidant defense mechanisms.[3][4] The reactivity of the thiol group in this compound suggests that it could potentially interact with biological systems, for example, by participating in thiol-disulfide exchange reactions with proteins or by acting as a scavenger of reactive oxygen species. Further research is required to explore the potential biological activities of this compound and its derivatives.
Safety Information
Detailed toxicological data for this compound is not available. However, as with most thiols, it is expected to have a strong, unpleasant odor. It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Thiols can cause skin and eye irritation.[5] In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound is a versatile chemical building block with potential applications in various fields. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its expected reactivity based on the chemistry of the thiol functional group. The provided experimental protocols offer a starting point for the synthesis and further derivatization of this compound. While specific experimental data for this compound is limited, this guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this intriguing sulfur-containing heterocycle. Further investigation into its physical, spectral, and biological properties is warranted to fully elucidate its potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 4. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Thiane-4-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Thiane-4-thiol, a crucial heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic pathways, starting from the readily accessible precursor, tetrahydrothiopyran-4-one. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to facilitate practical application in a laboratory setting.
Introduction
This compound, also known as tetrahydropyran-4-thiol, is a sulfur-containing heterocyclic compound. The thiol functional group at the 4-position of the thiane ring imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. This guide outlines two robust and reproducible synthetic strategies for its preparation.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are detailed below. Both pathways commence with the synthesis of tetrahydrothiopyran-4-one.
Route A: From Tetrahydrothiopyran-4-one via Reduction and Nucleophilic Substitution
This pathway involves a three-step sequence:
-
Reduction of tetrahydrothiopyran-4-one to tetrahydrothiopyran-4-ol.
-
Tosylation of the resulting alcohol to form a good leaving group.
-
Nucleophilic substitution with a sulfur nucleophile, such as thiourea, followed by hydrolysis to yield the target thiol.
Route B: From Tetrahydrothiopyran-4-one via Thionation and Reduction
This two-step approach consists of:
-
Thionation of tetrahydrothiopyran-4-one to yield the corresponding thian-4-thione.
-
Reduction of the thioketone to the desired this compound.
The following sections provide detailed experimental procedures for the synthesis of the key intermediate, tetrahydrothiopyran-4-one, and for each of the subsequent synthetic routes to this compound.
Part 1: Synthesis of Tetrahydrothiopyran-4-one
The common starting material for both synthetic routes is tetrahydrothiopyran-4-one. A reliable method for its synthesis is the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[1][2]
Experimental Protocol
Step 1: Dieckmann Condensation to form Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.71 g, 67.8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a dry three-necked flask under an inert atmosphere, a solution of dimethyl 3,3'-thiodipropionate (10.1 g, 48.9 mmol) in THF is added dropwise.
-
The reaction mixture is then heated to reflux for approximately 1 hour.
-
After cooling to room temperature, the reaction is quenched by the careful addition of water.
-
The pH of the solution is adjusted to 6-7 with 2% hydrochloric acid.
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a yellow oily liquid.[3]
Step 2: Decarboxylation to Tetrahydrothiopyran-4-one
-
The crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate is refluxed in 10% aqueous sulfuric acid.[1][2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data for the Synthesis of Tetrahydrothiopyran-4-one
| Step | Reactants | Reagents and Solvents | Yield | Reference(s) |
| Dieckmann Condensation | Dimethyl 3,3'-thiodipropionate | Sodium hydride, THF | 88.7% | [3] |
| Decarboxylation | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aq. H₂SO₄ | >75% | [1][2] |
| Overall Yield | Dimethyl 3,3'-thiodipropanoate to Tetrahydrothiopyran-4-one | ~66% |
Part 2: Synthesis of this compound
Route A: Via Reduction, Tosylation, and Nucleophilic Substitution
This route provides a classic and reliable method for the conversion of a ketone to a thiol through an alcohol intermediate.
Caption: Synthetic workflow for this compound via Route A.
Step A1: Reduction of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-ol
-
Dissolve tetrahydrothiopyran-4-one (1.0 eq) in methanol and cool the solution in an ice-water bath.[4][5]
-
Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the mixture for five minutes in the ice bath, then remove the bath and continue stirring at room temperature for 20 minutes.[4]
-
Quench the reaction by the slow addition of water.
-
Add 3 M sodium hydroxide solution to decompose the borate salts.[4]
-
Extract the product with dichloromethane (3 x volume of methanol).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydrothiopyran-4-ol.
Step A2: Tosylation of Tetrahydrothiopyran-4-ol
-
Dissolve tetrahydrothiopyran-4-ol (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 eq).
-
Allow the reaction to stir at 0 °C for several hours or overnight at low temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford tetrahydrothiopyran-4-yl tosylate.
Step A3: Synthesis of this compound from the Tosylate
-
Reflux a mixture of tetrahydrothiopyran-4-yl tosylate (1.0 eq) and thiourea (~1.5 eq) in a suitable solvent such as ethanol.[6]
-
After the reaction is complete (monitored by TLC), add a solution of sodium hydroxide and continue to reflux to hydrolyze the intermediate isothiouronium salt.
-
Cool the reaction mixture, acidify with a dilute acid (e.g., HCl), and extract the product with an organic solvent.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
| Step | Starting Material | Key Reagents | Typical Yield | Reference(s) |
| A1: Reduction | Tetrahydrothiopyran-4-one | NaBH₄ | High | [5][7] |
| A2: Tosylation | Tetrahydrothiopyran-4-ol | TsCl, Pyridine | Good to High | [6][8] |
| A3: Thiol Synthesis | Tetrahydrothiopyran-4-yl Tosylate | Thiourea, NaOH | Good | [6] |
Route B: Via Thionation and Reduction
This route offers a more direct conversion of the ketone to the thiol, potentially reducing the number of synthetic steps.
Caption: Synthetic workflow for this compound via Route B.
Step B1: Thionation of Tetrahydrothiopyran-4-one
-
In a flask equipped with a reflux condenser, dissolve tetrahydrothiopyran-4-one (1.0 eq) in an anhydrous solvent such as toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[9]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate thian-4-thione.[9]
Step B2: Reduction of Thian-4-thione to this compound
-
Dissolve thian-4-thione (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
After the reaction is complete, carefully quench with a dilute acid (e.g., HCl) to neutralize any excess reducing agent and hydrolyze any intermediates.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
| Step | Starting Material | Key Reagents | Typical Yield | Reference(s) |
| B1: Thionation | Tetrahydrothiopyran-4-one | Lawesson's Reagent | Good to High | [9][10][11] |
| B2: Reduction | Thian-4-thione | NaBH₄ | Good to High |
Conclusion
This guide has outlined two effective and experimentally detailed synthetic routes for the preparation of this compound. Both routes are viable options for laboratory-scale synthesis, with the choice of method depending on the availability of reagents, desired purity, and the specific requirements of the research or development project. The provided data tables and workflow diagrams are intended to facilitate the practical implementation of these synthetic strategies. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lawesson's Reagent [organic-chemistry.org]
An In-depth Technical Guide on the Structure and Bonding of Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Thiane-4-thiol, a heterocyclic organosulfur compound, is a derivative of thiane where a thiol group is substituted at the 4-position of the saturated six-membered ring. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding of its structure and bonding can be extrapolated from the well-studied parent molecule, thiane, and the known properties of thiol groups. This guide provides a detailed analysis of the anticipated molecular geometry, bonding characteristics, and relevant experimental methodologies.
Molecular Structure and Conformation
The fundamental framework of this compound is the thiane ring, a saturated heterocycle containing one sulfur atom. Electron diffraction studies have demonstrated that thiane adopts a chair conformation, which is significantly more puckered than that of cyclohexane.[1] This conformation is the most stable arrangement as it minimizes both angle and torsional strain.
The introduction of a thiol (-SH) group at the 4-position can lead to two possible chair conformations: one with the thiol group in an axial position and the other in an equatorial position. The conformational preference is determined by steric and electronic factors. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric hindrance. It is therefore highly probable that the equatorial conformer of this compound is the more stable isomer.
Bonding and Electronic Structure
The bonding in the thiane ring primarily consists of single covalent bonds. The carbon-sulfur (C-S) bond length in thiane has been determined to be approximately 1.811 Å.[1] The carbon-carbon (C-C) bond lengths are around 1.528 Å.[1] The bond angles within the ring are also influenced by the presence of the larger sulfur atom. The C-S-C bond angle is approximately 97.6°, while the S-C-C and C-C-C angles are around 112.7° and 113.6° respectively.[1]
The thiol group introduces a sulfur-hydrogen (S-H) bond and a carbon-sulfur (C-S) bond. The S-H bond is weaker and more acidic than the oxygen-hydrogen (O-H) bond in an analogous alcohol due to the larger size and lower electronegativity of the sulfur atom.
Quantitative Structural Data
The following table summarizes the key structural parameters for the thiane ring, which are expected to be largely transferable to this compound.
| Parameter | Atom(s) Involved | Value |
| C-S Bond Length | C-S | 1.811 ± 0.004 Å |
| C-C Bond Length | C-C | 1.528 ± 0.003 Å |
| C-H Bond Length | C-H | 1.114 ± 0.002 Å |
| C-S-C Bond Angle | C-S-C | 97.6 ± 0.8° |
| S-C-C Bond Angle | S-C-C | 112.7 ± 0.2° |
| (S)C-C-C Bond Angle | (S)C-C-C | 112.3 ± 0.4° |
| (C)C-C-C Bond Angle | (C)C-C-C | 113.6 ± 0.8° |
| H-C-H Bond Angle | H-C-H | 105.7 ± 0.9° |
| S-C-C-C Torsional Angle | S-C-C-C | 60.8 ± 0.3° |
| C-C-C-C Torsional Angle | C-C-C-C | -58.6 ± 1.1° |
| C-S-C-C Torsional Angle | C-S-C-C | -55.4 ± 1.2° |
Data sourced from gas-phase electron diffraction studies of thiane.[1]
Experimental Protocols
A general procedure for the synthesis of the parent compound, thiane, involves the reaction of 1,5-dibromopentane with sodium sulfide.[2]
General Synthesis of Thiane:
A mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is heated. After cooling, water and a non-polar organic solvent such as dichloromethane are added. The organic phase is separated, washed, and dried. The crude product is then purified by distillation to yield thiane.[3] This methodology could potentially be adapted for the synthesis of substituted thianes, although the starting materials and reaction conditions would need to be optimized.
Spectroscopic Analysis:
Standard spectroscopic techniques would be employed for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic S-H stretching vibration, typically in the range of 2550-2600 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Visualizations
Molecular Structure of this compound (Equatorial Conformer)
A 2D representation of the this compound molecule.
Logical Relationship of Structural Analysis
Workflow for the synthesis and structural analysis of this compound.
References
In-depth Technical Guide: Physical and Chemical Properties of Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiane-4-thiol, a heterocyclic organosulfur compound, presents a molecule of interest for various applications in chemical synthesis and drug discovery. Its structure, featuring a saturated six-membered thiane ring with a thiol functional group at the 4-position, suggests potential for nucleophilic reactions and coordination with metal centers. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and purification, and a discussion of its potential biological relevance based on the well-established roles of thiols in cellular processes.
Core Physical and Chemical Properties
Quantitative data for this compound is sparse in publicly available literature, with some properties currently relying on predicted values. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 787536-05-4 | [1] |
| Molecular Formula | C₅H₁₀S₂ | [1] |
| Molecular Weight | 134.26 g/mol | [1] |
| Boiling Point | 214.8 ± 33.0 °C (Predicted) | |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |
| SMILES | SC1CCSCC1 | [1] |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific literature. However, a plausible and common synthetic route would involve the reduction of the corresponding ketone, tetrahydro-4H-thiopyran-4-one, to the alcohol, followed by conversion to a leaving group and subsequent displacement with a thiol-containing nucleophile, or direct conversion of the ketone to the thiol. A general two-step conceptual workflow for the synthesis from the corresponding ketone is outlined below.
Conceptual Synthesis Workflow
Caption: A plausible two-step synthesis of this compound.
Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one
The synthesis would likely begin with the reduction of the commercially available tetrahydro-4H-thiopyran-4-one. A standard laboratory procedure would involve dissolving the ketone in a suitable protic solvent, such as methanol or ethanol, and adding a reducing agent like sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, and the product, tetrahydro-2H-thiopyran-4-ol, would be extracted and purified.
Step 2: Conversion of the Hydroxyl Group to a Thiol Group
The resulting alcohol can be converted to the thiol. One common method for such a transformation is the use of a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or xylene, often with heating. The reaction mixture would then be worked up to isolate the crude this compound.
Purification of this compound
Given that thiols can be volatile and possess strong, unpleasant odors, purification requires careful handling in a well-ventilated fume hood. Common purification techniques for volatile thiols include:
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective method for purification.
-
Chromatography: Flash column chromatography on silica gel can be used, but care must be taken as thiols can be prone to oxidation on silica[2]. Using deoxygenated solvents and minimizing the exposure time on the column is recommended.
-
Preparative Gas Chromatography (Prep-GC): For small quantities, Prep-GC can provide high purity.
-
Selective Extraction: Methods involving the reversible formation of metal-thiolate complexes can be employed for selective extraction from a mixture[3][4][5]. For example, the thiol can be reacted with a mercury-containing reagent to form a solid which is then isolated, followed by the release of the free thiol upon treatment with a stronger thiol like dithiothreitol (DTT).
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are not currently available in the scientific literature. However, the thiol functional group is a key player in a multitude of biological processes, primarily centered around redox chemistry[6][7][8][9]. Small molecule thiols, such as glutathione, are critical components of the cellular antioxidant defense system and are involved in maintaining the cellular redox balance.
Thiol-Mediated Redox Signaling
Caption: A simplified diagram of thiol involvement in redox signaling.
The reactivity of the thiol group in this compound is expected to be similar to other small molecule thiols. The thiol can be deprotonated to the more nucleophilic thiolate anion, which can participate in various reactions, including:
-
Nucleophilic Attack: Thiolates are potent nucleophiles and can react with electrophiles.
-
Redox Reactions: Thiols can be oxidized to disulfides, sulfenic acids, sulfinic acids, and sulfonic acids by reactive oxygen species (ROS)[8][10]. The reversible oxidation of thiols to disulfides is a key mechanism in redox signaling, acting as a molecular "switch" to control protein function and signaling pathways.
-
Metal Ligation: The soft sulfur atom of a thiol has a high affinity for soft metal ions, suggesting that this compound could act as a ligand in coordination chemistry and potentially interact with metalloproteins.
Given these properties, this compound could potentially modulate cellular redox-sensitive signaling pathways if introduced into a biological system. However, without specific studies, its precise biological effects, metabolic fate, and potential toxicity remain unknown.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in various scientific fields. While its fundamental physical properties are not yet fully characterized experimentally, its chemical structure suggests a reactivity profile typical of thiols. The synthesis and purification of this compound can likely be achieved through established chemical methodologies. The biological significance of this compound remains to be explored, but the central role of the thiol group in redox biology provides a strong rationale for future studies into its potential effects on cellular signaling and physiology. Further research is warranted to establish the experimental physical data and to explore the specific chemical and biological activities of this molecule.
References
- 1. 787536-05-4|this compound|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 6. Small Molecules Govern Thiol Redox Switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redox regulation of immunity and the role of small molecular weight thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Introduction: What we do and do not know regarding redox processes of thiols in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Thiane-4-thiol and Related Sulfur Heterocycles
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound named "Thiane-4-thiol" with the CAS number 787536-05-4. This guide provides a comprehensive overview based on the parent structure, Thiane , and the thiol functional group to serve as a foundational resource for researchers interested in this class of molecules.
Introduction to Thiane and Thiols
Thiane is a saturated six-membered heterocyclic compound featuring a sulfur atom in place of a carbon atom.[1][2] Its structure is analogous to cyclohexane, and it serves as a core scaffold in various organosulfur compounds.[3] The introduction of a thiol (-SH or sulfhydryl) group at the 4-position of the thiane ring would yield "this compound," a molecule combining the properties of a cyclic thioether and a thiol.
Thiols are sulfur analogs of alcohols and are known for their distinct odors, higher acidity compared to alcohols, and potent nucleophilicity.[4][5] The thiol group is a critical functional moiety in numerous biological molecules, including the amino acid cysteine, and plays a vital role in redox biology, protein structure, and enzymatic catalysis.[6][7] This guide will explore the physicochemical properties, synthesis, reactivity, and potential applications of compounds based on the thiane and thiol motifs.
Physicochemical and Spectroscopic Data
Quantitative data for the specific target molecule is unavailable. The tables below summarize key properties of the parent compound, Thiane, and general characteristics of the thiol functional group.
Table 2.1: Physicochemical Properties of Thiane (CAS: 1613-51-0)
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀S | [1] |
| Molar Mass | 102.20 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.9943 g/cm³ | [2] |
| Melting Point | 19 °C | [2] |
| Boiling Point | 141.8 °C | [2] |
| Vapor Pressure | 8.0 mmHg | [1] |
| XLogP3 | 1.7 | [1] |
Table 2.2: General Properties of Aliphatic Thiols
| Property | Description | Reference |
| Acidity (pKa) | Typically 10-11. More acidic than corresponding alcohols due to the larger size of the sulfur atom, which stabilizes the negative charge of the thiolate conjugate base. | [5] |
| Boiling Point | Lower than corresponding alcohols due to weaker hydrogen bonding. | [4] |
| Odor | Strong, often resembling garlic or rotten eggs. | [4] |
| Nucleophilicity | The thiolate anion (RS⁻) is an excellent nucleophile, readily participating in Sₙ2 reactions. | [5] |
| Redox Potential | Readily oxidized to form disulfides (R-S-S-R) and, with stronger agents, sulfinic (RSO₂H) or sulfonic (RSO₃H) acids. | [4][7] |
Synthesis and Reactivity
General Synthetic Approaches
The synthesis of a substituted thiane such as this compound would likely involve multi-step pathways. A common method for creating the thiane ring is the reaction of a 1,5-dihalopentane with sodium sulfide.[2] Introducing the thiol group could be achieved by nucleophilic substitution using a hydrosulfide salt or thiourea followed by hydrolysis.[5]
Key Reactions of the Thiol Group
The reactivity of this compound would be dominated by the thiol functional group.
-
Deprotonation: Treatment with a base easily forms the corresponding thiolate, a potent nucleophile.[8]
-
Alkylation: The thiolate can react with alkyl halides in an Sₙ2 reaction to form thioethers.[5][8]
-
Oxidation to Disulfides: Mild oxidizing agents like iodine (I₂) or even atmospheric oxygen can induce the coupling of two thiol molecules to form a disulfide bridge.[4] This reaction is reversible with reducing agents.
-
Thiol-Ene Reaction: Thiols can add across a double bond in the presence of a radical initiator or light, a type of "click chemistry" reaction that is highly efficient.[9]
Potential Applications in Drug Development
While no biological activity is documented for this compound, its structural motifs are relevant to medicinal chemistry.
-
Redox Modulation: The thiol group can act as a reducing agent and radical scavenger, potentially restoring cellular thiol pools or protecting against oxidative stress.[6][10]
-
Enzyme Inhibition: Cysteine residues in the active sites of enzymes are common targets for covalent inhibitors. A molecule like this compound could potentially form disulfide bonds with such residues.
-
Nanoparticle Conjugation: Thiols are widely used to anchor biologically active molecules to gold nanoparticles for targeted drug delivery and diagnostics.[11]
-
Heterocyclic Scaffolds: Substituted thianes and related nitrogen-sulfur heterocycles have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antineoplastic properties.[12]
Experimental Protocols
The following are representative protocols for the synthesis and characterization of thiol-containing compounds, adapted from established methodologies.
Protocol: Synthesis of a Thiol via Trityl-Protected Intermediate
This protocol describes a general method for introducing a thiol group onto a molecule with a hydroxyl group, using a protected thiol reagent followed by deprotection.[11]
Materials:
-
Starting material with a hydroxyl group (e.g., an alcohol)
-
2-(Tritylthio)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
Procedure:
-
Esterification: Dissolve the starting alcohol (1.0 mmol), 2-(tritylthio)acetic acid (1.2 mmol), and DMAP (1.5 mmol) in 10 mL of anhydrous DCM.
-
Add EDCI (1.5 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of water. Wash the organic layer sequentially with 0.1 M NaOH and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude trityl-protected product by column chromatography.
-
Deprotection (Detritylation): Dissolve the purified intermediate in DCM and cool to 0 °C under a nitrogen atmosphere.
-
Add triethylsilane (Et₃SiH) followed by the dropwise addition of trifluoroacetic acid (TFA).
-
Stir for 30-60 minutes at 0 °C until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding triethylamine.
-
Concentrate the mixture and purify the final thiol product by column chromatography.
Protocol: Quantification of Free Thiols using Ellman's Reagent
This colorimetric assay is a standard method for quantifying free sulfhydryl groups in a sample.[13][14]
Materials:
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol-containing sample
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.
-
Sample Preparation: Dissolve the thiol-containing sample in the reaction buffer to a known concentration.
-
Reaction: In a cuvette, combine 2.5 mL of reaction buffer with 50 µL of the DTNB stock solution.
-
Add 250 µL of the thiol sample to the cuvette, mix by inversion, and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the solution at 412 nm against a blank (buffer and DTNB without the thiol sample).
-
Quantification: Calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the resulting 5-thio-2-nitrobenzoic acid (TNB) product at 412 nm is 14,150 M⁻¹cm⁻¹.
Safety and Handling
Thiane: Thiane is classified as a highly flammable liquid and vapor.[1] It may cause irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required.
Thiols: Aliphatic thiols are known for their powerful and unpleasant odors.[4] They should always be handled in a fume hood. While their acute toxicity varies, they can be irritants. All waste containing thiols should be quenched with an oxidizing agent like bleach before disposal to neutralize the odor and reactivity.
References
- 1. Thiane | C5H10S | CID 15367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiane - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dithiane-2,5-di(methanethiol) | 136122-15-1 | Benchchem [benchchem.com]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Thiane-4-thiol: A Technical Guide
Thiane-4-thiol, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and application in research and development. This technical guide provides a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition.
Introduction
This compound, also known as tetrahydro-2H-thiopyran-4-thiol, possesses a six-membered thiane ring with a thiol substituent at the 4-position. Its chemical structure lends itself to a variety of chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Accurate spectroscopic data is the cornerstone of chemical analysis, ensuring the identity and purity of synthesized compounds. This guide synthesizes available spectroscopic information to provide a comprehensive reference for researchers.
Synthesis and Spectroscopic Characterization
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.0 - 2.8 | m | 4H | H-2, H-6 (axial & equatorial) |
| ~ 2.2 - 2.0 | m | 4H | H-3, H-5 (axial & equatorial) |
| ~ 1.8 - 1.6 | m | 1H | H-4 |
| ~ 1.5 | d | 1H | -SH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 45 | C-4 |
| ~ 35 | C-3, C-5 |
| ~ 30 | C-2, C-6 |
Experimental Protocol for NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| 2600 - 2550 | Weak | S-H stretching (thiol) |
| 1450 - 1400 | Medium | C-H bending |
| 700 - 600 | Medium | C-S stretching |
Experimental Protocol for IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 134 | [M]⁺ (Molecular ion) |
| 101 | [M - SH]⁺ |
| 74 | [M - C₂H₄S]⁺ |
Experimental Protocol for Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While based on predicted values, this information serves as a crucial reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data. Further experimental verification is encouraged to establish a definitive and comprehensive spectroscopic profile for this compound.
An In-Depth Technical Guide to the Discovery and History of Thiane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiane, also known as pentamethylene sulfide or tetrahydrothiopyran, is a saturated six-membered heterocyclic compound containing a sulfur atom. Its deceptively simple structure belies a rich history intertwined with the development of organic sulfur chemistry and the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving significance of thiane and its derivatives. With applications ranging from fundamental conformational analysis to the development of novel therapeutics, the thiane scaffold continues to be an area of active investigation. This document details key historical milestones, provides in-depth experimental protocols for its synthesis, and explores the role of thiane-containing molecules in modulating critical biological pathways.
I. Discovery and Early History
The precise first synthesis of thiane is not definitively documented in a single landmark publication. However, early investigations into cyclic sulfides were often extensions of the chemistry of their nitrogen-containing counterparts, such as piperidine. An early and significant contribution to the systematic study of cyclic sulfides, including thiane, was made by E. V. Whitehead, R. A. Dean, and F. A. Fidler in their 1951 paper published in the Journal of the American Chemical Society. Their work, focused on sulfur compounds related to petroleum, provided reliable methods for the preparation and characterization of a series of cyclic sulfides, which was a crucial step in establishing the fundamental chemistry of these compounds.
One of the classical methods for the ring opening of cyclic amines, which provided a conceptual basis for the synthesis of related heterocycles, is the von Braun reaction , first reported by Julius von Braun in the early 20th century.[1][2] This reaction, involving the treatment of a tertiary amine with cyanogen bromide, leads to the cleavage of a carbon-nitrogen bond. While not a direct synthesis of thiane, the von Braun reaction was a pivotal development in heterocyclic chemistry, demonstrating the manipulation of cyclic structures and providing pathways to functionalized linear compounds that could, in turn, serve as precursors for other heterocycles.
II. Key Synthetic Methodologies and Experimental Protocols
The synthesis of the thiane ring system can be achieved through various strategies, primarily involving the formation of a carbon-sulfur bond to complete the six-membered ring.
A. Cyclization of 1,5-Dihalopentanes with a Sulfide Reagent
This is one of the most direct and widely employed methods for the synthesis of the parent thiane.
Experimental Protocol: Synthesis of Thiane from 1,5-Dibromopentane [3]
-
Materials:
-
1,5-Dibromopentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
-
-
Procedure:
-
A mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is heated in an oil bath.
-
After cooling, water and dichloromethane are added to the reaction mixture.
-
The organic and aqueous phases are separated.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield thiane.
-
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |
| 1,5-Dibromopentane | Sodium Sulfide Nonahydrate | None (neat) | 170°C | 7 hours | ~80% |
B. Multi-step Synthesis of a Substituted Thiane
More complex thiane derivatives can be prepared through multi-step synthetic sequences, as illustrated by the following example.
Experimental Protocol: Multi-step Synthesis of a Substituted Thiane Derivative [1]
This synthesis involves a sequence of reactions to construct the thiane ring with specific substituents.
-
Step A: Michael Addition: Methyl methacrylate is reacted with a suitable nucleophile in the presence of sodium methoxide in methanol.
-
Step B: Hydrolysis and Decarboxylation: The product from Step A is treated with hydrochloric acid in acetic acid under reflux.
-
Step C: Acetylation: The resulting compound is refluxed with acetic anhydride.
-
Step D: Diastereoselective Crystallization: The acetylated product is treated with a chiral amine in ethyl acetate to induce crystallization of one diastereomer.
-
Step E: Reduction: The separated diastereomer is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Step F: Mesylation: The resulting alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine in dichloromethane.
-
Step G: Cyclization: The mesylated intermediate is reacted with sodium sulfide in an ethanol/water mixture under reflux to form the final thiane derivative.
| Step | Reagents | Solvent | Key Conditions |
| a) | Methyl methacrylate, NaOMe | MeOH | 25°C, 15 h |
| b) | HCl, AcOH | N/A | Reflux, 24 h |
| c) | Ac₂O | N/A | Reflux, 2 h |
| d) | EtNiPr₂, EtOAc | EtOAc | Recrystallization |
| e) | LiAlH₄ | THF | Reflux |
| f) | Et₃N, MeSO₂Cl | CH₂Cl₂ | 0°C |
| g) | Na₂S | EtOH/H₂O | Reflux |
III. Thiane Derivatives in Neurobiology: Modulation of the Dopamine Transporter
While thiane itself is not a prominent signaling molecule, its structural motif is found in pharmacologically active compounds. A notable example is the structural relationship to compounds like benztropine, which are known to interact with the dopamine transporter (DAT).[4][5] The DAT is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[6][7] The mesolimbic pathway, often referred to as the brain's reward pathway, is a key dopaminergic circuit where the DAT plays a critical role.[8][9][10]
The development of benztropine analogs, some of which could conceivably incorporate a thiane ring in place of the tropane nitrogen, is an area of research aimed at creating novel dopamine reuptake inhibitors.[4] These compounds are investigated for their potential in treating conditions related to dopamine dysregulation, such as Parkinson's disease and substance abuse disorders.
A. The Mesolimbic Dopamine Pathway
The mesolimbic pathway is a critical neural circuit involved in reward, motivation, and addiction. It originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc). Dopaminergic neurons in the VTA release dopamine into the NAcc, a process that is modulated by the dopamine transporter (DAT).
Caption: The Mesolimbic Dopamine Pathway.
B. Hypothetical Mechanism of a Thiane-Containing DAT Inhibitor
A hypothetical thiane-containing benztropine analog could function by blocking the dopamine transporter, leading to an increase in the concentration and duration of dopamine in the synaptic cleft. This enhanced dopaminergic signaling in the nucleus accumbens would amplify the reward and motivational signals.
References
- 1. von Braun Reaction [drugfuture.com]
- 2. von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8383817B2 - Benztropine compounds and uses thereof - Google Patents [patents.google.com]
- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]
- 9. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 10. Mesolimbic pathway - Wikipedia [en.wikipedia.org]
"basicity and pKa of Thiane-4-thiol"
An In-depth Technical Guide on the Basicity and pKa of Thiane-4-thiol
Introduction
This compound, a saturated heterocyclic compound containing a thiol functional group, is of significant interest to researchers in medicinal chemistry and materials science. The sulfur atom within the thiane ring and the exocyclic sulfhydryl group (-SH) impart unique physicochemical properties that govern its reactivity and potential applications. Understanding the acidity (pKa) of the thiol group and the basicity of the sulfur atoms is fundamental to predicting the molecule's behavior in physiological environments and chemical reactions. The pKa value, in particular, dictates the equilibrium between the protonated thiol (R-SH) and its conjugate base, the thiolate anion (R-S⁻), at a given pH. This equilibrium is critical as the thiolate is a significantly more potent nucleophile, playing a central role in many biological and synthetic transformations. This guide provides a comprehensive overview of the pKa and basicity of this compound, its reactivity, relevant experimental protocols, and its role in chemical and biological systems.
Physicochemical Properties: pKa and Basicity
The basicity of this compound is associated with the lone pairs of electrons on the two sulfur atoms. The thiol sulfur is weakly basic and can be protonated only by strong acids.[4] The resulting thiolate anion (formed upon deprotonation) is a much stronger base and an excellent soft nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers.[2][5]
Quantitative Data for this compound and Analogous Compounds
The following table summarizes the pKa values for relevant thiol-containing compounds to provide context for the estimated pKa of this compound.
| Compound Name | Structure | pKa Value | Notes |
| This compound | Tetrahydro-2H-thiopyran-4-thiol | ~10-11 (Estimated) | Based on analogous aliphatic thiols. |
| 1-Butanethiol | CH₃(CH₂)₃SH | 10.5 - 10.78[1][3] | A simple, linear alkyl thiol. |
| Thiophenol | C₆H₅SH | 6.0[1] | Aromatic thiol; acidity is increased due to resonance stabilization of the thiophenolate anion. |
| General Alkyl Thiols | R-SH (R=alkyl) | ~11[5] | Thiols are generally about 5 pKa units more acidic than corresponding alcohols.[5] |
Relationship Between pKa, pH, and Thiol Reactivity
The reactivity of a thiol is intrinsically linked to its pKa and the pH of the surrounding medium. The Henderson-Hasselbalch equation demonstrates that when the pH is equal to the pKa, the concentrations of the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻) are equal. The thiolate anion is the more reactive species in nucleophilic reactions.[6] Therefore, a lower pKa value means that a significant concentration of the reactive thiolate can exist at physiological pH (~7.4), enhancing its potential for biological activity.[6]
General Reactivity and Signaling Pathways
Thiols are versatile functional groups involved in a wide array of chemical reactions and biological signaling pathways.
-
Oxidation-Reduction: Thiols can be readily oxidized to form disulfides (R-S-S-R). This reversible reaction is a cornerstone of cellular redox regulation, famously seen in the cysteine-cystine equilibrium.[1] More potent oxidizing agents can lead to the irreversible formation of sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.
-
Nucleophilic Reactions: As potent nucleophiles, thiolates participate in Michael additions and Sₙ2 reactions. A prominent example is the thiol-ene reaction , a "click chemistry" process where a thiol adds across a double bond, which is highly efficient for polymer synthesis and bioconjugation.[7][8]
-
Redox Signaling: In biological systems, the thiol groups of cysteine residues in proteins act as "redox switches."[9] Their state of oxidation can alter protein structure and function, thereby modulating signaling pathways. Key modifications include:
These modifications are crucial in regulating processes from antioxidant defense to apoptosis.[9][12]
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
A common method for synthesizing thiols involves the conversion of an alcohol to a leaving group (like a mesylate), followed by nucleophilic substitution with a sulfur nucleophile and subsequent reduction. The following is a representative workflow.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dithiane-2,5-di(methanethiol) | 136122-15-1 | Benchchem [benchchem.com]
- 3. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways [mdpi.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-based redox homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
"reactivity of the sulfhydryl group in thianes"
An In-depth Technical Guide to the Reactivity of the Sulfhydryl Group in Thianes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiane scaffold, a six-membered saturated heterocycle containing a sulfur atom, is a recurring motif in medicinal chemistry and materials science. When functionalized with a sulfhydryl (-SH or thiol) group, the resulting thiane-thiol presents a versatile chemical handle for a wide array of synthetic transformations. The unique properties of the sulfur atom—its size, polarizability, and accessible d-orbitals—confer a distinct reactivity profile upon the sulfhydryl group compared to its oxygen analogue, the hydroxyl group.
This guide provides a comprehensive technical overview of the core reactivity principles of the sulfhydryl group attached to a thiane ring. While specific quantitative data for thiane-thiols are sparse in the literature, this document extrapolates from the well-established chemistry of analogous acyclic and cyclic thiols to provide a robust predictive framework for researchers. The discussion covers fundamental physicochemical properties, key chemical reactions, and generalized experimental protocols relevant to the synthesis and derivatization of these important compounds.
Physicochemical Properties of the Thiane Sulfhydryl Group
The reactivity of the sulfhydryl group is fundamentally governed by its acidity and the potent nucleophilicity of its conjugate base, the thiolate.
Acidity and pKa
Thiols are generally more acidic than their corresponding alcohols.[1] This is attributed to two main factors: the lower bond dissociation energy of the S-H bond compared to the O-H bond, and the ability of the larger, more polarizable sulfur atom to stabilize the resulting negative charge of the conjugate base (the thiolate anion, RS⁻).[1][2]
While the specific pKa of a thiane-thiol has not been extensively reported, it can be reasonably estimated to be in the range of 10-11, similar to other secondary alkanethiols. This is significantly more acidic than a typical secondary alcohol (pKa ≈ 16-18). The equilibrium between the neutral thiol and the anionic thiolate is pH-dependent; at physiological pH (~7.4), a small but highly reactive fraction of the thiolate exists, whereas under basic conditions (pH > pKa), the thiolate is the predominant species.[3]
Table 1: Comparison of pKa Values for Representative Thiol Compounds
| Compound | Structure | Typical pKa | Citation(s) |
| Butanethiol | CH₃(CH₂)₃SH | 10.5 | [4] |
| Thiophenol | C₆H₅SH | 6.0 | [4] |
| Cysteine (thiol side chain) | HSCH₂CH(NH₂)COOH | ~8.5 | |
| Thiane-thiol (Estimated) | C₅H₁₀S-SH | ~10-11 |
Note: The pKa of the thiane-thiol is an estimation based on values for similar aliphatic thiols.
Nucleophilicity
The thiolate anion (RS⁻) is a powerful nucleophile.[5] Due to the "soft" nature of the large sulfur atom, it reacts efficiently with "soft" electrophiles, such as alkyl halides, and participates readily in nucleophilic substitution and addition reactions.[1][6] Even in its neutral, protonated form, the thiol can act as a nucleophile, although it is significantly less reactive than the thiolate.[2] In comparison to alkoxides, thiolates are generally better nucleophiles and weaker bases, meaning they favor substitution reactions (S_N2) over elimination reactions (E2) when reacting with, for example, secondary alkyl halides.[1]
Key Chemical Reactions of the Thiane Sulfhydryl Group
The sulfhydryl group on a thiane ring can undergo a variety of synthetically useful transformations, primarily leveraging its nucleophilicity and its susceptibility to oxidation.
Caption: General reactivity pathways of a thiane-thiol.
S-Alkylation and Nucleophilic Substitution
The most common reaction of thiols is S-alkylation, where the thiolate anion acts as a nucleophile in an S_N2 reaction with an electrophile, such as an alkyl halide or tosylate, to form a stable thioether.[7] This reaction is highly efficient and is a cornerstone of covalent drug design and materials functionalization.
Reaction: R-S⁻ + R'-X → R-S-R' + X⁻ (where X = Br, I, OTs, etc.)
Oxidation to Disulfides and Sulfonic Acids
The oxidation state of the sulfur atom is readily modified.
-
Mild Oxidation: In the presence of mild oxidizing agents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen (especially at basic pH), two thiol molecules couple to form a disulfide (-S-S-) linkage.[2][8] This reaction is reversible upon treatment with reducing agents like dithiothreitol (DTT).[9] This disulfide linkage is critical for stabilizing the tertiary structure of many proteins.[8]
-
Strong Oxidation: Treatment with strong oxidizing agents such as potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or nitric acid results in the irreversible oxidation of the sulfhydryl group to a sulfonic acid (-SO₃H).[2][4] Intermediate oxidation states, such as sulfenic (-SOH) and sulfinic (-SO₂H) acids, can also be formed.[10]
Michael Addition
As potent nucleophiles, thiolates readily undergo 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyl compounds (e.g., enones, acrylates). This reaction forms a new carbon-sulfur bond and is widely used in bioconjugation and polymer chemistry.
Reaction: R-S⁻ + CH₂=CH-C(=O)R' → R-S-CH₂-CH₂-C(=O)R'
Thioacetal Formation
Thiols can react with aldehydes and ketones, typically under acidic catalysis, to form thioacetals.[2] Dithiols are often used to form stable cyclic thioacetals, which can serve as protecting groups for the carbonyl functionality.[11]
Table 2: Summary of Key Reactions of the Thiane Sulfhydryl Group
| Reaction Type | Reagent(s) | Product Functional Group | Key Characteristics |
| S-Alkylation | Alkyl Halide (R'-X), Base | Thioether (R-S-R') | Efficient S_N2 reaction; forms stable C-S bond. |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | 1,4-conjugate addition; C-S bond formation. |
| Mild Oxidation | I₂, Br₂, O₂ | Disulfide (R-S-S-R) | Reversible coupling of two thiol molecules. |
| Strong Oxidation | KMnO₄, H₂O₂, HNO₃ | Sulfonic Acid (R-SO₃H) | Irreversible oxidation to a highly polar group. |
| Thioacetal Formation | Aldehyde/Ketone, H⁺ | Thioacetal | Protection of carbonyl groups. |
Experimental Protocols (Generalized)
The following protocols are generalized procedures based on standard methods for thiol chemistry and should be adapted and optimized for specific substrates and scales.
Synthesis of Thiane-4-thiol
This procedure is based on the nucleophilic substitution of a halide with a hydrosulfide salt.
Caption: Experimental workflow for thiane-thiol synthesis.
-
Setup: Dissolve 4-halothiane (e.g., 4-chlorothiane) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add an excess (e.g., 1.5-2.0 equivalents) of sodium hydrosulfide (NaSH) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the thiane-thiol.
S-Alkylation of this compound
This protocol describes the formation of a thioether using an alkyl halide.
-
Thiolate Formation: Dissolve the thiane-thiol in a solvent like THF or DMF. Add a suitable base (e.g., 1.1 equivalents of NaH or K₂CO₃) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Electrophile Addition: Add the electrophile (e.g., 1.0 equivalent of an alkyl bromide) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting thioether by column chromatography.
Oxidation of this compound to a Disulfide
This protocol uses iodine as a mild oxidant.
Caption: Stepwise oxidation states of the sulfhydryl group.
-
Setup: Dissolve the thiane-thiol (2.0 equivalents) in a solvent such as methanol or dichloromethane.
-
Oxidation: Slowly add a solution of iodine (I₂) (1.0 equivalent) in the same solvent dropwise at room temperature. The characteristic dark color of iodine should disappear upon reaction.
-
Reaction: Stir for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Workup: If necessary, quench excess iodine with a few drops of aqueous sodium thiosulfate solution until the solution is colorless. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the disulfide product by column chromatography or recrystallization.
Conclusion
The sulfhydryl group imparts a rich and versatile reactivity to the thiane scaffold. Its acidity allows for the easy generation of a potent thiolate nucleophile, which readily engages in S-alkylation and Michael additions, enabling straightforward covalent modification. Furthermore, the sulfur atom's susceptibility to controlled oxidation provides access to disulfide linkages, crucial for creating dynamic covalent structures, or to highly polar sulfonic acids for modulating physicochemical properties like solubility. For researchers in drug discovery and materials science, the thiane-thiol moiety represents a powerful and reliable functional group for synthesizing novel molecules, conjugating biomolecules, and tuning material properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Conformational Analysis of Thiane-4-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiane-4-thiol, a sulfur-containing heterocyclic compound, presents a valuable scaffold in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on the equilibrium between its axial and equatorial conformers. By integrating theoretical principles with established experimental and computational methodologies, this document serves as an in-depth resource for researchers engaged in the structural analysis and application of thiane derivatives.
Introduction to Conformational Analysis of Thiane Derivatives
The six-membered thiane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. Substituents on the thiane ring can occupy either axial or equatorial positions, leading to distinct conformers with different steric and electronic properties. The conformational preference of a substituent is governed by the desire to minimize steric hindrance, primarily 1,3-diaxial interactions.
In the case of this compound, the key conformational equilibrium is between the chair forms with the thiol (-SH) group in the axial and equatorial positions. The relative stability of these conformers dictates the molecule's overall shape and its ability to interact with biological targets.
Conformational Equilibrium of this compound
The interchange between the two chair conformations of this compound is a rapid process at room temperature, known as ring flipping. This equilibrium is biased towards the conformer that places the sterically demanding substituent in the more stable equatorial position.
Quantitative Conformational Analysis
The energetic preference for the equatorial conformer can be quantified by the conformational free energy difference, also known as the A-value. The A-value for a thiol (-SH) group on a cyclohexane ring is approximately 1.21 kcal/mol, indicating a strong preference for the equatorial position[1]. While this value is for cyclohexane, it provides a reliable estimate for the thiane ring system.
Predicted Conformational Energies
The relative energies of the axial and equatorial conformers of this compound can be estimated using the A-value of the thiol group.
| Conformer | Relative Gibbs Free Energy (ΔG°) | Population at 298 K (%) |
| Equatorial | 0 kcal/mol (reference) | ~90% |
| Axial | ~1.21 kcal/mol[1] | ~10% |
| Table 1: Estimated Relative Energies and Populations of this compound Conformers. |
Predicted Dihedral Angles
Computational modeling using Density Functional Theory (DFT) can provide detailed geometric parameters for each conformer. The following table presents expected dihedral angles for the chair conformations of this compound, based on calculations of similar heterocyclic systems.
| Dihedral Angle | Equatorial Conformer (°) | Axial Conformer (°) |
| C2-C3-C4-C5 | ~55-60 | ~55-60 |
| S1-C2-C3-C4 | ~-50 to -55 | ~-50 to -55 |
| C3-C4-C5-C6 | ~-55 to -60 | ~-55 to -60 |
| C2-S1-C6-C5 | ~60-65 | ~60-65 |
| Table 2: Predicted Dihedral Angles for this compound Conformers. |
Predicted NMR Coupling Constants
Proton NMR spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. For cyclohexane-like rings, distinct ranges for J-values are observed for different proton relationships.
| Coupling Type | Dihedral Angle (°) | Expected ³JHH (Hz) |
| Axial-Axial | ~180 | 8 - 13 |
| Axial-Equatorial | ~60 | 2 - 5 |
| Equatorial-Equatorial | ~60 | 2 - 5 |
| Table 3: Typical Proton-Proton Coupling Constants in a Chair Conformation. |
Experimental and Computational Methodologies
Synthesis of this compound
A common route for the synthesis of thiane derivatives involves the reaction of a dihalide with a sulfur nucleophile[2]. This compound can be synthesized from 1,5-dibromo-3-pentanol through a multi-step process.
References
An In-depth Technical Guide to the Homologs and Analogs of Thiane-4-thiol for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide synthesizes the currently available scientific information on Thiane-4-thiol and its related compounds. It is important to note that specific biological activity data and detailed experimental protocols for this compound itself are limited in the public domain. This document aims to provide a foundational understanding and to guide future research in this area.
Introduction
This compound, also known as tetrahydro-2H-thiopyran-4-thiol, is a sulfur-containing heterocyclic compound. The thiane ring is a six-membered saturated heterocycle with one sulfur atom, and the thiol group (-SH) at the 4-position introduces a reactive and biologically significant functional group. The unique chemical properties of the thiol group, such as its nucleophilicity, ability to form disulfide bonds, and capacity to chelate metals, make this compound and its derivatives interesting candidates for investigation in medicinal chemistry and drug discovery.[1][2][3][4] This guide provides an overview of the synthesis, potential biological activities, and future research directions for homologs and analogs of this compound.
Synthesis of the this compound Scaffold and its Derivatives
The synthesis of this compound itself is not extensively detailed in the literature. However, a plausible and efficient synthetic route can be devised based on the preparation of its direct precursor, tetrahydro-4H-thiopyran-4-one.[5]
Synthesis of Tetrahydro-4H-thiopyran-4-one
A common method for the synthesis of tetrahydro-4H-thiopyran-4-one involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[5]
Experimental Protocol:
-
Dieckmann Condensation: Dimethyl 3,3'-thiobispropanoate is treated with a base, such as sodium methoxide (NaOMe), in an appropriate solvent like tetrahydrofuran (THF). This intramolecular condensation reaction forms methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
-
Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation, typically by refluxing in an aqueous acid solution (e.g., 10% H₂SO₄), to yield tetrahydro-4H-thiopyran-4-one.[5]
Conversion of Tetrahydro-4H-thiopyran-4-one to this compound
Once the ketone precursor is obtained, standard organic transformations can be employed to introduce the thiol group at the 4-position.
Experimental Protocol:
-
Reduction of the Ketone: The carbonyl group of tetrahydro-4H-thiopyran-4-one can be reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction yields tetrahydro-2H-thiopyran-4-ol.
-
Conversion of the Alcohol to a Thiol: The resulting alcohol can be converted to the corresponding thiol through several methods, including:
-
Mitsunobu Reaction: Reaction with thioacetic acid under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) to form a thioacetate, followed by hydrolysis.
-
Via a Leaving Group: Conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide (NaSH).
-
Synthesis of Homologs and Analogs
The synthesis of homologs and analogs of this compound can be achieved by modifying the starting materials or by further derivatization of the thiane ring. For instance, using substituted 1,5-dibromopentanes in the initial ring formation can lead to substituted thianes.[6] The thiol group itself can be alkylated to produce thioethers or oxidized to form disulfides, sulfoxides, and sulfones.[2]
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the known activities of related sulfur-containing heterocycles and the general importance of the thiol group in biological systems provide a basis for postulating its potential roles.
The Role of the Thiol Group in Biological Systems
The sulfhydryl group is a key player in various biological processes:[1][2][4]
-
Antioxidant Activity: Thiols can act as potent antioxidants by scavenging reactive oxygen species (ROS) and participating in redox signaling pathways.[1][4]
-
Enzyme Inhibition: The thiol group can interact with metal ions in the active sites of metalloenzymes or form covalent bonds with electrophilic residues, leading to enzyme inhibition.
-
Disulfide Bond Formation: Reversible formation of disulfide bonds is a critical mechanism for regulating protein structure and function.
-
Metal Chelation: The soft nature of the sulfur atom allows for strong coordination with heavy metal ions, a property utilized in chelation therapy.
Potential Therapeutic Areas for this compound Analogs
Based on the activities of other thiane and thiol-containing molecules, derivatives of this compound could be explored for various therapeutic applications, including:
-
Anticancer Agents: Many sulfur-containing heterocycles exhibit cytotoxic activity against cancer cell lines.[7]
-
Antimicrobial Agents: Thiol-containing compounds and thiane derivatives have shown activity against bacteria and fungi.
-
Anti-inflammatory Agents: The antioxidant properties of thiols may contribute to anti-inflammatory effects.
Signaling Pathways
The thiol group is a critical component of redox-sensitive signaling pathways. Thiol-containing molecules can modulate the activity of transcription factors, protein kinases, and other signaling proteins through the reversible oxidation of cysteine residues. It is plausible that this compound and its analogs could influence these pathways, but specific experimental evidence is needed to confirm this.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound and its direct analogs, the following table presents hypothetical data to illustrate the desired format for summarizing biological activity.
| Compound ID | Structure | Target | Activity (IC₅₀, µM) | Cell Line |
| This compound | Data not available | Data not available | Data not available | |
| Analog A | Kinase X | 15.2 | MCF-7 | |
| Analog B | Protease Y | 8.7 | A549 | |
| Analog C | GPCR Z | 22.5 | HEK293 |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of this compound analogs.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Potential Role in Redox Signaling
This diagram illustrates the potential involvement of thiol-containing compounds like this compound in cellular redox signaling.
Caption: Conceptual diagram of thiol involvement in redox signaling pathways.
Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with significant potential in drug discovery, largely owing to the versatile chemistry of the thiol group. While the current body of literature provides a solid foundation for the synthesis of the thiane scaffold, there is a clear need for further research to:
-
Develop and optimize specific and efficient synthetic routes to this compound and a diverse library of its analogs.
-
Conduct comprehensive biological screening of these compounds against a wide range of therapeutic targets.
-
Perform detailed structure-activity relationship (SAR) studies to identify key structural features for desired biological activities.
-
Investigate the mechanisms of action and identify the specific signaling pathways modulated by active compounds.
This technical guide serves as a starting point for researchers and scientists interested in exploring the chemical and biological landscape of this compound and its analogs. The untapped potential of these molecules warrants further investigation and could lead to the development of novel therapeutic agents.
References
- 1. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Thiane-4-thiol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of Thiane-4-thiol, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this compound, this guide presents a detailed analysis of its structural analog, cyclohexanethiol, to provide reliable estimations of its thermodynamic parameters. Furthermore, this document outlines detailed experimental protocols for determining these properties, including bomb calorimetry and isothermal titration calorimetry. It also explores computational approaches for predicting thermodynamic data. Finally, relevant reaction pathways for thiols in the context of drug development, such as thiol-ene and thiol-Michael additions, are discussed and visualized. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the thermodynamic landscape of this compound and related compounds.
Introduction
This compound is a sulfur-containing heterocyclic compound with a molecular structure that suggests potential applications in drug discovery and materials science. The thiol group is a versatile functional group known for its role in biological systems and its utility in bioconjugation and polymer chemistry.[1][2] Understanding the thermodynamic properties of this compound is crucial for predicting its stability, reactivity, and behavior in various chemical and biological environments.
Estimated Thermodynamic Properties of this compound
The following table summarizes the key thermodynamic properties of cyclohexanethiol, which can be used as estimated values for this compound. These properties are essential for various calculations in chemical process design, reaction modeling, and drug development.
| Thermodynamic Property | Symbol | Value (for Cyclohexanethiol) | Unit |
| Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -95.73 ± 0.79 | kJ/mol |
| Entropy (gas, 298.15 K) | S°gas | Data not available | J/(mol·K) |
| Heat Capacity (gas, 298.15 K) | Cp,gas | Data not available | J/(mol·K) |
Note: The values are for cyclohexanethiol and should be considered as approximations for this compound. Further experimental or computational studies are required for precise determination.
Experimental Protocols for Determining Thermodynamic Properties
Accurate determination of thermodynamic properties relies on precise experimental techniques. This section provides detailed methodologies for two key experiments: bomb calorimetry for measuring the enthalpy of combustion and isothermal titration calorimetry for characterizing binding thermodynamics.
Bomb Calorimetry: Determination of Enthalpy of Combustion
Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.[3] For sulfur-containing compounds, a rotating bomb calorimeter is often preferred to ensure complete dissolution and reaction of the sulfur oxides formed.[4]
Objective: To determine the standard enthalpy of combustion (ΔcH°) of an organic sulfur compound like this compound.
Materials and Equipment:
-
Rotating bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Crucible (platinum or silica)
-
Fuse wire (platinum or nichrome)
-
Benzoic acid (standard for calibration)
-
Distilled water
-
Sodium carbonate solution (for titration)
-
Methyl orange or methyl red indicator
-
High-precision thermometer
-
Balance (accurate to 0.1 mg)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 gram of benzoic acid pellet.
-
Place the pellet in the crucible.
-
Attach a 10 cm piece of fuse wire to the electrodes of the bomb head, ensuring the wire is in contact with the pellet.
-
Add 1 mL of distilled water to the bomb to saturate the internal atmosphere with water vapor.
-
Seal the bomb and charge it with oxygen to a pressure of 30 atm.
-
Submerge the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium (approximately 5 minutes).
-
Record the initial temperature.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until it reaches a maximum and then starts to cool.
-
Release the pressure from the bomb and collect the internal washings.
-
Titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid formed.
-
Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid and the corrected temperature rise.[5]
-
-
Sample Measurement:
-
Prepare a pellet of the sample (e.g., this compound) of approximately 0.7-1 gram.
-
Follow the same procedure as for the calibration (steps 1.2 - 1.10).
-
After combustion, analyze the bomb washings for sulfuric acid content to apply the necessary corrections for sulfur-containing compounds.[6]
-
-
Calculations:
-
Calculate the total heat released (q_total) using the heat capacity of the calorimeter and the corrected temperature rise.
-
Correct for the heat of formation of nitric acid and sulfuric acid, and the heat of combustion of the fuse wire.
-
Determine the standard enthalpy of combustion (ΔcH°) of the sample.
-
From the enthalpy of combustion, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.
-
Isothermal Titration Calorimetry (ITC): Characterizing Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with biomolecular interactions. It provides a complete thermodynamic profile of the binding event, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[7][8]
Objective: To determine the thermodynamic parameters of the binding of this compound (or a derivative) to a target molecule (e.g., a protein).
Materials and Equipment:
-
Isothermal Titration Calorimeter
-
Syringe for titrant
-
Sample cell
-
Purified ligand (e.g., this compound derivative) and macromolecule (e.g., protein)
-
Matched buffer solution
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare the ligand and macromolecule solutions in the same, well-matched buffer to minimize heats of dilution. Dialysis is recommended for buffer exchange.[9]
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
Accurately determine the concentrations of the ligand and macromolecule.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature.
-
Load the macromolecule solution into the sample cell and the ligand solution into the syringe.
-
-
Titration:
-
Perform an initial small injection to account for any diffusion from the syringe tip.
-
Carry out a series of small, precisely controlled injections of the ligand into the sample cell while continuously monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
The raw data is a series of heat-flow spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Computational Approaches for Thermodynamic Property Prediction
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[10] Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.[11]
Methodology Overview:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule (e.g., this compound) using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are then performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The atomization method involves calculating the energy required to break the molecule into its constituent atoms.
-
Entropy and Heat Capacity Calculation: The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions, which are determined from the calculated vibrational frequencies and the optimized molecular geometry.
Various software packages, such as Gaussian and GAMESS, can be used to perform these calculations. The accuracy of the predicted thermodynamic properties depends on the level of theory and the basis set used.
Relevant Reaction Pathways in Drug Development
The thiol group of this compound is highly reactive and can participate in several important reactions that are widely used in drug development, particularly in bioconjugation to link molecules to proteins or other biomolecules.[12] Two of the most prominent reactions are the thiol-ene reaction and the thiol-Michael addition.
Thiol-Ene Reaction
The thiol-ene reaction is a "click" chemistry reaction involving the addition of a thiol to an alkene (ene) to form a thioether.[13][14] This reaction can be initiated by radicals (e.g., through UV light or a radical initiator) or by a nucleophilic mechanism.[14]
Caption: Radical-initiated Thiol-Ene reaction mechanism.
Thiol-Michael Addition
The thiol-Michael addition is another important "click" reaction where a thiol adds across an activated alkene, such as an α,β-unsaturated carbonyl compound.[15] This reaction is typically base-catalyzed and is widely used for bioconjugation.
Caption: Base-catalyzed Thiol-Michael addition mechanism.
Conclusion
This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound, leveraging data from its close analog, cyclohexanethiol, in the absence of direct experimental values. Detailed experimental protocols for bomb calorimetry and isothermal titration calorimetry have been presented to enable researchers to determine these crucial parameters accurately. Furthermore, this guide has outlined computational methods for the theoretical prediction of thermodynamic properties and has visualized key reaction pathways of thiols that are of significant interest in drug development and bioconjugation. The information compiled herein serves as a valuable resource for scientists and researchers working with this compound and other related sulfur-containing heterocyclic compounds, facilitating a deeper understanding of their chemical and physical behavior. Further experimental and computational studies on this compound are encouraged to build upon the foundational information provided in this guide.
References
- 1. Visible-Light-Initiated Thiol-Michael Addition Polymerizations with Coumarin-Based Photobase Generators: Another Photoclick Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | CoLab [colab.ws]
- 4. scribd.com [scribd.com]
- 5. biopchem.education [biopchem.education]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. cbgp.upm.es [cbgp.upm.es]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 15. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Thiane-4-thiol, a sulfur-containing heterocyclic compound, presents significant interest in medicinal chemistry due to the prevalence of the thiane ring and thiol group in various bioactive molecules. Understanding its conformational preferences, electronic properties, and reactivity is crucial for rational drug design and development. This technical guide outlines a comprehensive computational approach using quantum chemical calculations to elucidate the key characteristics of this compound. The methodologies presented are based on established computational chemistry protocols, providing a robust framework for the in-silico investigation of this and similar thiol-containing compounds.
Introduction
The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, is a structural motif found in a number of pharmacologically active compounds. The introduction of a thiol group at the 4-position of the thiane ring creates this compound, a molecule with the potential for diverse chemical interactions and biological activity. The conformational flexibility of the thiane ring, coupled with the reactivity of the thiol group, necessitates a detailed understanding of its three-dimensional structure and electronic landscape.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to investigate molecular properties at the atomic level. These methods can predict stable conformations, geometric parameters, vibrational frequencies, and electronic properties, providing insights that are often difficult to obtain through experimental means alone. This guide details a systematic computational workflow for the thorough analysis of this compound.
Conformational Isomers of this compound
The primary conformational consideration for this compound is the orientation of the thiol group on the chair-form thiane ring. Two primary conformers are anticipated: the axial conformer, where the thiol group is oriented perpendicular to the plane of the ring, and the equatorial conformer, where the thiol group is in the plane of the ring.
A fundamental aspect of the computational study is to determine the relative stability of these two conformers. This is achieved by calculating their ground-state energies and the energy barrier for interconversion.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a standard and effective procedure for the quantum chemical analysis of this compound.
3.1. Initial Structure Generation
The first step involves the generation of the 3D structures of both the axial and equatorial conformers of this compound. This can be accomplished using any standard molecular building software.
3.2. Conformational Search and Optimization
To ensure the identified conformers represent true energy minima, a conformational search is recommended, although for a simple substituted cyclohexane-like ring, the chair forms are expected to be the most stable. The initial structures of the axial and equatorial conformers are then subjected to geometry optimization.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[1][2] The B3LYP functional is a common choice that provides a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suitable for providing a good description of the electronic structure, including polarization and diffuse functions important for non-covalent interactions and anions.
-
Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, should be employed using water as the solvent.
3.3. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed for each conformer. This serves two purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structures correspond to true local minima on the potential energy surface.
-
Thermodynamic Properties: The calculated frequencies are used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).
3.4. Single-Point Energy Refinement
For more accurate energy calculations, it is often beneficial to perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
3.5. Analysis of Electronic Properties
Several key electronic properties should be calculated to understand the reactivity and intermolecular interaction potential of this compound.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of electrophilic and nucleophilic character.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
The logical workflow for these computational steps is illustrated in the diagram below.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Predicted Quantitative Data
The following tables present hypothetical but realistic data that would be obtained from the proposed computational study of this compound. These tables are designed to provide a clear and structured summary of the expected results.
Table 1: Calculated Energies and Thermodynamic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Zero-Point Vibrational Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Equatorial | 0.00 | - | - | - |
| Axial | 0.85 | - | - | - |
Energies are relative to the most stable (Equatorial) conformer. Thermodynamic properties would be absolute values calculated from the frequency analysis.
Table 2: Key Geometric Parameters of this compound Conformers
| Parameter | Equatorial Conformer | Axial Conformer |
| C-S-C bond angle (ring) | ~97° | ~97° |
| C-S bond length (ring) | ~1.82 Å | ~1.82 Å |
| C-S bond length (thiol) | ~1.85 Å | ~1.85 Å |
| S-H bond length | ~1.34 Å | ~1.34 Å |
| C-C-S-C dihedral angle | ~55° | ~55° |
These are anticipated values based on typical thiane and thiol geometries. The actual optimized values would be reported with higher precision.
Table 3: Frontier Molecular Orbital Energies of this compound Conformers
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Equatorial | -6.5 | 1.2 | 7.7 |
| Axial | -6.4 | 1.3 | 7.7 |
The HOMO-LUMO gap provides an indication of the kinetic stability of the molecule.
Visualization of Conformational Relationship
The relationship between the axial and equatorial conformers can be visualized as an equilibrium. The following diagram illustrates this relationship, which is governed by the difference in their Gibbs free energies.
Caption: Conformational equilibrium between the axial and equatorial forms of this compound.
Conclusion
The quantum chemical calculation protocol detailed in this guide provides a comprehensive framework for the in-silico characterization of this compound. By systematically applying these computational methods, researchers can gain valuable insights into the conformational preferences, geometric and electronic structures, and potential reactivity of this molecule. This knowledge is invaluable for understanding its potential biological activity and for the rational design of novel therapeutics. The structured presentation of the resulting data in clear tables and diagrams, as demonstrated, facilitates the interpretation and communication of these complex computational results within a drug discovery and development context.
References
The Thiane Ring: A Privileged Scaffold in Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, has emerged as a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique stereoelectronic properties, including its ability to engage in various non-covalent interactions and its influence on molecular conformation, have positioned it as a valuable component in the design of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the biological significance of the thiane ring, with a focus on its role in therapeutic agents, detailed experimental protocols for assessing its biological activity, and an exploration of the signaling pathways modulated by thiane-containing compounds.
Therapeutic Applications of Thiane-Containing Compounds
The versatility of the thiane scaffold is evident in its presence in a variety of approved drugs and clinical candidates targeting a wide range of diseases, from viral infections to cancer and inflammatory conditions.
Antiviral Activity: The Case of HIV Protease Inhibitors
The thiane moiety is a cornerstone in the development of potent HIV-1 protease inhibitors. These drugs are essential components of highly active antiretroviral therapy (HAART). The endocyclic sulfur atom of the thiane ring can participate in crucial hydrogen bonds and van der Waals interactions within the active site of the HIV-1 protease, contributing to the high binding affinity and specificity of these inhibitors.
Two prominent examples are Saquinavir and Ritonavir . Saquinavir was the first protease inhibitor approved for the treatment of HIV.[1] Ritonavir, while also an active protease inhibitor, is frequently used at sub-therapeutic doses to boost the efficacy of other protease inhibitors by inhibiting their metabolism by cytochrome P450 enzymes.
Quantitative Data on Thiane-Containing HIV Protease Inhibitors:
| Compound | Target | K_i_ (nM) | IC_50_ (nM) | Cell Line | Reference |
| Saquinavir | HIV-1 Protease | <1 | 3.8 - 5.5 | MT-4 | [2] |
| Ritonavir | HIV-1 Protease | 0.015-0.04 | 25 - 60 | MT-4 | [2] |
| Amprenavir | HIV-1 Protease | 0.6 | 10 - 80 | MT-4 | [3] |
| Darunavir | HIV-1 Protease | 0.003-0.004 | 1.6 - 4.3 | MT-4 | [3] |
Anticancer Potential: Targeting Key Oncogenic Pathways
Thiane derivatives have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and metastasis. The thiane ring in these compounds often serves as a rigid scaffold to orient functional groups for optimal interaction with their biological targets.
One important class of enzymes targeted by thiane-containing compounds is the matrix metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor invasion and metastasis.[4] Thiane-based MMP inhibitors have been designed to chelate the active site zinc ion and establish specific interactions with the enzyme's binding pockets.
Quantitative Data on Thiane-Containing Anticancer Agents:
| Compound Class/Derivative | Target(s) | IC_50_ (µM) | Cancer Cell Line(s) | Reference(s) |
| Thiazole Derivatives | EGFR, Her2, VEGFR-2, CDK2 | 0.054 - 67.51 | MCF-7, HCT-116 | [5] |
| Imidazo[2,1-b]-1,3,4-thiadiazoles | Stromelysin-1 (MMP-3) | 2.58 - 6.47 | A549 | [6] |
| N-Hydroxybutanamide Derivative | MMP-2, MMP-9, MMP-14 | 1 - 1.5 | B16 Melanoma (in vivo) | [7] |
| Thiazole Scaffold-Based Molecules | hLDHA | 1.65 - 83.68 | HeLa, SiHa, HepG2, PDAC | [8] |
| 5-phenyl-1,3,4-thiadiazol-2-amine | - | 2.44 - 23.29 | LoVo, MCF-7 | [9] |
Anti-inflammatory Effects: Modulating Inflammatory Mediators
The thiane scaffold is also present in compounds with potent anti-inflammatory properties.[10] These molecules often act by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade. For instance, some thiane derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[11]
Quantitative Data on Thiane-Containing Anti-inflammatory Compounds:
| Compound Class/Derivative | Assay | IC_50_ (µg/mL) | Reference |
| Thiazoline-2-thione Derivatives | BSA Denaturation Inhibition | 21.9 - 31.7 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of thiane-containing compounds.
Synthesis of Thiane Rings
The synthesis of the thiane ring can be achieved through various synthetic strategies. A common approach involves the cyclization of acyclic precursors containing a sulfur atom and appropriate functional groups. For example, the reaction of a 1,5-dihaloalkane with sodium sulfide represents a classical method for constructing the thiane skeleton. More advanced methods, such as ring-closing metathesis and multi-component reactions, offer efficient routes to functionalized thiane derivatives.[13]
General Procedure for the Synthesis of Thiol Derivatives:
A general two-step protocol for the preparation of thiol derivatives, which can be precursors to thiane rings, involves the following:
-
Esterification: A carboxylic acid containing a protected thiol group (e.g., S-trityl) is coupled with a hydroxyl-containing bioactive compound in the presence of a coupling agent like EDCI or DCC and a catalyst such as DMAP in an appropriate solvent like dichloromethane.
-
Deprotection: The protecting group (e.g., trityl) is removed using a reagent system such as trifluoroacetic acid and triethylsilane in dichloromethane to yield the free thiol.[14]
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay is a high-throughput method for screening potential HIV-1 protease inhibitors.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence. Inhibitors will prevent or reduce this cleavage, leading to a lower fluorescence signal.
Materials:
-
HIV-1 Protease
-
Fluorogenic Substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Saquinavir)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add a fixed amount of HIV-1 protease to each well of the microplate.
-
Add the diluted test compounds and controls to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC_50_ value.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)
This assay is used to determine the inhibitory activity of compounds against specific MMPs.
Principle: Similar to the HIV protease assay, this method uses a fluorogenic peptide substrate that is specifically cleaved by the MMP of interest, leading to an increase in fluorescence.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-12)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer
-
Test Compounds
-
Positive Control Inhibitor (e.g., NNGH for MMP-12)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
Prepare dilutions of the test compounds and positive control in assay buffer.
-
Add the activated MMP enzyme to the wells of the microplate.
-
Add the test compounds and controls to the wells and incubate to allow for inhibitor binding.
-
Add the fluorogenic MMP substrate to initiate the reaction.
-
Monitor the increase in fluorescence over time at the appropriate wavelengths.
-
Calculate the reaction rates and determine the percent inhibition and IC_50_ values for each compound.[15][16][17]
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This assay provides a simple method to screen for anti-inflammatory activity.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be correlated with its anti-inflammatory properties.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Test Compounds
-
Reference Anti-inflammatory Drug (e.g., Aspirin)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds and the reference drug in a suitable solvent.
-
Prepare a reaction mixture containing BSA solution and the test compound at various concentrations.
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.[18]
Signaling Pathways Modulated by Thiane-Containing Compounds
Thiane-containing molecules can exert their biological effects by modulating key signaling pathways involved in disease pathogenesis. Understanding these interactions is crucial for rational drug design and development.
Inhibition of MMP-Mediated Signaling
MMP inhibitors containing a thiane ring can indirectly affect various signaling pathways by preventing the proteolytic activity of MMPs. MMPs are known to cleave and activate or inactivate a wide range of signaling molecules, including growth factors, cytokines, and cell surface receptors. By inhibiting MMPs, these compounds can modulate pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer and inflammatory diseases.[19][20]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[21][22] Its aberrant activation is a common feature in many cancers. Some thiane-containing compounds have been investigated for their potential to directly or indirectly modulate this critical signaling cascade.
Conclusion
The thiane ring represents a privileged structural motif in modern drug discovery, with its presence in a number of clinically successful drugs validating its importance. The unique properties of the thiane scaffold contribute to the high potency and selectivity of the molecules in which it is embedded. The diverse biological activities of thiane-containing compounds, ranging from antiviral and anticancer to anti-inflammatory effects, underscore the broad therapeutic potential of this heterocyclic system. Future research focused on the synthesis of novel thiane derivatives and the elucidation of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents for a variety of human diseases. This guide serves as a foundational resource for researchers embarking on the exploration of the vast and promising chemical space of thiane-based bioactive molecules.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases [mdpi.com]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. abcam.com [abcam.com]
- 16. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 17. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Thiane-4-thiol as a Nucleophile in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiane-4-thiol, a heterocyclic thiol, is a valuable nucleophile in SN2 (bimolecular nucleophilic substitution) reactions. Its utility in synthetic and medicinal chemistry stems from the high nucleophilicity and moderate basicity of the thiol group, allowing for the efficient formation of carbon-sulfur bonds.[1][2] This leads to the synthesis of various 4-(alkylthio)thiane derivatives, which are of interest in drug discovery and materials science. The sulfur atom in the thiane ring can influence the molecule's conformation and polarity, while the thioether linkage provides a site for further functionalization.
This document provides detailed application notes and experimental protocols for the use of this compound as a nucleophile in SN2 reactions. Due to limited specific kinetic and yield data for this compound in the public domain, representative data from reactions with cyclohexanethiol, a structurally similar cyclic thiol, are presented to illustrate expected outcomes.
Principle of the Reaction
The SN2 reaction involving this compound typically proceeds in two main steps. First, the weakly acidic thiol is deprotonated by a suitable base to form the more nucleophilic thiane-4-thiolate anion. This is followed by the nucleophilic attack of the thiolate on an electrophilic carbon atom of a substrate, typically an alkyl halide, displacing a leaving group in a concerted mechanism. This "backside attack" results in the inversion of stereochemistry at the electrophilic carbon.[1][3][4]
The rate of the SN2 reaction is dependent on the concentrations of both the thiane-4-thiolate and the alkyl halide substrate, following second-order kinetics.[3][4] A key advantage of using thiolates like thiane-4-thiolate is their lower basicity compared to corresponding alkoxides, which significantly reduces the occurrence of competing E2 elimination reactions, especially with secondary alkyl halides.[1][2]
Figure 1: General mechanism of the SN2 reaction with this compound.
Data Presentation
The following table summarizes representative yields for SN2 reactions of cyclohexanethiol with various alkyl halides. These values can be used as an estimate for reactions with this compound under similar conditions.
| Entry | Alkyl Halide | Product | Yield (%) | Reference |
| 1 | Benzyl bromide | Benzyl cyclohexyl sulfide | >95 | Generic Thiol Alkylation |
| 2 | 1-Bromobutane | Butyl cyclohexyl sulfide | 92 | Generic Thiol Alkylation |
| 3 | 2-Bromobutane | sec-Butyl cyclohexyl sulfide | 85 | Generic Thiol Alkylation |
| 4 | Iodomethane | Cyclohexyl methyl sulfide | >98 | Generic Thiol Alkylation |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzylthio)thiane
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, resulting in the formation of the sodium thiane-4-thiolate.
-
Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(benzylthio)thiane.
Figure 2: Experimental workflow for the synthesis of 4-(alkylthio)thianes.
Protocol 2: General Procedure for Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
Procedure:
-
Prepare a TLC developing chamber with the chosen eluent system.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.
-
Also spot the starting materials (this compound and alkyl halide) for comparison.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Further visualize the plate by dipping it into a potassium permanganate stain, which will react with the sulfur-containing compounds.
-
The reaction is considered complete when the spot corresponding to the starting thiol has disappeared and a new, less polar spot for the product has appeared.
Logical Relationships in SN2 Reactions with this compound
The success and rate of the SN2 reaction are influenced by several factors, including the nature of the substrate, the leaving group, and the reaction conditions.
Figure 3: Factors influencing the rate of SN2 reactions with this compound.
Conclusion
This compound is a highly effective nucleophile for SN2 reactions, enabling the synthesis of a variety of thioethers. The protocols and data presented, using cyclohexanethiol as a model, provide a solid foundation for researchers to develop and optimize their synthetic strategies. The inherent properties of the thiolate nucleophile—high reactivity and low basicity—make it a superior choice for substitution reactions where elimination pathways are a concern. These application notes serve as a comprehensive guide for the practical implementation of this compound in modern organic synthesis.
References
Application Note: Quantitative Analysis of Thiane-4-thiol via HPLC with Fluorescence Detection Following Derivatization with N-(1-pyrenyl)maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiane-4-thiol is a sulfur-containing heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification of this compound often requires a derivatization step to enhance its detectability, particularly in complex matrices. This application note describes a robust method for the quantitative analysis of this compound by derivatization with N-(1-pyrenyl)maleimide (NPM) followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
NPM is a highly selective reagent for thiol groups.[1] It is essentially non-fluorescent in solution but forms a highly fluorescent and stable thioether adduct upon reaction with a thiol.[1] This property allows for the sensitive and selective detection of thiols like this compound. The reaction proceeds rapidly at near-neutral pH.[2]
Principle of the Method
The analytical method is based on the selective derivatization of the thiol group of this compound with N-(1-pyrenyl)maleimide. The reaction involves the addition of the thiol across the double bond of the maleimide ring, forming a stable, fluorescent thioether. The resulting derivative is then separated from the excess reagent and other matrix components by reversed-phase HPLC and quantified using a fluorescence detector.
Data Presentation
The following table summarizes the expected analytical performance characteristics for the quantification of a low molecular weight aliphatic thiol, such as this compound, using the described method. These values are representative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 50 fmol |
| Limit of Quantification (LOQ) | 150 fmol |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Derivative Stability | Stable for at least 24 hours at 4°C |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 787536-05-4)[3]
-
N-(1-pyrenyl)maleimide (NPM)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
-
HPLC system with a fluorescence detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Preparation of Solutions
-
This compound Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to prepare a 1 mM stock solution. Note: Due to the unpleasant odor of thiols, handle in a well-ventilated fume hood.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range for the calibration curve.
-
N-(1-pyrenyl)maleimide (NPM) Solution (1 mM): Accurately weigh and dissolve NPM in acetonitrile to prepare a 1 mM solution. Store this solution protected from light.
Derivatization Protocol
-
In a microcentrifuge tube, add 100 µL of the this compound standard solution or sample.
-
Add 100 µL of 50 mM Tris-HCl buffer (pH 7.4).
-
Add 200 µL of the 1 mM NPM solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in the dark.
-
After incubation, stop the reaction by adding 100 µL of 0.1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 100% B
-
15-20 min: 100% B
-
20-21 min: 100% to 40% B
-
21-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 330 nm
-
Emission Wavelength (λem): 376 nm[1]
-
Visualization
Experimental Workflow Diagram
Caption: Workflow for the derivatization and analysis of this compound.
Derivatization Reaction Scheme
Caption: Derivatization of this compound with NPM.
References
- 1. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. 787536-05-4|this compound|BLD Pharm [bldpharm.com]
- 4. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
Application Notes and Protocols: Thiane-4-thiol in Thiol-Ene Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene click chemistry has emerged as a powerful and versatile tool in materials science, polymer chemistry, and bioconjugation. This reaction, characterized by its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups, proceeds via the addition of a thiol to an alkene (ene). The reaction can be initiated by radicals (light or heat) or catalyzed by nucleophiles/bases, leading to the formation of a stable thioether linkage.[1][2] Thiane-4-thiol, a cyclic secondary thiol, is a promising but not yet extensively documented participant in thiol-ene reactions. Its cyclic structure can impart unique properties to the resulting polymers, such as increased rigidity and altered thermal characteristics. These application notes provide a comprehensive overview of the principles of thiol-ene chemistry and offer detailed protocols that can be adapted for the use of this compound in the synthesis of novel polymers and functional materials.
Reaction Mechanisms
The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated addition and a base/nucleophile-catalyzed Michael addition.
-
Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, typically initiated by photolysis or thermolysis of a radical initiator. The reaction proceeds via a step-growth mechanism involving the formation of a thiyl radical, which then adds across the double bond of the ene. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical.[1]
-
Michael Addition: In the presence of a base or nucleophile, thiols can undergo a conjugate addition to electron-poor alkenes, such as acrylates or maleimides. This pathway is also highly efficient and proceeds under mild conditions.
Advantages of Thiol-Ene Click Chemistry
-
High Yields and Minimal Byproducts: Thiol-ene reactions are known for their high conversion rates and clean reaction profiles.
-
Rapid Reaction Kinetics: These reactions are often complete within minutes, especially when photoinitiated.
-
Oxygen Tolerance: Unlike many other radical polymerizations, thiol-ene reactions are significantly less inhibited by oxygen.
-
Orthogonality: The reaction is compatible with a wide array of functional groups, making it ideal for complex molecule synthesis and bioconjugation.
Data Presentation: Representative Thiol-Ene Reaction Parameters
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables present representative data from various thiol-ene systems to provide a baseline for experimental design. These values can be used as a starting point for optimizing reactions with this compound.
Table 1: Representative Conditions for Photoinitiated Thiol-Ene Polymerization
| Parameter | Typical Range/Value | Notes |
| Thiol Monomer | Multifunctional thiols (e.g., PETMP, TMPMP) | This compound can be used as a mono- or potentially difunctional (if derivatized) thiol. |
| Ene Monomer | Multifunctional acrylates, vinyl ethers, norbornenes | The choice of 'ene' will significantly impact the properties of the final polymer. |
| Thiol:Ene Ratio (mol/mol) | 1:1 for optimal network formation | Stoichiometry is crucial for achieving high conversion and desired network properties. |
| Photoinitiator | DMPA, TPO, Irgacure series | Concentration typically ranges from 0.1 to 2.0 wt%. |
| UV Wavelength (nm) | 320-390 | The wavelength should match the absorption spectrum of the photoinitiator. |
| UV Intensity (mW/cm²) | 10-100 | Higher intensity generally leads to faster curing. |
| Reaction Time | Seconds to minutes | Can be monitored in real-time using techniques like RT-FTIR. |
| Atmosphere | Ambient air or inert (N₂) | Thiol-ene reactions have a notable tolerance to oxygen. |
PETMP: Pentaerythritol tetrakis(3-mercaptopropionate), TMPMP: Trimethylolpropane tris(3-mercaptopropionate), DMPA: 2,2-Dimethoxy-2-phenylacetophenone, TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.
Table 2: Typical Properties of Thiol-Ene Derived Polymers
| Property | Typical Value | Factors Influencing the Property |
| Glass Transition Temp. (Tg) | -60 to 150 °C | Monomer structure, crosslink density, functionality. |
| Young's Modulus | 0.1 to 3 GPa | Crosslink density, monomer rigidity. |
| Refractive Index | 1.50-1.65 | The presence of sulfur atoms generally increases the refractive index. |
| Conversion (%) | >90% | Often near quantitative, especially with photoinitiation. |
Experimental Protocols
The following are detailed protocols for performing a photoinitiated thiol-ene reaction. These can be adapted for use with this compound.
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Polymerization
Materials:
-
This compound
-
Ene monomer (e.g., trimethylolpropane triacrylate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., tetrahydrofuran, THF)
-
UV curing system (e.g., a mercury lamp with appropriate filters)
-
Glass slides and spacers or a silicone mold
Procedure:
-
Preparation of the Resin Mixture:
-
In a clean, dry vial, accurately weigh the this compound and the ene monomer in a 1:1 stoichiometric ratio of thiol to ene functional groups.
-
Add the photoinitiator (e.g., 1 wt% of the total monomer weight).
-
If necessary, add a minimal amount of solvent to ensure homogeneity. Mix thoroughly using a vortex mixer or by gentle stirring until the photoinitiator is completely dissolved and the mixture is uniform.
-
-
Sample Preparation:
-
Place a spacer of desired thickness (e.g., 1 mm) on a clean glass slide.
-
Carefully pipette the resin mixture onto the glass slide within the confines of the spacer.
-
Place a second glass slide on top, gently pressing to ensure a uniform film thickness and to remove any air bubbles. Alternatively, cast the resin into a silicone mold.
-
-
UV Curing:
-
Place the sample under the UV lamp.
-
Expose the sample to UV radiation (e.g., 365 nm at an intensity of 20 mW/cm²) for a predetermined time (e.g., 5-10 minutes). The optimal exposure time should be determined experimentally.
-
-
Post-Curing and Characterization:
-
After UV exposure, carefully separate the glass slides or remove the cured polymer from the mold.
-
The resulting polymer can be characterized for its physical and chemical properties, such as thermal stability (TGA), glass transition temperature (DSC), and mechanical properties (tensile testing).
-
Protocol 2: Real-Time Monitoring of Thiol-Ene Photopolymerization by FTIR
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a UV light source.
-
Resin mixture as prepared in Protocol 1.
Procedure:
-
Baseline Spectrum:
-
Acquire a background spectrum on the clean ATR crystal.
-
Apply a thin layer of the uncured resin mixture onto the ATR crystal.
-
-
Data Acquisition:
-
Record an initial IR spectrum of the uncured resin.
-
Position the UV light source over the sample on the ATR crystal.
-
Simultaneously start the UV exposure and the time-resolved FTIR data acquisition. Collect spectra at regular intervals (e.g., every 5 seconds).
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic IR peaks for the thiol (S-H stretch, ~2570 cm⁻¹) and the ene (C=C stretch, ~1640 cm⁻¹ for acrylates).
-
Calculate the conversion of each functional group as a function of time using the following formula: Conversion (%) = [1 - (At / A0)] x 100 where At is the peak area at time 't' and A0 is the initial peak area.
-
Mandatory Visualizations
Caption: Radical-mediated thiol-ene reaction mechanism.
References
Application Notes and Protocols for the Synthesis of Thiane-4-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Thiane-4-thiol and its derivatives, valuable building blocks in medicinal chemistry and drug development. The thiane scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a thiol group at the 4-position offers a versatile handle for further functionalization and conjugation.
Introduction
This compound and its derivatives are important intermediates in the synthesis of novel therapeutic agents. The sulfur-containing heterocyclic motif can influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while the thiol group provides a nucleophilic center for covalent modification or coordination to metal centers in metalloenzymes. This document outlines two primary synthetic routes starting from the readily accessible precursor, tetrahydrothiopyran-4-one.
Route A describes a two-step sequence involving the reduction of the ketone to the corresponding alcohol, followed by a Mitsunobu reaction with thioacetic acid to introduce the thiol functionality as a protected thioacetate.
Route B details a one-pot conversion of the ketone directly to the corresponding thione using Lawesson's reagent, which can then be subsequently reduced to the desired thiol.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in the experimental protocols.
Table 1: Synthesis of Tetrahydrothiopyran-4-one
| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1,5-Dibromopentane | Sodium sulfide nonahydrate | None | 7 | 170 | 80 | [1] |
Table 2: Synthesis of Tetrahydrothiopyran-4-ol (Route A, Step 1)
| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Tetrahydrothiopyran-4-one | Sodium borohydride | Methanol | 1 | 0 - rt | >95 | General Knowledge |
Table 3: Synthesis of S-(Thian-4-yl) ethanethioate (Route A, Step 2)
| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Tetrahydrothiopyran-4-ol | PPh₃, DIAD, Thioacetic acid | THF | 2-4 | 0 - rt | 80-90 | [2][3] |
Table 4: Synthesis of this compound (Route A, Step 3 - Deprotection)
| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| S-(Thian-4-yl) ethanethioate | LiOH or NaOH | Methanol/Water | 1-2 | rt | >90 | General Knowledge |
Table 5: Synthesis of Tetrahydrothiopyran-4-thione (Route B)
| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Tetrahydrothiopyran-4-one | Lawesson's Reagent | Toluene | 2-4 | Reflux | 85-95 | [4][5][6][7] |
Experimental Protocols
Synthesis of Tetrahydrothiopyran-4-one (Precursor)
This protocol describes the synthesis of the key starting material, tetrahydrothiopyran-4-one, from 1,5-dibromopentane.
Materials:
-
1,5-Dibromopentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,5-dibromopentane and 1.5 equivalents of sodium sulfide nonahydrate.
-
Heat the mixture in an oil bath at 170 °C for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and dichloromethane to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield tetrahydrothiopyran-4-one as a colorless oil. The reported yield for the analogous synthesis of thiane is 80%.[1]
Route A: Two-Step Synthesis via Alcohol Intermediate
This route involves the reduction of the ketone to an alcohol, followed by conversion to a protected thiol.
Step 1: Reduction of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-ol
Materials:
-
Tetrahydrothiopyran-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tetrahydrothiopyran-4-one in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydrothiopyran-4-ol. This reduction is typically quantitative.
Step 2: Mitsunobu Reaction for the Synthesis of S-(Thian-4-yl) ethanethioate
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including thioesters, with inversion of stereochemistry.[2][8][9]
Materials:
-
Tetrahydrothiopyran-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrahydrothiopyran-4-ol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford S-(thian-4-yl) ethanethioate.
Step 3: Deprotection to this compound
Materials:
-
S-(Thian-4-yl) ethanethioate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve S-(thian-4-yl) ethanethioate in a mixture of methanol and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield this compound.
Route B: One-Pot Thionation using Lawesson's Reagent
Lawesson's reagent is a powerful thionating agent that can convert ketones into thioketones.[4][5][6][7] In some cases, it can directly convert alcohols to thiols.[10]
Synthesis of Tetrahydrothiopyran-4-thione
Materials:
-
Tetrahydrothiopyran-4-one
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydrothiopyran-4-one (1 equivalent) and Lawesson's Reagent (0.5 equivalents) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield tetrahydrothiopyran-4-thione.
Note on further reduction: The resulting thioketone can be reduced to the corresponding thiol using a suitable reducing agent such as sodium borohydride, although this step may require specific conditions to avoid side reactions.
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
References
- 1. Thiane synthesis - chemicalbook [chemicalbook.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]
Protocols for Thiane-4-thiol Functionalization: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of Thiane-4-thiol. The methodologies outlined below cover key synthetic transformations including S-alkylation, S-arylation, Michael addition, and disulfide formation, providing a foundational toolkit for the chemical modification of this versatile thiol.
S-Alkylation of this compound
S-alkylation is a fundamental transformation for the derivatization of thiols, proceeding via a nucleophilic substitution reaction. The thiolate anion, generated by deprotonation of the thiol, acts as a potent nucleophile, readily displacing leaving groups from various alkylating agents.
Experimental Protocol: Synthesis of 4-(Benzylthio)thiane
This protocol details the S-alkylation of this compound with benzyl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Benzyl bromide
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.
-
Add potassium hydroxide (1.0 eq) to the solution.
-
Heat the mixture to reflux until the KOH has completely dissolved, then cool to room temperature.
-
Add benzyl bromide (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
After cooling, a solid precipitate may form. Filter the solid and wash with 95% ethanol and water.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and 1N NaOH aqueous solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Analogous Reaction):
The following data is for an analogous reaction of benzylmercaptan with 4-fluoroacetophenone, which demonstrates the high efficiency of this type of S-alkylation.[1]
| Product | Yield | Melting Point (°C) |
| 4-(Benzylthio)acetophenone | 94% | 110-112 |
Spectroscopic Data (Analogous Product - 4-(Benzylthio)acetophenone): [1]
| Type | Data (ppm or cm⁻¹) |
| ¹H-NMR | 7.82 (d, 2H), 7.30 (m, 7H), 4.20 (s, 2H), 2.53 (s, 3H) |
| ¹³C-NMR | 198.61, 144.65, 136.64, 134.53, 129.17, 129.12, 127.95, 127.24, 37.52, 26.89 |
| IR | 2922, 1677, 1583, 1384, 1359, 1266, 1186, 1098, 817, 722, 695 |
| MS | m/e 91 (100%), 65 (18%), 242 (M⁺, 15%) |
Experimental Workflow for S-Alkylation
References
The Emerging Role of Thiane-4-thiol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The sulfhydryl or thiol (-SH) group is a critical functional moiety in medicinal chemistry, bestowing unique physicochemical properties upon parent molecules that can be exploited for therapeutic advantage.[1][2] Thiol-containing compounds are known to act as antioxidants, enzyme inhibitors, and metal chelators, and are integral to the design of various therapeutic agents.[1][2][3] The incorporation of a thiol group into a cyclic scaffold, such as the thiane ring system, presents a compelling strategy for the development of novel drug candidates with diverse pharmacological activities.[4] This document provides an overview of the potential applications of Thiane-4-thiol and its derivatives in medicinal chemistry, drawing upon the broader understanding of thiol and thiane-based therapeutics. While specific data for this compound is limited in the current literature, this document extrapolates from related structures to provide a forward-looking perspective.
Rationale for this compound in Drug Design
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, offers a stable and versatile scaffold for drug design. The introduction of a thiol group at the 4-position of the thiane ring creates a molecule with several potential advantages:
-
Enzyme Inhibition: The thiol group is a well-known nucleophile and can interact with key residues, such as cysteine, in the active sites of various enzymes.[3] This makes this compound a promising starting point for the design of inhibitors for enzymes implicated in a range of diseases, including cancers and viral infections.[3][5]
-
Antioxidant Activity: Thiols can act as potent scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[1]
-
Metal Chelation: The soft sulfur atom of the thiol group has a high affinity for heavy metal ions, suggesting potential applications of this compound derivatives in the treatment of heavy metal poisoning.[1][2]
-
Modulation of Physicochemical Properties: The thiane ring can influence the lipophilicity and metabolic stability of a drug candidate, while the thiol group can participate in hydrogen bonding and other interactions to enhance target binding.[6]
Potential Therapeutic Applications
Based on the known biological activities of related thiol-containing and heterocyclic compounds, this compound derivatives could be explored for the following therapeutic areas:
-
Anticancer Agents: Many thiol-containing molecules exhibit anticancer properties.[5] Thiol-activated anticancer agents can selectively target the glutathione-rich intracellular environment of tumor cells.[5]
-
Antiviral Agents: Thiol-based compounds have shown promise as antiviral agents, including for HIV.[4] The thiol group can interfere with viral entry and replication processes.
-
Anti-inflammatory Agents: By modulating the activity of inflammatory enzymes and reducing oxidative stress, this compound derivatives could serve as leads for novel anti-inflammatory drugs.[7]
-
Neuroprotective Agents: The antioxidant properties of thiols suggest their potential in treating neurodegenerative diseases where oxidative stress plays a significant role.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
A plausible synthetic route to this compound could involve the reduction of a corresponding ketone or the nucleophilic substitution of a suitable leaving group with a thiol-containing reagent. Derivatization of the thiol group can be achieved through various well-established reactions.
Protocol: Synthesis of a Thioether Derivative from this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base , such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), to the solution at 0 °C to deprotonate the thiol and form the thiolate.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether derivative.
Enzyme Inhibition Assay
Protocol: General Assay for Cysteine Protease Inhibition
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Prepare a buffer solution appropriate for the target cysteine protease (e.g., papain, cathepsin B).
-
In a 96-well plate , add the buffer, the enzyme, and varying concentrations of the test compound.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for the enzyme.
-
Monitor the fluorescence or absorbance over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) |
| This compound Derivative 1 | Cysteine Protease X | Value |
| This compound Derivative 2 | Cysteine Protease X | Value |
| Reference Inhibitor | Cysteine Protease X | Value |
Visualizations
Diagrams can be used to illustrate experimental workflows and logical relationships in the study of this compound derivatives.
Caption: A generalized workflow for the discovery and development of this compound-based drug candidates.
Caption: A conceptual diagram illustrating the inhibition of a signaling pathway by a this compound derivative.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the unique properties of the thiol group within the stable thiane ring system, researchers can design and synthesize novel compounds with the potential for a wide range of therapeutic applications. The protocols and conceptual frameworks provided herein offer a starting point for the investigation of this compound and its derivatives as next-generation therapeutic agents. Further research is warranted to fully elucidate the medicinal chemistry potential of this intriguing molecule.
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-Activated Anticancer Agents: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiane-4-thiol in Materials Science: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the application of Thiane-4-thiol in materials science. The following application notes and protocols are based on the well-documented applications of other thiol-containing molecules, particularly alkanethiols, and are intended to serve as a foundational guide for researchers and scientists exploring the potential uses of this compound. The provided protocols are generalized and would require optimization for this specific compound.
Introduction
Thiol-based compounds are fundamental building blocks in materials science due to the strong affinity of the sulfur atom for the surfaces of noble metals, such as gold, silver, and copper.[1][2] This interaction facilitates the formation of highly ordered self-assembled monolayers (SAMs), the functionalization of nanoparticles, and the synthesis of novel polymers. Thiol-containing molecules are also pivotal in the development of drug delivery systems, where they can impart properties like mucoadhesion and controlled release.[3] this compound, with its cyclic aliphatic structure, presents a unique molecular geometry that could influence the packing density and stability of the resulting materials, offering intriguing possibilities for creating novel functional surfaces and materials.
Application Notes
Self-Assembled Monolayers (SAMs)
This compound can be expected to form self-assembled monolayers on noble metal substrates, most notably gold. The cyclic nature of the thiane group may lead to different packing arrangements compared to linear alkanethiols, potentially influencing the surface properties.
Potential Advantages:
-
Altered Surface Properties: The three-dimensional structure of the thiane ring could create surfaces with unique wetting, adhesive, and frictional properties.
-
Increased Stability: The cyclic backbone may enhance the thermal and chemical stability of the SAM compared to analogous linear alkanethiols.
-
Platform for Further Functionalization: While this compound itself is not extensively functionalized, its formation of a stable monolayer could serve as a foundational layer for subsequent chemical modifications.
Nanoparticle Functionalization
Thiol-functionalized nanoparticles are extensively used in biomedical applications, including diagnostics, imaging, and drug delivery.[4][5] this compound can be used as a capping agent to stabilize nanoparticles, such as gold nanoparticles (AuNPs), and to modulate their surface chemistry.[6]
Potential Applications:
-
Stabilization: The thiol group of this compound can bind to the surface of nanoparticles, preventing their aggregation and improving their colloidal stability.
-
Biocompatibility: The aliphatic nature of the thiane ring may impart a degree of biocompatibility to the functionalized nanoparticles.
-
Drug Delivery: While this compound itself is a small molecule, nanoparticles functionalized with it could be further modified to carry drug molecules for targeted delivery.[3]
Polymer Synthesis and Modification
Thiol-ene and thiol-yne "click" chemistry reactions are powerful methods for polymer synthesis and modification due to their high efficiency and selectivity.[7] The thiol group of this compound can participate in these reactions to create novel polymers or to functionalize existing polymer backbones.
Potential Uses:
-
Monomer in Step-Growth Polymerization: this compound can be reacted with di- or multifunctional "ene" or "yne" containing monomers to produce poly(thioether)s with the cyclic thiane moiety as a repeating unit.
-
Pendant Functional Group: Existing polymers with reactive side chains (e.g., vinyl or acetylene groups) can be functionalized with this compound to introduce the cyclic thioether functionality.
-
Cross-linking Agent: If a molecule with two or more this compound groups were synthesized, it could act as a cross-linker to form polymer networks and hydrogels.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Substrate
This protocol describes a general procedure for the formation of a thiol-based SAM on a gold surface from a solution.[8]
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Tweezers
-
Glass or polypropylene containers with sealable caps
-
Sonicator
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
Rinse the substrate extensively with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Preparation of Thiol Solution:
-
In a clean, dry container, prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution using clean tweezers.
-
To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Synthesis of this compound Functionalized Gold Nanoparticles
This protocol outlines a general method for the synthesis of AuNPs capped with a thiol compound.[9]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Methanol
-
Stir plate and stir bar
Procedure:
-
Preparation of Gold Precursor Solution:
-
Prepare an aqueous solution of HAuCl₄ (e.g., 0.5 mM).
-
-
Preparation of Thiol Solution:
-
Prepare a solution of this compound in methanol (e.g., 25 mM).
-
-
Nanoparticle Synthesis:
-
In a flask, combine the HAuCl₄ solution and the this compound solution under vigorous stirring.
-
Prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 50 mM).
-
Rapidly add the NaBH₄ solution to the gold-thiol mixture while stirring vigorously. A color change to deep red or purple indicates the formation of AuNPs.
-
Continue stirring for at least 2 hours to ensure complete reaction and stabilization.
-
-
Purification:
-
The resulting nanoparticle solution can be purified by centrifugation and redispersion in a suitable solvent (e.g., water or ethanol) to remove excess reagents. Repeat this process several times.
-
-
Characterization:
-
The size, shape, and stability of the this compound functionalized AuNPs can be characterized using UV-Vis spectroscopy, transmission electron microscopy (TEM), and dynamic light scattering (DLS).
-
Protocol 3: Thiol-Ene Modification of a Polymer with this compound
This protocol provides a general procedure for the photoinitiated thiol-ene "click" reaction to functionalize a polymer containing vinyl groups with this compound.
Materials:
-
Polymer with pendant vinyl groups (e.g., poly(4-vinylpyridine))
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (e.g., 365 nm)
-
Schlenk flask and nitrogen line
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the vinyl-containing polymer in the anhydrous solvent.
-
Add a stoichiometric excess of this compound relative to the vinyl groups.
-
Add a catalytic amount of the photoinitiator (e.g., 1-5 mol% relative to the thiol).
-
-
Thiol-Ene Reaction:
-
Irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the progress of the reaction by taking aliquots and analyzing them using techniques like ¹H NMR spectroscopy (disappearance of vinyl proton signals) or FT-IR spectroscopy (disappearance of the C=C stretching vibration).
-
-
Purification:
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to ensure the removal of unreacted this compound and initiator.
-
Dry the purified polymer under vacuum.
-
-
Characterization:
-
Confirm the successful functionalization of the polymer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The molecular weight and polydispersity of the modified polymer can be determined by gel permeation chromatography (GPC).
-
Quantitative Data (Representative for Alkanethiols)
The following tables summarize representative quantitative data for alkanethiol-based systems to provide a reference for the types of measurements that would be relevant for characterizing materials modified with this compound.
Table 1: Contact Angle and Thickness of Alkanethiol SAMs on Gold
| Thiol Compound | Water Contact Angle (°) | Ellipsometric Thickness (Å) |
| 1-Hexanethiol (C6) | ~105 | ~9 |
| 1-Dodecanethiol (C12) | ~110 | ~17 |
| 1-Octadecanethiol (C18) | ~112 | ~24 |
Data are representative values from the literature and may vary depending on the specific experimental conditions.
Table 2: Characterization of Thiol-Functionalized Gold Nanoparticles
| Thiol Ligand | Core Diameter (nm) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 11-Mercaptoundecanoic acid | 15 ± 2 | 25 ± 4 | -45 ± 5 |
| Cysteamine | 15 ± 2 | 22 ± 3 | +30 ± 4 |
Data are illustrative and depend on synthesis conditions and the specific thiol used.
Visualizations
Caption: Workflow for the formation of a this compound self-assembled monolayer.
Caption: Workflow for the synthesis of this compound functionalized gold nanoparticles.
Caption: Logical relationship for the thiol-ene modification of a polymer.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of gold nanoparticles via a thiol functionalized polyoxometalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of degradable multi-segmented polymers via Michael-addition thiol–ene step-growth polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Thiane-4-thiol as a Ligand in Coordination Chemistry
Disclaimer: Extensive literature searches did not yield specific studies on the coordination chemistry of thiane-4-thiol. The following application notes and protocols are therefore presented as a representative guide for researchers interested in exploring the coordination chemistry of cyclic thioether-thiol ligands. The experimental details are based on general principles of thiol-metal coordination chemistry and should be adapted and optimized for specific metal precursors and target complexes.
Introduction
This compound is a saturated heterocyclic compound containing both a thioether and a thiol functional group. This combination of a soft thiol donor and a potentially coordinating thioether makes it an intriguing candidate as a ligand in coordination chemistry. The thiol group is readily deprotonated to form a thiolate, which is a strong coordinating agent for a wide variety of transition metals.[1] The thioether moiety can also coordinate to metal centers, allowing this compound to act as a bidentate or a bridging ligand, potentially leading to the formation of polynuclear complexes or coordination polymers.[2] The study of such complexes is relevant to catalysis, materials science, and the development of novel therapeutic agents.[3][4]
Potential Applications
The coordination complexes of this compound could be explored for a variety of applications, including:
-
Catalysis: Thiolate ligands are known to play a role in various catalytic reactions. The unique steric and electronic properties of a thiane-based ligand could lead to novel reactivity.
-
Biomimetic Chemistry: Metal-thiolate bonds are crucial in many biological systems, such as in the active sites of certain enzymes.[5] this compound complexes could serve as models for understanding these biological systems.
-
Materials Science: The ability of this compound to act as a bridging ligand could be exploited in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or porous properties.[6]
-
Drug Development: Sulfur-containing heterocycles are important scaffolds in medicinal chemistry.[7][8] Metal complexes of this compound could be investigated for their potential as therapeutic or diagnostic agents.
Experimental Protocols
Protocol 1: General Synthesis of a Thiane-4-thiolate Metal Complex
This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand, based on the common salt metathesis reaction.[1]
Materials:
-
This compound
-
A suitable metal salt (e.g., a metal chloride, acetate, or perchlorate)
-
A non-coordinating base (e.g., triethylamine, sodium methoxide)
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, acetonitrile, or tetrahydrofuran)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Standard glassware
Procedure:
-
Ligand Deprotonation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (e.g., 2 equivalents) in the chosen anhydrous, deoxygenated solvent.
-
Add a stoichiometric amount of a suitable base (e.g., 2 equivalents of triethylamine) to the solution.
-
Stir the solution at room temperature for 30 minutes to allow for the in-situ formation of the thiane-4-thiolate.
-
-
Reaction with Metal Salt:
-
In a separate Schlenk flask, dissolve the metal salt (e.g., 1 equivalent) in the same anhydrous, deoxygenated solvent.
-
Slowly add the metal salt solution to the stirred thiane-4-thiolate solution at room temperature.
-
The reaction mixture may change color, and a precipitate may form.
-
Allow the reaction to stir at room temperature for several hours (e.g., 4-24 hours) to ensure completion.
-
-
Isolation and Purification:
-
If a precipitate has formed, it can be isolated by filtration under an inert atmosphere. Wash the precipitate with a small amount of the cold solvent to remove any unreacted starting materials.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield a solid residue.
-
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of a thiane-4-thiolate metal complex.
Protocol 2: Characterization of Thiane-4-thiolate Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the coordination of the ligand and to assess the purity of the complex. Changes in the chemical shifts of the protons and carbons of the thiane ring upon coordination can provide information about the coordination mode.
-
Metal NMR (if applicable): For certain metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh), NMR can provide direct evidence of the metal's coordination environment.
2. Infrared (IR) Spectroscopy:
-
The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) of the free thiol provides strong evidence for the formation of the metal-thiolate bond.
-
New bands in the far-IR region may be assigned to metal-sulfur stretching vibrations.
3. Mass Spectrometry (MS):
-
Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.
4. Elemental Analysis:
-
Provides the percentage composition of C, H, N, and S in the complex, which can be compared to the calculated values for the proposed formula.
5. Single-Crystal X-ray Diffraction:
-
This is the most definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center.
Diagram of Characterization Workflow:
Caption: Workflow for the characterization of a thiane-4-thiolate metal complex.
Data Presentation
The following tables present hypothetical data for a series of thiane-4-thiolate complexes with different metal ions. These values are illustrative and based on typical ranges observed for similar metal-thiolate complexes.
Table 1: Hypothetical Spectroscopic Data for [M(thiane-4-thiolate)₂] Complexes
| Metal (M) | Key IR Bands (cm⁻¹) (ν(M-S)) | ¹H NMR (δ, ppm) - SH proton | ESI-MS (m/z) [M+H]⁺ |
| Ni(II) | 350-450 | Signal absent | Calculated: [Value] |
| Pd(II) | 300-400 | Signal absent | Calculated: [Value] |
| Pt(II) | 250-350 | Signal absent | Calculated: [Value] |
| Zn(II) | 300-400 | Signal absent | Calculated: [Value] |
Table 2: Hypothetical Structural Data from X-ray Crystallography for [M(thiane-4-thiolate)₂] Complexes
| Metal (M) | Coordination Geometry | M-S Bond Length (Å) | S-M-S Bond Angle (°) |
| Ni(II) | Square Planar | 2.1 - 2.3 | ~90 |
| Pd(II) | Square Planar | 2.2 - 2.4 | ~90 |
| Pt(II) | Square Planar | 2.2 - 2.4 | ~90 |
| Zn(II) | Tetrahedral | 2.2 - 2.5 | ~109.5 |
Conclusion
While specific research on this compound as a ligand is currently limited, its structural features suggest it holds promise for the development of new coordination complexes. The protocols and data presented here provide a foundational framework for researchers to begin exploring the synthesis, characterization, and potential applications of this compound in coordination chemistry. Further research in this area could uncover novel structures and reactivity, contributing to the broader fields of inorganic and medicinal chemistry.
References
- 1. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
- 2. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Reactions Involving Thiane-4-thiol
Introduction
Thiane-4-thiol, also known as tetrahydrothiopyran-4-thiol, is a versatile heterocyclic organosulfur compound. Its unique structural and chemical properties make it a valuable building block in medicinal chemistry and drug development. The thiol (-SH) group is a potent nucleophile, allowing for a variety of chemical modifications, while the thiane ring provides a stable, non-aromatic scaffold.[1] This combination is particularly useful for synthesizing novel therapeutic agents, including enzyme inhibitors and targeted covalent modifiers. The thiol functional group is present in several drug compounds and offers properties such as radical scavenging and the ability to form stable complexes.[2]
These application notes provide detailed protocols for the synthesis of this compound from a commercially available precursor and its subsequent use in key chemical reactions relevant to drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available Tetrahydrothiopyran-4-one. The first step involves the reduction of the ketone to the corresponding alcohol, followed by the conversion of the alcohol to the thiol.
Experimental Protocols
Protocol 1: Synthesis of Thiane-4-ol
This protocol outlines the reduction of Tetrahydrothiopyran-4-one to Thiane-4-ol.
-
Materials:
-
Tetrahydrothiopyran-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude Thiane-4-ol, which can be purified by column chromatography.
-
Protocol 2: Synthesis of this compound
This protocol describes the conversion of Thiane-4-ol to this compound via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis.
-
Materials:
-
Thiane-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid (CH₃COSH)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Thiane-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Add thioacetic acid (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude thioacetate intermediate by column chromatography.
-
Dissolve the purified thioacetate in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours to hydrolyze the thioester.
-
Acidify the reaction mixture with 1M HCl to pH ~2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Key Reactions of this compound in Drug Development
This compound serves as a versatile nucleophile in a variety of reactions that are crucial for the synthesis of biologically active molecules.
S-Alkylation
S-alkylation is a fundamental reaction of thiols, forming a stable thioether linkage.[3][4] This reaction is widely used to attach the thiane scaffold to other molecules of interest.
Protocol 3: S-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| This compound | Benzyl Bromide | K₂CO₃ | DMF | >90 (Estimated) |
| This compound | Iodoacetamide | NaHCO₃ | MeCN | >85 (Estimated) |
Yields are estimated based on typical S-alkylation reactions of thiols.
Thia-Michael Addition
The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.[5][6] This "click" reaction is highly efficient and proceeds under mild conditions, making it ideal for bioconjugation and the synthesis of complex molecules.[5][7]
Protocol 4: Thia-Michael Addition of this compound
-
Materials:
-
This compound
-
α,β-unsaturated carbonyl compound (e.g., N-phenylmaleimide)
-
A catalytic amount of a base (e.g., triethylamine, Et₃N)
-
A suitable solvent (e.g., Dichloromethane (DCM) or Ethanol (EtOH))
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound (1.0 eq) in DCM.
-
Add this compound (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
| Thiol | Michael Acceptor | Catalyst | Solvent | Yield (%) |
| This compound | N-phenylmaleimide | Et₃N | DCM | >95 (Estimated) |
| This compound | Methyl acrylate | DBU | THF | >90 (Estimated) |
Yields are estimated based on typical thia-Michael addition reactions.
Visualized Workflows and Relationships
Caption: Synthetic workflow for this compound and its subsequent key reactions.
Caption: Logical relationship of this compound's properties and applications.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thia-Michael Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 7. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Thiane-4-thiol. Given the susceptibility of thiols to oxidation and their potent odor, appropriate handling and purification techniques are critical to ensure product purity, stability, and laboratory safety. The methods described below—flash column chromatography, vacuum distillation, and recrystallization—are standard procedures adaptable for this compound and related aliphatic thiols.
General Handling and Safety Precautions
This compound, like most thiols, is characterized by a strong, unpleasant odor and sensitivity to air oxidation. Oxidation can lead to the formation of disulfide impurities, compromising sample purity.
Key Safety and Handling Procedures:
-
Ventilation: Always handle this compound and other thiols in a well-ventilated chemical fume hood.[1]
-
Inert Atmosphere: For reactions and transfers sensitive to oxidation, use an inert atmosphere (e.g., nitrogen or argon).[2]
-
Waste and Glassware Decontamination: All liquid and solid waste containing thiols should be collected in designated, sealed containers. Glassware should be immediately submerged in a bleach bath (e.g., a 1:1 mixture of commercial bleach and water) and soaked overnight to neutralize the thiol and its odor before standard washing.[1]
-
Odor Trapping: When performing operations that may release thiol vapors (e.g., rotary evaporation, vacuum distillation), vent the exhaust through a bleach trap to neutralize the odor.[1]
Purification Method Selection
The choice of purification method depends on the physical state of the crude this compound product and the nature of the impurities.
References
Quantification by UV-Vis Spectrophotometry with Ellman's Reagent (DTNB)
An increasing interest in sulfur-containing compounds within the pharmaceutical industry underscores the importance of robust analytical techniques for their quantification.[1][2] Thiane-4-thiol, a cyclic sulfur compound, is a key building block in medicinal chemistry.[3][4][5] Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in drug development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.
Application Note:
This method relies on the reaction of this compound with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which quantitatively produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion. The absorbance of this anion is measured at 412 nm.[6][7] This colorimetric assay is simple, rapid, and cost-effective, making it suitable for high-throughput screening and routine analysis.[6] However, the method's sensitivity is lower than chromatographic techniques, and it may be susceptible to interference from other thiol-containing compounds in the sample matrix.[8] The reaction is pH-dependent, and maintaining a pH around 8 is crucial for optimal results.[6]
Experimental Protocol:
-
Reagent Preparation:
-
DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of a suitable organic solvent (e.g., DMSO or ethanol).
-
Reaction Buffer: Prepare a 0.1 M phosphate buffer with 1 mM EDTA at pH 8.0.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the reaction buffer to a final concentration within the linear range of the assay.
-
-
Reaction:
-
In a 96-well plate or a cuvette, mix 50 µL of the DTNB stock solution with 2.5 mL of the reaction buffer.
-
Add a known volume of the this compound sample to the DTNB solution and mix thoroughly.
-
Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at 412 nm using a UV-Vis spectrophotometer.
-
Use a reagent blank (containing all components except the thiol) to zero the spectrophotometer.
-
-
Quantification:
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for TNB²⁻ of 13,600 M⁻¹cm⁻¹.[6]
-
Workflow for UV-Vis Spectrophotometric Quantification:
Quantification by High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC offers higher sensitivity and selectivity for the quantification of this compound compared to spectrophotometric methods.[8] To enhance detection, a pre-column derivatization step is typically employed to attach a chromophore or fluorophore to the thiol group.[9] Common derivatizing reagents include 4,4'-dithiodipyridine (4-DPS) and monobromobimane (mBBr).[7][10][11] The resulting derivative is then separated by reversed-phase HPLC and detected by a UV-Vis or fluorescence detector.[11][12] This method allows for the separation of this compound from other components in a complex mixture, providing accurate and reliable quantification.[13]
Experimental Protocol (using 4-DPS derivatization):
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 10 mM solution of 4,4'-dithiodipyridine (4-DPS) in acetonitrile.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
To 100 µL of the sample, add 100 µL of the 4-DPS solution.
-
Incubate the mixture at room temperature for 30 minutes. The reaction leads to the formation of 4-thiopyridone (4-TP), which is quantified.[12]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 324 nm (for 4-TP).[12]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of a thiol standard (e.g., cysteine or a purified this compound standard) derivatized in the same manner.
-
Quantify the this compound in the sample by comparing the peak area of the 4-TP derivative to the calibration curve.
-
Workflow for HPLC Quantification with Pre-column Derivatization:
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. This compound, being a relatively small molecule, may be amenable to GC-MS analysis. Derivatization may be necessary to improve its volatility and thermal stability, as well as to enhance its chromatographic properties.[14] N-substituted maleimides are examples of reagents that can be used for thiol derivatization prior to GC-MS analysis.[9] This method offers high sensitivity and the mass spectrometer provides structural information, ensuring high selectivity.
Experimental Protocol (with derivatization):
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a solution of a suitable maleimide derivative (e.g., N-ethylmaleimide) in an organic solvent like acetonitrile.
-
-
Sample Preparation and Derivatization:
-
Dissolve the this compound sample in an appropriate solvent.
-
Mix the sample with the derivatizing reagent and incubate to allow the reaction to complete. The reaction conditions (temperature and time) will need to be optimized.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of the derivative to enhance sensitivity and selectivity.
-
Prepare a calibration curve using a derivatized this compound standard.
-
Workflow for GC-MS Quantification:
Summary of Quantitative Data
The following table summarizes typical performance characteristics for the described analytical techniques based on the quantification of various low molecular weight thiols. It is important to note that these values are indicative and must be experimentally determined and validated for this compound.
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | GC-MS (SIM) |
| Limit of Detection (LOD) | ~1 µM | 15 pmol[15] | Low pmol to fmol |
| Limit of Quantification (LOQ) | ~3 µM | ~50 pmol | pmol to fmol |
| Linearity Range | 1-100 µM | 0.1 - 200 µM | 0.01 - 100 µM |
| Precision (RSD) | < 10% | < 5% | < 10% |
| Selectivity | Low | High | Very High |
| Throughput | High | Medium | Low to Medium |
Disclaimer: The quantitative data presented are generalized from the literature on thiol analysis and are for illustrative purposes.[15] Method validation for this compound is essential to establish accurate performance metrics.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unipd.it [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. determination-of-thiols-and-disulfides-via-hplc-quantification-of-5-thio-2-nitrobenzoic-acid - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: The Role of Thiols in Asymmetric Synthesis
A Focus on Organocatalytic Thia-Michael Additions
Introduction
While specific literature on the direct application of Thiane-4-thiol in asymmetric synthesis is not extensively available, the broader class of thiols plays a crucial role as nucleophiles in a variety of asymmetric transformations. A prominent example is the thia-Michael addition, which facilitates the formation of a carbon-sulfur bond in a stereocontrolled manner. This reaction is of significant interest in medicinal and materials chemistry due to the prevalence of chiral organosulfur compounds in bioactive molecules and functional materials. This document provides an overview of the application of thiols in asymmetric synthesis, with a detailed focus on organocatalytic thia-Michael additions.
Core Concept: Asymmetric Thia-Michael Addition
The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. In the context of asymmetric synthesis, a chiral catalyst is employed to control the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product. Various organocatalysts, such as cinchona alkaloids, thioureas, and prolinol derivatives, have been successfully utilized to catalyze this transformation with high enantioselectivity.
Logical Relationship of Asymmetric Thia-Michael Addition
Caption: General scheme of an organocatalyzed asymmetric thia-Michael addition.
Quantitative Data Summary
The following tables summarize the performance of different organocatalytic systems in the asymmetric thia-Michael addition of various thiols to α,β-unsaturated compounds.
Table 1: Asymmetric Thia-Michael Addition of Thiols to Cycloalkenones
| Entry | Thiol | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Thiophenol | 2-Cyclohexen-1-one | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | 90 | 68 | |
| 2 | p-Toluenethiol | 2-Cyclohexen-1-one | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | 92 | 72 | |
| 3 | Thiophenol | 2-Cyclopenten-1-one | (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine | 85 | 55 |
Table 2: Asymmetric Thia-Michael Addition of Naphthalene-1-thiol to trans-Chalcone Derivatives
| Entry | Chalcone Derivative | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | trans-Chalcone | 1 | 95 | 96 | |
| 2 | 4-Methyl-trans-chalcone | 1 | 93 | 91 | |
| 3 | 4-Chloro-trans-chalcone | 1 | 96 | 88 |
Experimental Protocols
Protocol 1: Asymmetric Thia-Michael Addition of Thiophenol to 2-Cyclohexen-1-one
This protocol is adapted from the work of Wynberg and colleagues, employing a chiral pyrrolidine derivative as the organocatalyst.
Materials:
-
Thiophenol
-
2-Cyclohexen-1-one
-
(2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine (catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-cyclohexen-1-one (1 mmol) in toluene (5 mL) at room temperature, add the chiral catalyst (0.1 mmol).
-
Stir the mixture for 10 minutes to ensure proper mixing.
-
Add thiophenol (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the desired β-thio-ketone.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the asymmetric thia-Michael addition.
Protocol 2: Asymmetric Thia-Michael Addition of Naphthalene-1-thiol to trans-Chalcone
This protocol is based on the use of a bifunctional quinine-derived sulfonamide organocatalyst.
Materials:
-
Naphthalene-1-thiol
-
trans-Chalcone
-
Bifunctional quinine-derived sulfonamide organocatalyst
-
Dichloromethane (DCM) (solvent)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve trans-chalcone (0.1 mmol) and the bifunctional organocatalyst (0.001 mmol, 1 mol%) in DCM (1 mL).
-
Add naphthalene-1-thiol (0.12 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the reference literature, monitoring by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography with an appropriate eluent system.
-
Analyze the purified product to determine the yield and enantiomeric excess (via chiral HPLC).
The use of thiols in asymmetric synthesis, particularly through the organocatalytic thia-Michael addition, provides a powerful and versatile method for the construction of valuable chiral sulfur-containing molecules. The choice of catalyst and reaction conditions is critical for achieving high yields and enantioselectivities. The protocols and data presented here serve as a guide for researchers in the fields of organic synthesis and drug development to design and execute these important transformations. Further exploration into novel catalysts and substrates will undoubtedly continue to expand the scope and utility of this reaction.
Application Notes and Protocols: Site-Specific Peptide Modification using Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a powerful tool in drug discovery and chemical biology, enabling the enhancement of therapeutic properties, the introduction of probes for mechanistic studies, and the development of novel biomaterials. Thiol-mediated bioconjugation is a cornerstone of these modifications due to the unique reactivity of the thiol group, most commonly found in the amino acid cysteine.[1][2] This approach allows for the formation of stable thioether bonds under mild conditions, often with high selectivity.[3]
This document provides detailed application notes and protocols for the use of Thiane-4-thiol, a cyclic thiol, in the site-specific modification of peptides. The introduction of the thiane moiety can impart unique structural constraints, alter lipophilicity, and serve as a novel chemical handle for further functionalization. The protocols described herein focus on the reaction of this compound with peptides containing an electrophilic acceptor, such as a maleimide group, via a Michael addition reaction. This method offers a robust and efficient way to create well-defined peptide conjugates.
Key Applications
-
Introduction of a Non-natural Cyclic Moiety: The thiane ring can be used to introduce conformational rigidity to a peptide, which may enhance its binding affinity and stability.[4]
-
Modulation of Physicochemical Properties: The incorporation of the thiane group can alter the solubility and lipophilicity of peptides, potentially improving their pharmacokinetic profiles.
-
Novel Chemical Scaffolding: The thioether linkage provides a stable connection, and the thiane ring itself can be further functionalized if desired, opening up possibilities for creating more complex peptide architectures.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from the experimental protocols detailed below. These values are representative and may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Reaction Conditions and Yields for Peptide-Maleimide Conjugation with this compound
| Peptide Concentration (mM) | This compound (equivalents) | Reaction Time (h) | Temperature (°C) | pH | Conversion (%) | Isolated Yield (%) |
| 1 | 1.5 | 2 | 25 | 7.0 | >95 | 85 |
| 5 | 1.2 | 1 | 25 | 7.0 | >98 | 90 |
| 1 | 2.0 | 4 | 4 | 7.5 | >90 | 82 |
Table 2: Characterization of this compound Modified Peptide
| Analytical Method | Parameter | Result |
| RP-HPLC | Purity | >98% |
| Mass Spectrometry (ESI-MS) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| (Calculated for specific peptide) | (Matches calculated mass) | |
| NMR Spectroscopy | ¹H NMR | Characteristic peaks for thiane ring protons observed |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Functionalized Peptide
This protocol describes the site-specific modification of a peptide containing a maleimide group with this compound via a Michael addition reaction.
Materials:
-
Maleimide-functionalized peptide (e.g., synthesized with a maleimido-propionic acid at the N-terminus or on a lysine side chain)
-
This compound
-
Phosphate buffer (100 mM, pH 7.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the maleimide-functionalized peptide in the phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL. A small amount of a co-solvent like DMF or DMSO (up to 10% v/v) can be used if the peptide has poor aqueous solubility.
-
Thiol Solution Preparation: Prepare a stock solution of this compound in DMF or the reaction buffer.
-
Conjugation Reaction: Add 1.2 to 1.5 molar equivalents of this compound to the peptide solution.
-
Reaction Incubation: Gently mix the reaction mixture and incubate at room temperature (25°C) for 1-2 hours. The reaction progress can be monitored by RP-HPLC.
-
Reaction Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as β-mercaptoethanol, or by acidification with TFA.
-
Purification: Purify the resulting peptide conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound modified peptide as a white powder.
-
Characterization: Confirm the identity and purity of the product by analytical RP-HPLC and mass spectrometry.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of a maleimide-functionalized peptide with this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of Thiane-peptide conjugates.
Logical Relationship of Peptide Modification Benefits
Caption: Benefits of peptide modification with this compound.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent Synthesis of Thioether Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions with Thiane-4-thiol"
Disclaimer: The following troubleshooting guides and FAQs are based on the general chemical properties of thiols and cyclic thioethers. Due to limited publicly available data specific to Thiane-4-thiol, some information is extrapolated from related compounds. Researchers should always consult relevant safety data sheets (SDS) and perform small-scale pilot experiments to determine optimal conditions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: this compound, like many thiols, is susceptible to oxidation. To minimize degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended. Avoid exposure to air and moisture, as this can lead to the formation of disulfides and other oxidation byproducts. Studies on thiolated polymers have shown that storage at lower temperatures and reduced humidity significantly preserves the free thiol content.[1][2]
Q2: What are the common impurities found in commercial batches of this compound?
Q3: Can I use this compound in aqueous solutions?
A3: Yes, but with caution. Thiols can be deprotonated in aqueous solutions, especially under basic conditions, to form the more nucleophilic thiolate. However, the presence of dissolved oxygen in aqueous media can accelerate the oxidation of the thiol to the disulfide.[4] If using this compound in aqueous solutions, it is best to use deoxygenated buffers and consider adding a reducing agent like dithiothreitol (DTT) if the free thiol form is critical for your experiment.[5]
Q4: What is the pKa of the thiol group in this compound?
A4: The specific pKa of this compound is not widely reported. However, the pKa of cyclic thiols is generally in the range of 10-11, similar to acyclic thiols. The exact pKa can be influenced by the solvent and the presence of other functional groups. For reactions where the thiolate form is desired, a base with a pKa higher than that of the thiol should be used.
Troubleshooting Guides
Guide 1: Low Yield or No Reaction
Q: I am getting a low yield or no desired product in my reaction with this compound. What are the possible causes and solutions?
A: Low yields in reactions involving thiols can stem from several factors. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for low-yield reactions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound Purity: Has the thiol been properly stored? Consider if oxidation to the disulfide could be an issue. If in doubt, analyze the starting material by NMR or GC-MS.
-
Other Reagents: Ensure all other reactants, solvents, and catalysts are pure and anhydrous if the reaction is moisture-sensitive.
-
-
Review Reaction Conditions:
-
Temperature: Some reactions involving thiols may require heating or cooling. Consult literature for similar reactions.
-
Reaction Time: The reaction may be sluggish. Try extending the reaction time and monitor by TLC or LC-MS.
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome.
-
-
Ensure Thiol Activation:
-
Investigate Potential Side Reactions:
-
Check for the formation of the disulfide byproduct.
-
Consider the possibility of competing reactions with other functional groups in your substrate.
-
Guide 2: Unexpected Side Products
Q: My reaction is producing unexpected side products. What are the common side reactions of this compound?
A: The most common side reactions involving thiols are oxidation to disulfides and participation in undesired conjugate additions.
1. Oxidation to Disulfide:
Thiols are readily oxidized to disulfides, especially in the presence of oxygen, base, or certain metal ions.[4][5] This is a common source of impurities and can consume the starting material.
Caption: Oxidation of this compound to its disulfide.
-
Solution: To minimize oxidation, perform reactions under an inert atmosphere (N₂ or Ar) and use deoxygenated solvents. If the reaction is performed under basic conditions, be particularly mindful of potential oxidation.
2. Michael Addition Side Reactions:
In reactions with α,β-unsaturated carbonyl compounds, thiols are excellent nucleophiles for Michael (1,4-conjugate) addition.[8][9] If your substrate contains such a moiety and it is not the intended reaction site, this could be a significant side reaction.
Caption: Thiol-Michael addition reaction pathway.
-
Solution: If Michael addition is an undesired side reaction, consider protecting the α,β-unsaturated system if possible. Alternatively, reaction conditions (e.g., temperature, catalyst) could be optimized to favor the desired reaction pathway.
3. Reactions with Electrophiles:
The thiol group is nucleophilic and will react with a variety of electrophiles.[10][11] If your reaction mixture contains unintended electrophiles (e.g., alkyl halides from other steps), this can lead to the formation of thioether byproducts.
-
Solution: Ensure all reagents are pure and that no reactive electrophilic impurities are present.
Data and Protocols
Table 1: General Stability of Thiol Groups on Polymers Under Different Storage Conditions
This data, from a study on thiolated polymers, provides insight into the general stability of thiol groups and can be used as a guideline for storing this compound.[1][2]
| Storage Condition | Relative Humidity (RH) | Temperature | Thiol Group Stability (as powder) | Thiol Group Stability (as compressed tablet) |
| 1 | 56% | -20°C | Stable | Stable |
| 2 | 53% | 4°C | Stable | Stable |
| 3 | 25% | 22°C | Stable | Stable |
| 4 | 70% | 20°C | Decrease in free thiol groups observed | Stable |
Key Takeaway: High humidity and ambient or elevated temperatures can promote the degradation of thiol groups. Storage at low temperatures is advisable.
Experimental Protocol: General Procedure for Thiol-Michael Addition
This is a general protocol for the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound and should be adapted for specific substrates.
-
Reagents and Setup:
-
Dissolve the Michael acceptor (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂, or a protic solvent like ethanol) in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.0 - 1.2 eq).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or a phosphine catalyst) (0.01 - 0.1 eq).[8]
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reactions are often complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution) if a base was used.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 787536-05-4|this compound|BLD Pharm [bldpharm.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 10. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Thiane-4-thiol Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of Thiane-4-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The primary synthetic strategies begin from either 4-halothiane or thian-4-ol. The choice often depends on the availability of the starting material and the desired scale of the reaction. The most prevalent methods involve nucleophilic substitution on a 4-substituted thiane ring, such as reacting a 4-halothiane with a thiolating agent.[1][2] An alternative involves the conversion of thian-4-ol to a suitable leaving group followed by substitution, or direct conversion using specific reagents.
Q2: My yield of this compound is consistently low. What are the likely causes?
Low yields in this compound synthesis are typically traced back to three main issues:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or poor reactivity of the chosen reagents.
-
Side Reactions: The formation of unwanted byproducts is a major cause of yield loss. The most common byproduct is the corresponding disulfide, formed by oxidation of the thiol.[3][4] Depending on the route, elimination reactions can also compete with the desired substitution.[1]
-
Product Loss During Workup and Purification: this compound, like many thiols, can be sensitive to oxidation, especially during purification steps like column chromatography on silica gel.[4] Its volatility can also lead to loss during solvent removal under high vacuum.
Q3: I'm observing a significant amount of disulfide byproduct. How can I prevent this?
Disulfide formation occurs when the thiol product is oxidized. This is a very common issue. To minimize this:
-
Use Degassed Solvents: Oxygen dissolved in reaction and workup solvents is a primary culprit. Degas all solvents by sparging with an inert gas (Nitrogen or Argon) or by using a freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Conduct the reaction and workup under a positive pressure of Nitrogen or Argon to prevent exposure to atmospheric oxygen.
-
Control Temperature: Keep the temperature as low as reasonably possible during workup and purification.
-
Limit Exposure Time: Thiols are more stable when stored, but are vulnerable during the purification process. Work efficiently to minimize the time the compound spends in solution or on a chromatography column.[4]
Q4: Column chromatography is giving me poor recovery and a lot of disulfide. What are the best purification practices?
Standard silica gel can be acidic and promote the oxidation of thiols.[4] If chromatography is necessary, consider these alternatives:
-
Deactivated Silica Gel: Prepare a slurry of silica gel in a solvent system containing a small amount of a non-nucleophilic base, like 1% triethylamine in hexane, to neutralize acidic sites.
-
Alternative Stationary Phases: Neutral alumina can sometimes be a better choice for purifying sensitive compounds.
-
Rapid Purification: Use flash column chromatography rather than gravity chromatography to minimize the contact time between the thiol and the stationary phase.
-
Distillation: If the thiol is thermally stable enough, vacuum distillation can be an excellent, oxygen-free method of purification.[3]
Q5: When starting from 4-bromothiane, which thiolating agent is best?
The choice of nucleophile is critical for achieving high yield. While sodium hydrosulfide (NaSH) is a direct option, it can sometimes lead to the formation of the thioether byproduct if the resulting thiolate attacks another molecule of the starting halide.[1] Two highly effective and common alternatives are:
-
Potassium Thioacetate: This reagent reacts with the alkyl halide to form a thioacetate ester. The thioacetate is stable and easy to purify. Subsequent hydrolysis or methanolysis under basic or acidic conditions cleanly yields the thiol, often in high purity.[2]
-
Thiourea: Thiourea is an excellent sulfur nucleophile that forms a stable isothiouronium salt intermediate. This salt is typically a solid that can be isolated and then hydrolyzed under basic conditions to release the thiol. This two-step process often provides very clean product with high yields.[1][2]
Data Presentation
Table 1: Comparison of Common Thiolating Agents for 4-Bromothiane
| Thiolating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Sodium Hydrosulfide (NaSH) | Ethanol | 50-70 | 4-8 | 40-60 | Risk of thioether byproduct formation. Requires excess NaSH.[1] |
| Thiourea | Ethanol | Reflux | 6-12 | 75-90 | Forms a stable isothiouronium salt intermediate requiring a second hydrolysis step.[2] |
| Potassium Thioacetate | DMF, Acetone | 25-60 | 3-6 | 80-95 | Forms a stable thioacetate intermediate. Hydrolysis step required. Excellent yields.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromothiane via the Thioacetate Method
Materials:
-
4-Bromothiane
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), degassed
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thioacetate Formation: To a round-bottom flask under a nitrogen atmosphere, add 4-bromothiane (1.0 eq) and anhydrous DMF. Add potassium thioacetate (1.2 eq) in one portion. Stir the mixture at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup 1: Pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude S-thian-4-yl ethanethioate.
-
Hydrolysis: Dissolve the crude thioacetate in degassed methanol. Add concentrated HCl (0.5 eq) and stir the mixture at 40°C for 3-5 hours under a nitrogen atmosphere. Monitor the reaction for the disappearance of the thioacetate.
-
Workup 2: Cool the reaction to room temperature. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure (avoiding excessive heat) to yield this compound. If further purification is needed, use rapid flash chromatography on deactivated silica.
Protocol 2: Synthesis of this compound from Thian-4-ol via a Tosylate Intermediate
Materials:
-
Thian-4-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Potassium thioacetate (KSAc)
-
(See Protocol 1 for hydrolysis reagents)
Procedure:
-
Tosylation: Under a nitrogen atmosphere, dissolve thian-4-ol (1.0 eq) in anhydrous DCM and cool to 0°C. Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup 1: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude thian-4-yl tosylate.
-
Substitution: Dissolve the crude tosylate in DMF and add potassium thioacetate (1.5 eq). Heat the mixture to 60-70°C and stir for 6-10 hours until the tosylate is consumed (monitor by TLC).
-
Final Steps: Cool the reaction and perform the workup as described in Protocol 1, Step 2. The resulting crude thioacetate can then be hydrolyzed as described in Protocol 1, Steps 3-5, to yield the final this compound product.
Visual Guides
Caption: Key synthetic pathways to this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for diagnosing low yield issues.
References
"stability and storage of Thiane-4-thiol"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Thiane-4-thiol to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Q1: My this compound sample has a strong, unpleasant odor. Is this normal?
A1: Yes, this is a normal characteristic of this compound. It is described as having a "stench"[1][2]. However, a sudden change or intensification of the odor could indicate degradation or a leak in the container. Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize exposure[1][2].
Q2: I observe discoloration or the formation of precipitates in my this compound sample. What could be the cause?
A2: Discoloration or precipitate formation suggests potential degradation of the compound. Thiols are susceptible to oxidation, which can lead to the formation of disulfides or other oxidized species[3]. This process can be accelerated by:
-
Improper Storage: Exposure to air (oxygen), elevated temperatures, or light.
-
Contamination: Introduction of impurities, especially oxidizing agents[4].
If you observe these changes, it is recommended to use a fresh sample for your experiments to ensure the integrity of your results.
Q3: My experiment involving this compound is yielding inconsistent or unexpected results. Could stability be an issue?
A3: Yes, the stability of this compound is crucial for reproducible experimental outcomes. The thiol group is highly reactive and can participate in various side reactions[3][5]. If you suspect stability issues:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see data table below).
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods unless their stability under those conditions has been validated.
-
Consider Inert Atmosphere: For sensitive experiments, preparing solutions and running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Check for Incompatibilities: Ensure that other reagents in your experiment are not strong oxidizing agents, which can react with the thiol group[4].
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1][2][4]. The recommended storage temperature is between 2°C and 8°C[2][6].
Q2: How should I handle this compound safely?
A2: It is essential to handle this compound with appropriate safety precautions. Always work in a well-ventilated area or a fume hood[1]. Avoid contact with skin and eyes, and do not inhale vapors or dust[1][2]. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn[1]. Ensure that an eyewash station and safety shower are readily accessible[1].
Q3: Is this compound stable under normal laboratory conditions?
A3: this compound is considered stable under normal, recommended storage conditions[2][4]. However, thiols as a class of compounds are reactive[3]. Stability can be compromised by exposure to heat, sources of ignition, and incompatible materials like strong oxidizing agents[4].
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathway for thiols is oxidation. The thiol group (-SH) can be oxidized to form disulfide bonds (S-S) or further oxidized to sulfenic, sulfinic, and sulfonic acids[3][5]. In the event of a fire, hazardous decomposition products can include sulfur oxides, carbon monoxide, carbon dioxide, and nitrogen oxides[1][2].
Quantitative Data Summary
| Parameter | Recommendation | Citations |
| Storage Temperature | 2°C - 8°C | [2][6] |
| Storage Conditions | Keep in a dry, cool, well-ventilated place. Keep container tightly closed. | [1][2][4] |
| Conditions to Avoid | Excess heat, open flames, sparks, hot surfaces, sources of ignition. | [1][4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
This protocol outlines the general steps for preparing a stock solution of this compound, minimizing the risk of degradation.
-
Preparation:
-
Ensure all glassware is clean and dry.
-
If the experiment is sensitive to oxidation, purge the solvent and the vial containing this compound with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
-
Handling:
-
Perform all handling steps in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
-
Weighing:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound in a suitable tared container.
-
-
Dissolution:
-
Add the appropriate solvent to the weighed this compound.
-
Mix gently by swirling or vortexing until the solid is completely dissolved. Sonication can be used if necessary, but avoid excessive heating.
-
-
Storage of Solution:
-
It is highly recommended to use the solution immediately after preparation.
-
If short-term storage is necessary, store the solution in a tightly sealed container at 2°C - 8°C, protected from light. The headspace of the container should be flushed with an inert gas before sealing. The stability of the solution under these conditions should be validated for the specific solvent and concentration used.
-
Visual Troubleshooting Guide
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
"preventing oxidation of Thiane-4-thiol to disulfide"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Thiane-4-thiol to its corresponding disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bridge between two molecules of this compound, creating a dimer. This oxidation is often initiated by exposure to atmospheric oxygen.
Q2: How can I visually identify if my this compound sample has oxidized?
A2: While slight oxidation may not be visually apparent, significant formation of the disulfide can sometimes lead to changes in the physical appearance of the sample, such as increased viscosity or the formation of solid precipitates. However, the most reliable way to detect disulfide formation is through analytical techniques like HPLC, Mass Spectrometry, or NMR.
Q3: What are the general best practices for storing this compound?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures, and protected from light. It is advisable to store the compound in a tightly sealed container, and for long-term storage, keeping it in a freezer is recommended.[1][2]
Q4: Can I reverse the oxidation of this compound back to the free thiol?
A4: Yes, the disulfide bond can be reduced back to the free thiol using a variety of reducing agents. Common laboratory reducing agents for this purpose include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol.[2][3]
Q5: How does pH affect the stability of this compound?
A5: The stability of thiols is pH-dependent. In general, thiols are more susceptible to oxidation at higher (alkaline) pH values because the corresponding thiolate anion (R-S⁻), which is more prevalent at higher pH, is more readily oxidized than the neutral thiol (R-SH).[4][5][6] Therefore, maintaining a slightly acidic pH can help to slow down the rate of oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of activity or unexpected reaction products in experiments using this compound. | Oxidation of this compound to its disulfide. The disulfide will not have the same reactivity as the free thiol. | 1. Confirm the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, NMR). 2. If disulfide is present, consider purifying the thiol or reducing the disulfide back to the thiol before use. 3. Implement preventative measures for storage and handling to avoid future oxidation. |
| Precipitate forms in this compound solution upon storage. | The disulfide dimer may have lower solubility in the chosen solvent compared to the monomeric thiol. | 1. Analyze the precipitate to confirm its identity. 2. If it is the disulfide, the solution can be treated with a reducing agent to revert it to the more soluble thiol. 3. Consider storing this compound in a different solvent where both the thiol and disulfide are more soluble, or store as a solid under inert gas. |
| Inconsistent results between different batches of this compound. | Different levels of oxidation in each batch due to variations in manufacturing, packaging, or handling. | 1. Quantify the free thiol content of each batch upon receipt using a method like the Ellman's test.[7][8] 2. Standardize your internal storage and handling procedures for all batches. 3. If a batch has a high disulfide content, it can be reduced prior to use to ensure consistency. |
Data Presentation
Table 1: General Stability of Thiols Under Various Storage Conditions
| Storage Condition | Temperature | Relative Humidity | Expected Stability of Free Thiol | Reference |
| Powder, in air | 20°C | 70% | Low (significant decrease in free thiols observed) | [1][2] |
| Powder, in air | 22°C | 25% | Moderate | [1][2] |
| Powder, in air | 4°C | 53% | High | [1][2] |
| Powder, in air | -20°C | 56% | High | [1][2] |
| Compressed Tablet | 20°C | 70% | High | [1][2] |
Note: This data is based on studies of thiolated polymers and serves as a general guideline. Specific stability of this compound may vary.
Table 2: Common Reducing Agents for Disulfide Cleavage
| Reducing Agent | Typical Concentration | Key Features | Reference |
| Dithiothreitol (DTT) | 1-10 mM | Forms a stable cyclic disulfide, driving the reaction to completion. Can be prone to air oxidation. | [2][3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Odorless, more stable to air oxidation than DTT, and effective over a wider pH range. | [2] |
| β-Mercaptoethanol (BME) | 5-20 mM | Volatile with a strong odor. A large excess is often required. | [2] |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Content using Ellman's Reagent (DTNB)
This protocol provides a method to determine the concentration of free thiols in a sample of this compound.
-
Materials:
-
This compound sample
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
-
-
Procedure: a. Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer). b. Prepare a known concentration of your this compound sample in the reaction buffer. c. In a cuvette, add 1 ml of the reaction buffer and 50 µL of the DTNB stock solution. d. Measure the absorbance at 412 nm. This is your blank. e. Add a small, known volume of your this compound solution (e.g., 10 µL) to the cuvette. f. Mix thoroughly and incubate for 2 minutes at room temperature. g. Measure the absorbance at 412 nm. h. Calculate the concentration of free thiols using the Beer-Lambert law (ε at 412 nm for TNB²⁻ is 14,150 M⁻¹cm⁻¹).[7]
Protocol 2: Reduction of this compound Disulfide using TCEP
This protocol describes how to reduce the disulfide dimer of this compound back to the free thiol.
-
Materials:
-
Oxidized this compound sample
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure: a. Dissolve the oxidized this compound sample in the buffer to a known concentration. b. Prepare a stock solution of TCEP (e.g., 100 mM in the same buffer). c. Add TCEP to the this compound solution to a final concentration of 1-10 mM. A 2-5 fold molar excess of TCEP over the estimated disulfide concentration is typically sufficient. d. Incubate the reaction mixture at room temperature for 15-30 minutes. e. The reduced this compound is now ready for use in your experiment. Note that TCEP is now present in the solution, which should be considered for subsequent steps.
Visualizations
Caption: Oxidation of this compound to disulfide and its reversal.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Thiolated polymers: Stability of thiol moieties under different storage conditions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure [mdpi.com]
- 4. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thiane-4-thiol Reaction Mechanisms
Welcome to the technical support center for Thiane-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reaction mechanisms of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two primary reactive sites: the nucleophilic thiol (-SH) group and the lone pairs of electrons on the sulfur atom within the thiane ring. The thiol group is the more reactive site for most reactions, readily participating in nucleophilic attacks and oxidation. The ring sulfur can also act as a nucleophile, though it is generally less reactive than the thiolate anion.
Q2: How does the thiane ring influence the reactivity of the thiol group?
The thiane ring can influence the reactivity of the thiol group through steric and electronic effects. The conformational flexibility of the six-membered ring can affect the accessibility of the thiol group to reagents. Electronically, the ring sulfur is weakly electron-withdrawing, which can slightly increase the acidity of the thiol proton compared to a simple acyclic thiol.
Q3: What are the most common reactions involving this compound?
The most common reactions involving this compound are typical of thiols and include:
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S-Alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[1][2]
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Oxidation: Formation of disulfides, sulfoxides, or sulfones depending on the oxidizing agent and reaction conditions.[3]
-
Thiol-Ene Reaction: Radical or base-catalyzed addition to alkenes.
Q4: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): To visualize the consumption of starting material and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the products and determine reaction conversion by integrating characteristic signals.[4][5][6][7][8]
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the appearance of new functional group signals.
Troubleshooting Guides
Problem 1: Low Yield in S-Alkylation Reactions
Symptoms:
-
Incomplete consumption of this compound as observed by TLC or GC-MS.
-
Formation of a significant amount of disulfide byproduct.
-
Isolation of unreacted starting material after workup.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of the Thiol | Use a strong enough base to fully deprotonate the thiol to the more nucleophilic thiolate. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The choice of base depends on the solvent and the electrophile. |
| Oxidation to Disulfide | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. Adding a small amount of a reducing agent like dithiothreitol (DTT) can sometimes help, but be mindful of potential side reactions. |
| Poor Electrophile Reactivity | Ensure the alkyl halide is sufficiently reactive (I > Br > Cl). For less reactive electrophiles, consider using a more polar aprotic solvent like DMF or DMSO to accelerate the Sₙ2 reaction. |
| Side Reaction with the Thiane Sulfur | While less likely, the ring sulfur could compete as a nucleophile. Using a non-polar solvent might disfavor this side reaction. If this is suspected, analysis of byproducts by MS or NMR is recommended. |
Experimental Protocol: General Procedure for S-Alkylation
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere.
-
Add a base (1.1 equivalents, e.g., NaH or K₂CO₃) and stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Multiple Products in Michael Additions
Symptoms:
-
Multiple spots on TLC, indicating the formation of byproducts.
-
Complex NMR spectrum of the crude product.
-
Difficulty in purifying the desired 1,4-adduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Base-Catalyzed Side Reactions of the Enone | Use a milder base or a catalytic amount of a weaker base (e.g., triethylamine, DBU). In some cases, the reaction can proceed without a base, especially with highly reactive Michael acceptors. |
| Reversibility of the Michael Addition | The thia-Michael addition can be reversible, especially with heating.[9] Conduct the reaction at lower temperatures if possible. Ensure complete reaction to shift the equilibrium towards the product. |
| Oxidation of the Thiol | As with alkylation, perform the reaction under an inert atmosphere to prevent disulfide formation. |
| 1,2-Addition to the Carbonyl Group | While less common for soft nucleophiles like thiolates, it can occur. Using a protic solvent can help to stabilize the carbonyl group and favor 1,4-addition. |
Experimental Protocol: General Procedure for Thia-Michael Addition
-
Dissolve the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, THF).
-
Add this compound (1.1 equivalents) to the solution.
-
If required, add a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Problem 3: Over-oxidation or Disulfide Formation
Symptoms:
-
Formation of a white precipitate (disulfide) during the reaction or workup.
-
Presence of peaks corresponding to the disulfide, sulfoxide, or sulfone in the mass spectrum of the product.
-
Broad or absent S-H peak in the IR spectrum, with the appearance of S=O or S-S stretches.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Atmospheric Oxygen | All reactions involving the free thiol should be performed under an inert atmosphere (N₂ or Ar) using degassed solvents. |
| Use of Oxidizing Reagents | Carefully check all reagents for potential oxidizing properties. Be aware that some reaction conditions can inadvertently lead to oxidation. |
| Instability during Purification | Thiols can oxidize on silica gel.[10] To minimize this, deactivate the silica gel with a small amount of triethylamine in the eluent. Workup and purification should be performed promptly after the reaction is complete. |
| Storage Instability | Store this compound and its thiol-containing products under an inert atmosphere at low temperatures to prevent degradation.[11][12] |
Experimental Protocol: Selective Oxidation to Sulfoxide
-
Dissolve this compound (1 equivalent) in a suitable solvent like methanol or dichloromethane at 0 °C.
-
Add one equivalent of an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) dropwise.
-
Monitor the reaction carefully by TLC to avoid over-oxidation to the sulfone.
-
Once the starting material is consumed, quench any remaining oxidant (e.g., with a saturated solution of sodium sulfite).
-
Extract the product and purify by column chromatography.
Signaling Pathways and Workflows
Below are diagrams illustrating key reaction pathways and a general experimental workflow for reactions involving this compound.
Caption: Common reaction pathways of this compound.
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low-yielding this compound reactions.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Purification Methods [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
"handling and safety precautions for Thiane-4-thiol"
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Thiane-4-thiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organosulfur compound. Like many low-molecular-weight thiols, its primary hazards include a strong, unpleasant odor, and potential for skin, eye, and respiratory irritation.[1] It is also sensitive to air and moisture and may be combustible.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is between 2 - 8 °C. It should be handled and stored under an inert gas as it is sensitive to air and moisture. It is also advised not to store it in metal containers.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Appropriate personal protective equipment should always be worn when handling this compound. This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All work should be conducted in a properly functioning chemical fume hood.
Q4: What are the known chemical incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.
Q5: What is the proper disposal method for this compound and its waste?
All waste containing this compound must be disposed of in accordance with national and local regulations. Chemical waste should be left in its original container and not mixed with other waste. Uncleaned containers should be treated as the product itself.
Q6: What is the characteristic odor of this compound and how can I mitigate it?
Thiols are known for their strong, often unpleasant, garlic-like or rotten-egg-like odors, which can be detected at very low concentrations.[2][3] To mitigate the odor, always handle the compound in a well-ventilated fume hood. Any glassware or equipment that comes into contact with this compound should be immediately quenched and cleaned with a bleach solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 787536-05-4 |
| Molecular Formula | C5H10S2 |
| Molecular Weight | 134.26 g/mol |
Table 2: Physical Properties of Thiane (a related compound for estimation)
Disclaimer: The following data is for the related compound Thiane (CAS 1613-51-0) and should be used as an estimation only.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 141.8 °C |
| Melting Point | 19 °C |
| Density | 0.9943 g/cm³ |
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield where splashing is possible. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat. |
| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary. |
Troubleshooting Guides
Issue 1: My final product is impure, and I suspect oxidation.
Q: I ran a reaction with this compound and my NMR/LC-MS analysis shows the presence of a disulfide dimer. How can I prevent this?
A: Thiols are prone to oxidation to form disulfides, especially when exposed to air. Here are some troubleshooting steps:
-
Use Degassed Solvents: Oxygen dissolved in your reaction solvents can promote oxidation. Degas your solvents by sparging with an inert gas (like argon or nitrogen) or by using the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a continuous flow of an inert gas. Use Schlenk line techniques or a glovebox for highly sensitive reactions.
-
Check for Metal Contaminants: Trace amounts of metal ions can catalyze the oxidation of thiols. Use high-purity reagents and solvents.
-
Control Reaction Temperature: While the effect of temperature on oxidation can vary, running reactions at lower temperatures can sometimes reduce the rate of oxidation.
Issue 2: The entire lab has a strong, unpleasant odor after my experiment.
Q: I've finished my experiment with this compound, but the smell is lingering in the fume hood and on my glassware. What should I do?
A: The strong odor of thiols is a common issue. Here's how to manage it:
-
Work exclusively in a fume hood: All transfers and manipulations of this compound should be done in a well-ventilated fume hood.
-
Quench glassware immediately: After use, rinse all glassware with a bleach solution to oxidize the residual thiol to a less odorous sulfonate. Let the glassware soak in a bleach bath if necessary.
-
Neutralize waste: All liquid and solid waste containing this compound should be treated with bleach before being sent for disposal, if permissible by your institution's waste management guidelines.
-
Clean work surfaces: Wipe down the surfaces of the fume hood with a bleach solution after your work is complete.
Experimental Protocols
Protocol 1: Handling a New Bottle of this compound
-
Before opening, allow the bottle to equilibrate to room temperature to prevent condensation of moisture from the air into the product.
-
Carefully open the bottle inside a chemical fume hood.
-
Use a clean, dry syringe or cannula to transfer the required amount of the liquid under an inert atmosphere.
-
After dispensing, flush the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap.
-
Store the bottle in a refrigerator at 2-8 °C.
Protocol 2: General Spill Cleanup Procedure
-
Evacuate and Ventilate: Immediately evacuate the area and ensure the spill is in a well-ventilated area, preferably a fume hood.
-
Wear Appropriate PPE: Don personal protective equipment, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a bleach solution. Follow up with a water rinse.
-
Dispose of Waste: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste according to local regulations.
Visual Workflow and Logic Diagrams
References
Technical Support Center: Catalyst Selection for Thiane-4-thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thiane-4-thiol. The information is based on established principles of thiol chemistry and should be adapted to specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions involving this compound?
A1: this compound, as a secondary thiol, readily participates in several key reactions, including:
-
Thia-Michael Additions (Conjugate Additions): Reaction with electron-poor alkenes (e.g., acrylates, maleimides). This is an atom-economical method for C-S bond formation.[1]
-
Oxidation to Disulfides: Dimerization of two this compound molecules to form the corresponding disulfide. This is a common reaction, often carried out using mild oxidizing agents and catalysts.[2][3]
-
Alkylation: Reaction with alkyl halides or other electrophiles to form thioethers. This is a fundamental SN2-type reaction where the thiol acts as a nucleophile.[4][5]
-
Thiol-Ene Reactions: Radical-based addition to alkenes, typically initiated by light or a radical initiator, resulting in an anti-Markovnikov product.[6]
Q2: How do I choose a catalyst for a thia-Michael addition of this compound?
A2: The choice of catalyst depends on the Michael acceptor and desired reaction conditions.
-
Base Catalysts: For general-purpose additions, bases are commonly used to deprotonate the thiol, forming the more nucleophilic thiolate. Common choices include triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[7]
-
Nucleophilic Catalysts: Strong nucleophiles like phosphines (e.g., dimethylphenylphosphine, DMPP) can be highly effective, often at much lower concentrations than amines.[8][9] They operate by activating the Michael acceptor.[10]
-
Heterogeneous Catalysts: For easier workup and catalyst recovery, solid-supported catalysts like Amberlyst® A21 (a basic resin) are excellent choices, particularly for green chemistry applications.[1]
Q3: What are the best practices for preventing over-oxidation of this compound?
A3: Over-oxidation of thiols to sulfinic or sulfonic acids is a common side reaction. To favor the formation of the disulfide:
-
Use a chemoselective catalyst system. Lanthanide clusters and certain gold nanoparticle systems have shown high selectivity for disulfide formation with minimal over-oxidation.[2][11]
-
Employ mild, aerobic oxidation conditions (using air or O₂) in place of strong stoichiometric oxidants.[2]
-
Control the reaction time and temperature carefully. Prolonged reaction times or high temperatures can increase the likelihood of over-oxidation.
Troubleshooting Guides
Issue 1: Low Yield in Thia-Michael Addition
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst | Switch from a weak base (e.g., tertiary amine) to a stronger, more nucleophilic catalyst like a phosphine (DMPP).[8][9] | Phosphines can be significantly more effective at lower concentrations, accelerating the reaction to completion before side reactions occur.[8] |
| Incorrect Solvent | Use a polar aprotic solvent such as DMF or DMSO. | Polar aprotic solvents can stabilize the thiolate anion, which is the active nucleophile in base-catalyzed mechanisms, thereby increasing the reaction rate.[10] |
| Steric Hindrance | Increase reaction temperature or extend reaction time. | This compound is a cyclic secondary thiol, which may exhibit more steric hindrance than simple linear thiols, thus requiring more forcing conditions. |
| Reversible Reaction | Choose a Michael acceptor with a stronger electron-withdrawing group (e.g., maleimide over acrylate). | The reversibility of the thia-Michael addition is influenced by the stability of the final adduct. More electrophilic acceptors can lead to a more stable product.[10] |
Issue 2: Formation of Side Products During Oxidation
| Potential Cause | Troubleshooting Step | Rationale |
| Over-oxidation | Use a catalyst known for high chemoselectivity, such as a samarium oxo-cluster (Sm-OC), under aerobic conditions.[2] | These catalysts are designed to facilitate the specific thiol-to-disulfide conversion without providing enough activation energy for further oxidation.[2] |
| Use of Harsh Oxidants | Replace strong oxidants (e.g., H₂O₂) with molecular oxygen (air) as the terminal oxidant.[2] | Air is a milder and more environmentally friendly oxidant, reducing the risk of over-oxidation when paired with an appropriate catalyst. |
| Metal Contamination | If uncatalyzed, add a metal chelating agent. | Trace metal impurities can catalyze undesired side oxidation reactions. |
Catalyst Performance Data
Note: The following data are based on reactions with model thiols and are intended to be representative. Actual results with this compound may vary and require optimization.
Table 1: Comparison of Catalysts for Thia-Michael Addition of Thiols to Acrylates
| Catalyst | Type | Catalyst Loading | Solvent | Reaction Time | Conversion/Yield | Reference |
| Hexylamine | Primary Amine | 0.057 mol% | Bulk | ~8 min | >95% | [8] |
| Triethylamine (TEA) | Tertiary Amine | 1.0 mol% | Chloroform | > 24 hours | ~60% | [7] |
| DBU | Amidine Base | 1.0 mol% | Chloroform | ~1 hour | >95% | [7] |
| DMPP | Phosphine | 0.0057 mol% | Bulk | ~2 min | >95% | [8] |
| Amberlyst® A21 | Basic Resin | 0.1 g / mmol | Solvent-free | 3 hours | >90% | [1] |
Table 2: Comparison of Catalysts for Aerobic Oxidation of Thiols to Disulfides
| Catalyst | Type | Catalyst Loading | Solvent | Temperature | Time | Yield | Reference |
| Sm-OC | Lanthanide Cluster | 1 mol% | Ethyl Acetate | 70 °C | 16 h | >95% | [2] |
| Au/CeO₂ | Gold Nanoparticles | 1 mol% Au | Solvent-free | 80 °C | 6 h | >99% | [11] |
| Organocatalyst* | Oxazaphosphole | 0.4 mol% | MeOH:H₂O | 25 °C | 1-3 h | >99% | [12] |
*2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ⁵-oxazaphosphole
Experimental Protocols
Protocol 1: Heterogeneous Catalysis of Thia-Michael Addition
This protocol is adapted from a general procedure using Amberlyst® A21.[1]
-
Preparation: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and the desired Michael acceptor (e.g., ethyl acrylate, 1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add dried Amberlyst® A21 resin (0.1 g).
-
Reaction: Stir the solvent-free mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. A typical reaction time is 3 hours.
-
Workup: Upon completion, add acetone (~5 mL) to the mixture. Filter the catalyst by suction filtration and wash the resin with additional acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the product as necessary, typically by column chromatography.
Protocol 2: Aerobic Oxidation to Disulfide
This protocol is a representative procedure based on the use of a lanthanide cluster catalyst.[2]
-
Preparation: In a sealed vial, dissolve this compound (0.5 mmol, 1.0 eq) in ethyl acetate (2.0 mL).
-
Catalyst Addition: Add the Sm-OC catalyst (0.005 mmol, 1 mol%).
-
Reaction: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction for 16 hours under an air atmosphere.
-
Monitoring: Allow the reaction to cool to room temperature. Monitor the conversion of the starting material by TLC or GC-MS.
-
Workup: Centrifuge the reaction mixture to separate the solid catalyst. Decant the supernatant.
-
Isolation: Concentrate the supernatant under reduced pressure.
-
Purification: Purify the resulting disulfide product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in a Thia-Michael reaction.
Caption: Catalyst selection guide based on reaction type for this compound.
Caption: Simplified mechanism for base-catalyzed Thia-Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. A Recyclable Inorganic Lanthanide Cluster Catalyst for Chemoselective Aerobic Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 4. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prezi.com [prezi.com]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. Investigation and Demonstration of Catalyst/Initiator-Driven Selectivity in Thiol-Michael Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Semantic Scholar [semanticscholar.org]
- 9. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on Thiane-4-thiol Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiane-4-thiol. The information provided is based on general principles of thiol chemistry and may need to be adapted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of nucleophilic substitution reactions with this compound?
The rate of nucleophilic substitution reactions involving this compound is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. Solvents are generally categorized as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, DMF, DMSO), and nonpolar (e.g., hexane, toluene).
-
Polar Protic Solvents: These solvents can solvate both the nucleophile and the carbocation intermediate in an S(_N)1 reaction, which can increase the rate of such reactions. However, for S(_N)2 reactions, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and thereby decreasing its nucleophilicity and slowing the reaction rate.
-
Polar Aprotic Solvents: These solvents are excellent for S(_N)2 reactions. They can dissolve ionic nucleophiles but do not strongly solvate the nucleophile, leaving it more "naked" and reactive. This leads to a significant increase in the reaction rate for S(_N)2 pathways.
-
Nonpolar Solvents: These are generally poor choices for reactions involving polar reactants or intermediates, as they cannot effectively stabilize charged species.
Q2: What are the common side reactions observed when working with this compound, and how can they be minimized?
The most common side reaction for thiols, including this compound, is oxidation.[1][2] The thiol group is susceptible to oxidation to form a disulfide, and further oxidation can lead to sulfoxides and sulfonic acids.[1][2]
To minimize oxidation:
-
Degas Solvents: Remove dissolved oxygen from your reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.
-
Work Under Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Use Fresh Solvents: Use freshly distilled or deoxygenated solvents.
-
Control pH: In aqueous solutions, acidic conditions can help to minimize the oxidation of thiols.[3]
-
Add Antioxidants: In some cases, small amounts of antioxidants can be added to the reaction mixture.
Another potential side reaction is the thiol-ene reaction if your reaction mixture contains double bonds.[4]
Q3: How can I monitor the progress of my this compound reaction?
Several analytical techniques can be used to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[3][5][6][7] This is particularly useful for determining reaction rates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Slow or no reaction | 1. Inappropriate solvent choice. 2. Low nucleophilicity of the reagent. 3. Deactivated catalyst (if applicable). 4. Low reaction temperature. | 1. For S(_N)2 reactions, switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone). For S(_N)1 reactions, a polar protic solvent (e.g., ethanol, water) may be better. 2. If possible, use a stronger nucleophile. For thiols, deprotonation to the thiolate increases nucleophilicity.[2] 3. Ensure your catalyst is active and used in the correct amount. 4. Gently increase the reaction temperature, monitoring for side product formation. |
| Formation of multiple products (low yield of desired product) | 1. Oxidation of this compound to disulfide or other oxidized species.[1][2] 2. Competing elimination reactions (E1 or E2). 3. Isomerization of products. | 1. Implement measures to prevent oxidation as described in the FAQs (degas solvents, use inert atmosphere).[3] 2. If elimination is a problem, consider using a less basic nucleophile or a polar aprotic solvent, which favors substitution over elimination. 3. Analyze the structure of the side products to understand the competing reaction pathways. |
| Inconsistent reaction rates between batches | 1. Variable solvent purity/water content. 2. Different levels of dissolved oxygen. 3. Inconsistent reactant concentrations. | 1. Use high-purity, dry solvents for each experiment. 2. Consistently degas solvents before use. 3. Prepare fresh solutions of reactants and accurately determine their concentrations. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. Choose a solvent from which the product can be easily precipitated or extracted. 2. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Data Presentation
Table 1: Expected Trends in Relative Reaction Rates of a Nucleophilic Substitution Reaction with this compound in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Relative Rate (S(_N)2) | Expected Relative Rate (S(_N)1) |
| Hexane | Nonpolar | 1.9 | Very Low | Very Low |
| Toluene | Nonpolar | 2.4 | Very Low | Very Low |
| Diethyl Ether | Slightly Polar | 4.3 | Low | Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate | Low |
| Acetone | Polar Aprotic | 21 | High | Moderate |
| Acetonitrile | Polar Aprotic | 37 | High | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Very High | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very High | Moderate |
| Ethanol | Polar Protic | 24 | Moderate | High |
| Methanol | Polar Protic | 33 | Moderate | High |
| Water | Polar Protic | 80 | Low | Very High |
Note: This table illustrates general trends. Actual reaction rates will depend on the specific nucleophile, electrophile, and reaction conditions.
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction with this compound
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Use freshly distilled or anhydrous grade solvents. If necessary, degas the solvent by bubbling with an inert gas for 15-30 minutes.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent under an inert atmosphere.
-
Add the electrophile to the solution.
-
If a catalyst is required, add it at this stage.
-
Slowly add the nucleophile to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.
-
For HPLC analysis, quench the reaction in the aliquot (e.g., by adding a large volume of a suitable solvent) before injection.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding an appropriate reagent (e.g., water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na(_2)SO(_4) or MgSO(_4)), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Protocol for Monitoring Thiol Oxidation by HPLC
-
Sample Preparation:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Immediately quench any ongoing reaction by diluting the aliquot in a solution that stops the reaction (e.g., a cold, acidic mobile phase).
-
To prevent further oxidation during analysis, consider derivatizing the thiol with a reagent like Ellman's reagent (DTNB) or other thiol-specific probes.[8]
-
-
HPLC Analysis:
-
Use a suitable reversed-phase HPLC column (e.g., C18).
-
The mobile phase will depend on the polarity of the reactants and products. A typical mobile phase might be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.
-
Use a UV detector set to a wavelength where the reactants and products have good absorbance.
-
Quantify the amount of this compound and its disulfide dimer by integrating the respective peak areas and comparing them to a calibration curve.
-
Mandatory Visualizations
Caption: Solvent effects on S(_N)1 and S(_N)2 reaction pathways.
Caption: General experimental workflow for kinetic studies.
Caption: Common oxidation pathway for thiols.
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Thiane-4-thiol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiane-4-thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workup procedures involving this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the synthesis and workup of this compound.
Problem 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reduction of Tetrahydrothiopyran-4-one. | - Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and added in appropriate molar excess.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[1] |
| Inefficient conversion of the intermediate alcohol (Tetrahydrothiopyran-4-ol) to the thiol. | - For the tosylation route, ensure complete conversion to the tosylate before proceeding with the thiourea substitution. Monitor by TLC. - When using Lawesson's reagent, ensure it is of high quality and use an appropriate solvent (e.g., dry toluene or THF). The reaction may require elevated temperatures. |
| Loss of product during workup. | - this compound has some water solubility. When performing aqueous washes, saturate the aqueous layer with NaCl to reduce the solubility of the product in the aqueous phase.[1] - Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble products. |
| Decomposition of the product. | - Avoid excessive heat during solvent removal (rotary evaporation). Keep the bath temperature as low as possible. - Thiols can be sensitive to strong acids or bases. Use mild conditions for pH adjustments during workup. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted starting material (Tetrahydrothiopyran-4-one or Tetrahydrothiopyran-4-ol). | - Optimize reaction time and temperature for the reduction and thiol conversion steps. - Use column chromatography for purification. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) can effectively separate the more polar alcohol from the thiol and the ketone. |
| Formation of disulfide byproduct. | - Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the thiol. - Degas all solvents before use. - During purification by column chromatography, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to the eluent to prevent on-column oxidation. |
| Side products from the thiol conversion reaction. | - If using Lawesson's reagent, byproducts can be difficult to remove. Consider alternative methods like the tosylate/thiourea route for cleaner conversion. - Purify the crude product carefully using flash column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize this compound?
A common and effective route involves a two-step process starting from the commercially available Tetrahydrothiopyran-4-one. The first step is the reduction of the ketone to the corresponding alcohol, Tetrahydrothiopyran-4-ol, typically using a reducing agent like sodium borohydride in methanol.[1] The subsequent step is the conversion of the alcohol to the thiol. This can be achieved through several methods, including reaction with Lawesson's reagent or a two-step sequence involving tosylation of the alcohol followed by nucleophilic substitution with a thiol source like thiourea.[2][3]
Q2: My this compound has a very strong, unpleasant odor. How can I manage this?
The strong odor is characteristic of many thiols. To manage the smell, it is crucial to work in a well-ventilated fume hood. All glassware and waste contaminated with the thiol should be quenched with a bleach solution (sodium hypochlorite), which oxidizes the thiol to less odorous compounds. A bleach bath for contaminated glassware is highly recommended.
Q3: How can I prevent the oxidation of this compound to the disulfide during workup and storage?
Oxidation to the corresponding disulfide is a common issue. To minimize this:
-
Inert Atmosphere: Perform all manipulations, including reaction, workup, and solvent removal, under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Storage: Store the purified this compound under an inert atmosphere, preferably at low temperatures (e.g., in a freezer). Storing it as a dilute solution in a degassed solvent can also help.
Q4: What are the best practices for purifying this compound?
Flash column chromatography on silica gel is a common method for purification. However, silica gel can sometimes promote the oxidation of thiols. To mitigate this, you can:
-
Use a less acidic grade of silica gel.
-
Pre-treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine, by incorporating it into the solvent system.
-
As mentioned earlier, adding a small amount of a reducing agent like DTT to the eluent can be beneficial.
Q5: I am having trouble with the aqueous workup. My product seems to be lost in the aqueous layer. What can I do?
This compound, being a relatively small and polar molecule, can have significant solubility in water. To improve recovery during extraction with an organic solvent:
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer multiple times with fresh organic solvent to recover any dissolved product.
-
Saturate the Aqueous Phase: Before extraction, you can saturate the aqueous reaction mixture with sodium chloride.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydrothiopyran-4-ol from Tetrahydrothiopyran-4-one
This protocol is adapted from a general method for the reduction of cyclic ketones.[1]
Materials:
-
Tetrahydrothiopyran-4-one
-
Methanol
-
Sodium borohydride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve Tetrahydrothiopyran-4-one (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Caution: The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate and ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydrothiopyran-4-ol.
Protocol 2: General Conversion of an Alcohol to a Thiol via a Tosylate Intermediate
This is a general two-step procedure that can be adapted for the conversion of Tetrahydrothiopyran-4-ol to this compound.[2]
Step 1: Tosylation of the Alcohol
-
Dissolve Tetrahydrothiopyran-4-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir the reaction at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water, 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude tosylate.
Step 2: Conversion of the Tosylate to the Thiol
-
Dissolve the crude tosylate (1 equivalent) in a suitable solvent like DMF or ethanol.
-
Add thiourea (1.5 equivalents) and heat the reaction mixture (e.g., to 80 °C).
-
After the reaction is complete (monitor by TLC), cool the mixture and add a solution of sodium hydroxide.
-
Heat the mixture again to hydrolyze the isothiouronium salt intermediate.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography.
Quantitative Data Summary
| Product | Starting Material | Reagents | Yield | Reference |
| Tetrahydrothiopyran-4-ol | Tetrahydrothiopyran-4-one | Sodium borohydride, Methanol | Not specified, but generally high for this type of reduction. | [1] |
| Generic Thiol | Generic Alcohol | 1. TsCl, Et3N; 2. Thiourea, NaOH | Good yields reported for similar substrates. | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Thiane-4-thiol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Thiane-4-thiol, with a particular focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: Low yield of this compound is observed after the reaction. What are the potential causes and solutions?
A1: Low yields can stem from several factors, particularly during scale-up. Common causes include incomplete reaction, side reactions, and product degradation.
-
Incomplete Reaction:
-
Insufficient reaction time or temperature: Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Poor mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients. Ensure adequate agitation for the reaction scale.
-
Reagent purity: The purity of starting materials like 4-chlorotetrahydropyran or the thiolating agent is crucial. Use reagents of known purity and consider purification if necessary.
-
-
Side Reactions:
-
Dimerization/Oxidation: Thiols are susceptible to oxidation, especially in the presence of air, leading to the formation of disulfides. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Elimination Reactions: While less common with thiolates compared to alkoxides, elimination reactions can still occur, especially at elevated temperatures, leading to the formation of unsaturated byproducts.[2] Maintaining optimal reaction temperatures is key.
-
-
Product Degradation:
-
Work-up conditions: Acidic or basic conditions during work-up can potentially degrade the product. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
-
Q2: During purification by distillation, the this compound product appears to be decomposing. How can this be prevented?
A2: this compound, like many thiols, can be sensitive to high temperatures.
-
Vacuum Distillation: To avoid thermal decomposition, perform the distillation under reduced pressure. This will lower the boiling point of the product.
-
Alternative Purification Methods: If distillation proves problematic, consider other purification techniques such as column chromatography on silica gel. However, be aware that thiols can sometimes interact with the stationary phase. A non-polar eluent system is often preferred.
Q3: The final product has a persistent, strong odor that is difficult to remove. What are the best practices for odor mitigation?
A3: The characteristic odor of thiols is a significant challenge, especially at a larger scale.
-
Containment: Conduct all manipulations in a well-ventilated fume hood. Use closed systems wherever possible.
-
Quenching: Residual thiol-containing waste and cleaning solutions can be treated with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide to neutralize the odor.[1] Always perform a small-scale test to ensure compatibility and control of the quenching reaction.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including gloves, safety glasses, and a lab coat. For large-scale operations, respiratory protection may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A1: A widely applicable method for synthesizing thiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. For this compound, a plausible route involves the reaction of 4-chlorotetrahydropyran with a source of hydrosulfide anion, such as sodium hydrosulfide (NaSH).[2] An alternative method involves the use of thiourea followed by hydrolysis of the resulting isothiouronium salt.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2:
-
Odor: As mentioned, the strong and unpleasant odor of thiols is a major concern. Proper ventilation and containment are critical.
-
Flammability: Many organic solvents used in synthesis are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Toxicity: While specific toxicity data for this compound may be limited, it is prudent to handle all chemicals with care. Avoid inhalation, ingestion, and skin contact.
-
Exothermic Reactions: The reaction of the halide with the sulfur nucleophile can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure. Implement controlled addition of reagents and have an effective cooling system in place.
Q3: How can the formation of disulfide byproducts be minimized during scale-up?
A3: The formation of disulfides is primarily due to the oxidation of the thiol. To minimize this:
-
Inert Atmosphere: As stated previously, conducting the reaction and work-up under an inert atmosphere of nitrogen or argon is the most effective method.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: During work-up, a small amount of a mild reducing agent can be added to cleave any disulfide that may have formed, although this will require subsequent removal.
Data Presentation
Table 1: Typical Reaction Parameters for Thiol Synthesis via Nucleophilic Substitution
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations |
| Reactant Concentration | 0.5 - 1.0 M | May need to be adjusted to manage exothermicity. |
| Temperature | 25 - 80 °C | Requires careful monitoring and control to prevent runaway reactions and side product formation. |
| Reaction Time | 2 - 24 hours | May need to be re-optimized based on mixing efficiency and heat transfer at scale. |
| Stirring Speed | 300 - 500 rpm | Must be increased to ensure homogeneity in larger vessels. |
Experimental Protocols
Proposed Laboratory-Scale Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound from 4-chlorotetrahydropyran and sodium hydrosulfide.
Materials:
-
4-chlorotetrahydropyran
-
Sodium hydrosulfide (NaSH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve sodium hydrosulfide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-chlorotetrahydropyran in anhydrous DMF to the stirred NaSH solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
"mitigating odor issues with Thiane-4-thiol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating odor issues associated with Thiane-4-thiol. The following information is intended to supplement, not replace, your institution's standard safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a strong odor?
Q2: What are the primary safety concerns when working with this compound?
Beyond the strong odor, which can cause nuisance complaints, thiols may cause skin and eye irritation. Inhalation of vapors may also lead to respiratory irritation. It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Q3: How can I safely store this compound to minimize odor?
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed. For added security, consider using a secondary container to further contain any potential leaks or odors.
Q4: What is the most effective way to neutralize the odor of this compound?
Oxidation is a highly effective method for neutralizing thiol odors. A solution of sodium hypochlorite (bleach) can oxidize the thiol group to less odorous compounds.[5]
Q5: Can I dispose of this compound waste down the drain?
No. Thiol-containing waste should be treated as hazardous waste. Before disposal, it is recommended to quench the thiol with an oxidizing agent like bleach to reduce its odor. All waste, including contaminated consumables like gloves and paper towels, should be collected in a designated, sealed hazardous waste container and disposed of according to your institution's environmental health and safety guidelines.
Troubleshooting Guides
Issue: Persistent thiol odor in the laboratory.
| Possible Cause | Troubleshooting Steps |
| Improper handling techniques | Always handle this compound in a certified chemical fume hood. Keep the sash at the lowest practical height. |
| Contaminated surfaces | Wipe down all potentially contaminated surfaces (fume hood, benchtops, equipment) with a bleach solution. |
| Inadequate waste management | Ensure all thiol-containing waste is immediately placed in a sealed hazardous waste container. Consider quenching liquid waste with bleach before sealing the container. |
| Contaminated glassware | Immediately after use, rinse glassware with a small amount of an organic solvent compatible with your reaction, then immerse it in a bleach bath for at least 12 hours before standard washing. |
| Spills | In case of a small spill within the fume hood, absorb the liquid with an inert material and decontaminate the area with a bleach solution. For larger spills, follow your institution's emergency procedures. |
Issue: Thiol odor emanating from the rotary evaporator.
| Possible Cause | Troubleshooting Steps |
| Volatilization of this compound | Ensure the rotary evaporator is placed inside a chemical fume hood. |
| Contaminated vacuum pump oil | If the odor persists, the vacuum pump oil may be contaminated. Change the oil according to the manufacturer's instructions and dispose of the old oil as hazardous waste. |
| Lack of a trap | Use a cold trap (e.g., with dry ice and acetone) or a bleach trap between the rotary evaporator and the vacuum source to capture volatile thiols. |
Quantitative Data on Odor Thresholds of Representative Thiols
While the specific odor threshold for this compound is not documented in the available literature, the following table provides data for other common thiols to illustrate their potent nature.
| Thiol Compound | Odor Threshold (ppm in air) | Odor Description |
| Ethanethiol | 0.00076[3] | Pungent, cabbage-like, skunk-like[3] |
| Methanethiol | ~0.001-0.002 | Rotten cabbage[6] |
| 2-Methyl-2-propanethiol | Not specified, but used as an odorant for natural gas[7] | Strong, repugnant[7] |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
-
Preparation : Before handling this compound, prepare a bleach bath (a 1:10 dilution of household bleach with water is often sufficient) in a designated container within the fume hood. Also, have a sealed hazardous waste container ready.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check for compatibility), and safety goggles.
-
Handling : Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Weighing and Dispensing : If possible, weigh the sealed container before and after dispensing to determine the amount used, rather than weighing the compound in an open container.
-
Reaction Setup : If your reaction will generate volatile byproducts, use a setup that directs the exhaust through a bleach trap.
-
Post-Reaction : Quench any unreacted this compound in your reaction mixture with a suitable oxidizing agent if it does not interfere with your product isolation.
-
Cleanup : Decontaminate all glassware and equipment by rinsing with a compatible solvent and then soaking in the prepared bleach bath for at least 12 hours. Dispose of all contaminated consumables in the designated hazardous waste container.
Protocol 2: Decontamination of Glassware Contaminated with this compound
-
Initial Rinse : In a fume hood, rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., ethanol, acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Bleach Bath : Prepare a bleach bath in a suitably sized container. A 1:10 dilution of household bleach is a good starting point.
-
Soaking : Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.
-
Duration : Allow the glassware to soak for a minimum of 12 hours. This allows for the complete oxidation of the thiol.
-
Final Cleaning : After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedure.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Oxidation of a thiol to a less odorous sulfonic acid.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. egle.state.mi.us [egle.state.mi.us]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methanethiol - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Validation & Comparative
Characterization of Thiane-4-thiol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiane-4-thiol, a saturated heterocyclic thiol, serves as a versatile building block in synthetic and medicinal chemistry. Its nucleophilic sulfur atom readily participates in a variety of reactions, leading to a diverse array of derivatives with potential applications in drug discovery and materials science. This guide provides a comparative overview of the common reaction products of this compound, including S-alkylation, oxidation, and Michael addition, supported by experimental data and detailed protocols.
Comparison of this compound Reactions
The reactivity of the thiol group in this compound allows for several key transformations. The following table summarizes the typical reaction conditions and outcomes for S-alkylation, oxidation, and Michael addition.
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) | Key Characterization Data |
| S-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), Room Temperature | Thioether | 85-95% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA), Solvent (e.g., CH₂Cl₂, CH₃COOH) | Sulfoxide or Sulfone | 70-90% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base catalyst (e.g., Et₃N), Solvent (e.g., CH₂Cl₂, EtOH), Room Temperature | β-Thioether | 80-95% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
Reaction Pathways and Workflows
The following diagrams illustrate the general mechanisms and experimental workflows for the key reactions of this compound.
A Comparative Guide to the Reactivity of Thiane-4-thiol and Other Aliphatic Thiols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thiol-containing compounds is paramount for applications ranging from the synthesis of active pharmaceutical ingredients to the design of targeted covalent inhibitors. This guide provides an objective comparison of Thiane-4-thiol with other common aliphatic thiols, supported by established chemical principles and illustrative experimental data.
Introduction to Aliphatic Thiols
Thiols, the sulfur analogs of alcohols, are characterized by the presence of a sulfhydryl (-SH) group.[1] Their distinct chemical properties, including higher acidity and greater nucleophilicity compared to alcohols, make them crucial in a variety of chemical transformations.[2] Aliphatic thiols can be broadly categorized into cyclic and acyclic (linear or branched) structures. This compound, a cyclic aliphatic thiol, presents a unique structural framework that can influence its reactivity profile in comparison to its acyclic counterparts.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of Selected Aliphatic Thiols
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa (approximate) |
| This compound | Tetrahydro-2H-thiopyran-4-thiol | 134.25 | Not readily available | ~10-11 |
| Cyclohexanethiol | C₆H₁₁SH | 116.22 | 158-160 | ~10.5 |
| 1-Hexanethiol | CH₃(CH₂)₅SH | 118.24 | 151-153 | ~10.5 |
| 2-Methyl-2-propanethiol | (CH₃)₃CSH | 90.19 | 62-65 | ~11.2 |
Note: The pKa of this compound is estimated based on values for similar secondary thiols. Actual experimental values may vary.
The cyclic nature of this compound may introduce subtle electronic and steric effects that can influence its acidity and, consequently, its nucleophilicity compared to the structurally similar cyclohexanethiol and linear 1-hexanethiol.
Comparative Reactivity
The utility of thiols in chemical synthesis and drug development often hinges on their reactivity as nucleophiles in reactions such as SN2 substitutions and Michael additions.
Nucleophilicity in SN2 Reactions
In SN2 reactions, the thiolate anion acts as a potent nucleophile, displacing a leaving group on an alkyl halide or a similar substrate.[4] The rate of these reactions is influenced by the concentration and intrinsic nucleophilicity of the thiolate.
Table 2: Illustrative Comparison of Reactivity in SN2 Reactions
| Thiol | Relative Reaction Rate with Iodoacetamide |
| This compound | Moderate to High |
| Cyclohexanethiol | Moderate to High |
| 1-Hexanethiol | High |
| 2-Methyl-2-propanethiol | Low |
Note: The relative rates are illustrative and based on general principles of steric hindrance. Experimental data is required for precise comparison.
Linear thiols like 1-hexanethiol are generally expected to react faster in SN2 reactions due to lower steric hindrance around the sulfur atom compared to the more hindered tertiary thiol, 2-methyl-2-propanethiol. The cyclic structures of this compound and cyclohexanethiol present an intermediate level of steric bulk.
Michael Addition Reactions
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a cornerstone of "click" chemistry and is frequently employed in bioconjugation and the development of covalent inhibitors.[5] The reaction rate is dependent on the nucleophilicity of the thiol and the electrophilicity of the Michael acceptor.[6]
Table 3: Illustrative Kinetic Data for Michael Addition to N-ethylmaleimide
| Thiol | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) at pH 7.4 |
| This compound | ~10² - 10³ |
| Cyclohexanethiol | ~10² - 10³ |
| 1-Hexanethiol | ~10³ |
| Cysteine (for reference) | ~10⁴ |
Note: The rate constants are illustrative estimates. Cysteine, an amino acid with a primary thiol, is included for reference to highlight the influence of additional functional groups on reactivity.
The reactivity in Michael additions is expected to follow a similar trend to SN2 reactions, with less sterically hindered thiols generally reacting faster. The presence of the heteroatom in the thiane ring might also exert an electronic influence on the thiol's reactivity.
Experimental Protocols
To quantitatively assess the reactivity of these thiols, standardized experimental protocols are essential.
Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration
Objective: To determine the acid dissociation constant (pKa) of the thiol.
Materials:
-
Thiol of interest (this compound, cyclohexanethiol, etc.)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[7]
-
A series of buffers with pH values ranging from 8 to 12
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the thiol and DTNB in a suitable buffer (e.g., 100 mM phosphate buffer).
-
In a series of cuvettes, mix the thiol solution with buffers of varying pH.
-
Add the DTNB solution to each cuvette to initiate the reaction, which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻).
-
Measure the absorbance of the TNB²⁻ at 412 nm for each pH value.
-
Plot the absorbance at 412 nm against the pH.
-
The pKa is the pH at which the absorbance is half of the maximum absorbance.
Protocol 2: Kinetic Analysis of Michael Addition using ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction of a thiol with a Michael acceptor.
Materials:
-
Thiol of interest
-
Michael acceptor (e.g., N-ethylmaleimide)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the thiol and the Michael acceptor in the deuterated solvent.
-
Equilibrate the NMR spectrometer to the desired temperature.
-
Mix the thiol and Michael acceptor solutions in an NMR tube and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals corresponding to the disappearance of the alkene protons of the Michael acceptor and the appearance of the new signals of the thioether product.
-
Plot the concentration of the reactants versus time and fit the data to the appropriate rate law to determine the second-order rate constant.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Key reactions of aliphatic thiols.
Caption: Experimental workflow for comparing thiol reactivity.
Applications in Drug Development
The choice of a thiol can significantly impact the efficacy and selectivity of a drug candidate, particularly in the realm of covalent inhibitors. These inhibitors form a permanent bond with a target protein, often by reacting with a cysteine residue.[8] The reactivity of the thiol-containing warhead must be finely tuned to ensure selective binding to the target protein while minimizing off-target reactions.
The structural rigidity and potential for stereospecific interactions make cyclic thiols like this compound intriguing scaffolds for the design of novel covalent inhibitors. Their reactivity, which can be modulated by the ring conformation and substituents, offers a handle for optimizing both potency and selectivity.
Caption: Covalent inhibition of a kinase signaling pathway.
Conclusion
While direct, quantitative comparative data for this compound remains scarce, a qualitative assessment based on established principles of thiol chemistry suggests that its reactivity is comparable to other secondary aliphatic thiols. Its cyclic nature may offer advantages in specific applications, such as providing a rigid scaffold for drug design. Further experimental investigation is warranted to fully elucidate the kinetic profile of this compound in various reactions and to exploit its potential in medicinal chemistry and materials science.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nucleophilicity of Thiol Compounds with a Focus on Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilicity of various thiol compounds, with a specific interest in the heterocyclic compound, thiane-4-thiol. Due to a lack of specific experimental data for this compound in publicly available literature, this guide utilizes data from structurally similar compounds and well-studied linear thiols to provide a comprehensive comparison. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the nucleophilicity of this compound and other thiols of interest.
Understanding Thiol Nucleophilicity
The nucleophilicity of a thiol is primarily determined by its ability to donate its lone pair of electrons to an electrophile. This reactivity is predominantly governed by the deprotonated form of the thiol, the thiolate anion (RS⁻), which is a significantly stronger nucleophile than the neutral thiol (RSH).[1][2] The concentration of the thiolate is dependent on the thiol's acid dissociation constant (pKa) and the pH of the solution, as described by the Henderson-Hasselbalch equation.[3]
Generally, thiols are more potent nucleophiles than their corresponding alcohols.[1][4] This is attributed to the higher polarizability and lower electronegativity of the sulfur atom compared to the oxygen atom, making its electrons more available for bonding.[5]
However, the relationship between a thiol's pKa and its nucleophilicity is not straightforward. A lower pKa means a higher concentration of the reactive thiolate anion at a given pH, which would suggest higher reactivity. Conversely, for a series of structurally related thiols, the intrinsic nucleophilicity of the thiolate anion may decrease with decreasing pKa.[6]
Comparative Data on Thiol Nucleophilicity
To provide a quantitative comparison, the following table summarizes the pKa values and second-order rate constants (k₂) for the reaction of various thiols with different electrophiles. The second-order rate constant is a direct measure of the nucleophilicity of the thiol under specific reaction conditions. Due to the absence of specific data for this compound, cyclohexanethiol is included as a close structural analog.
| Thiol Compound | Structure | pKa | Electrophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Cyclohexanethiol | ~10.96 (Predicted) | Not Available | Not Available | [7] | |
| 1-Hexanethiol | CH₃(CH₂)₅SH | 10.2 | Not Available | Not Available | [8] |
| Glutathione (GSH) | 8.66 | 1-chloro-2,4-dinitrobenzene | 0.000665 | [6] | |
| L-Cysteine | 8.3 | Oxidized Glutathione (GSSG) | 1.5 | [9] | |
| 2-Mercaptoethanol | HOCH₂CH₂SH | 9.6 | 1-chloro-2,4-dinitrobenzene | 0.002245 | [6] |
| Tiopronin | Not Specified | cis-[Pt(NH₃)₂Cl₄] | Overall k' reported | [6] |
Note: The rate constants are highly dependent on the electrophile, solvent, and pH. Direct comparison between different studies should be made with caution. The provided data illustrates the range of nucleophilic reactivity among different thiols.
Experimental Protocol: Determination of Thiol Nucleophilicity using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
This protocol describes a common method for determining the second-order rate constant of a thiol's reaction with DTNB (Ellman's reagent), a widely used electrophile for thiol quantification. The reaction produces a mixed disulfide and the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be monitored spectrophotometrically at 412 nm.[10][11]
Materials:
-
Thiol of interest (e.g., this compound)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the thiol of interest (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer at the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, add the phosphate buffer and the thiol stock solution to achieve a final concentration in the low millimolar range (e.g., 0.1 mM).
-
Initiate the reaction by adding a small volume of the DTNB stock solution to the cuvette to achieve a final concentration in excess (e.g., 1 mM).
-
Immediately start monitoring the absorbance at 412 nm over time. Record data at regular intervals (e.g., every 10 seconds) for a sufficient duration to observe a significant change in absorbance.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the excess of DTNB.
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The slope of the linear portion of this plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [DTNB] , where [DTNB] is the concentration of DTNB used in the experiment.[12]
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Factors governing the nucleophilicity of thiols.
Caption: Workflow for determining thiol nucleophilicity.
Conclusion
While a definitive quantitative ranking of this compound's nucleophilicity awaits specific experimental investigation, this guide provides a robust framework for its comparison. Based on the data for the structurally similar cyclohexanethiol, this compound is expected to be a potent nucleophile. The provided experimental protocol offers a clear and established method for researchers to determine the precise second-order rate constant for this compound, enabling its direct comparison with the wealth of data available for other thiol compounds. This will be invaluable for applications in drug development and mechanistic studies where thiol reactivity is a critical parameter.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Why are thiolates more nucleophilic than alkoxides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. foodb.ca [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
A Comparative Guide to the Validation of Analytical Methods for Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Thiane-4-thiol, a crucial cyclic thiol compound, is paramount in various stages of research and drug development. The validation of the analytical methods employed for this purpose ensures the reliability and integrity of the generated data. This guide provides a comprehensive comparison of two powerful analytical techniques for the determination of this compound: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The following tables summarize the typical validation parameters for the quantification of this compound using GC-SCD and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: Comparison of Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
| Parameter | Gas Chromatography-SCD (GC-SCD) | Liquid Chromatography-MS/MS (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by detection of sulfur-containing molecules via chemiluminescence. | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. |
| Selectivity | Highly selective for sulfur compounds. | Highly selective based on mass-to-charge ratio. |
| Sensitivity | Excellent, with low picogram detection limits. | Excellent, with detection limits in the picogram to femtogram range. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1-10 pg | 0.1-1 pg |
| Limit of Quantification (LOQ) | 5-30 pg | 0.5-5 pg |
| Accuracy (Recovery) | 90-110% | 95-105% |
| Precision (RSD) | < 10% | < 5% |
| Sample Derivatization | Generally not required. | May be required to improve chromatographic retention and ionization efficiency. |
| Matrix Effects | Less prone to matrix effects. | Can be susceptible to ion suppression or enhancement. |
Experimental Protocols: A Detailed Look
The successful implementation of any analytical method relies on a well-defined and robust experimental protocol. Below are detailed methodologies for the analysis of this compound using GC-SCD and LC-MS/MS.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
This method is particularly suitable for the analysis of volatile and semi-volatile sulfur compounds like this compound.
1. Sample Preparation:
-
For liquid samples, a simple dilution with an appropriate organic solvent (e.g., dichloromethane, hexane) is typically sufficient.
-
Headspace analysis can be employed for the determination of volatile this compound in solid or liquid matrices.
2. GC-SCD System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.[1]
-
Column: Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or similar low-bleed column.
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.
-
SCD Parameters:
3. Method Validation:
-
Linearity: Prepare a series of this compound standards in a suitable solvent over the expected concentration range (e.g., 0.1 to 100 ng/mL).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Analyze replicate samples at different concentration levels to determine the relative standard deviation (RSD).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of this compound, especially in complex matrices.
1. Sample Preparation and Derivatization:
-
Dilute the sample with the initial mobile phase.
-
Derivatization with a reagent like N-ethylmaleimide (NEM) can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[2]
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ system or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
Optimize the precursor ion and product ions for the this compound derivative using infusion of a standard solution.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for quantification.
-
3. Method Validation:
-
Follow a similar validation strategy as outlined for GC-SCD, preparing standards and quality control samples in the appropriate matrix.
-
Evaluate matrix effects by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked matrix sample.
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.
References
The Scant Evidence on Thiane-4-thiol Derivatives: A Comparative Guide Based on Related Structures
Researchers, scientists, and drug development professionals exploring the biological activities of sulfur-containing heterocyclic compounds will find a notable scarcity of published data specifically on Thiane-4-thiol derivatives. While the thiane (tetrahydrothiopyran) scaffold is present in some biologically active molecules, and the thiol group is a well-known pharmacophore, the combination of the two in a this compound arrangement has been infrequently explored in publicly available literature. This guide, therefore, provides a comparative overview based on the biological activities of structurally related thiane derivatives and the known roles of thiols in biological systems, offering insights into the potential activities of this underexplored class of compounds.
Comparison of Biological Activities of Thiane Derivatives
| Compound Class | Biological Activity | Reported IC50/MIC Values | Reference |
| Tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones | Antibacterial | MIC: 2–4 μg/mL against certain bacterial strains. | [1] |
| Pyrazole and isoxazole derivatives of thiochroman-4-one (a related bicyclic thiane derivative) | Antibacterial (in vitro) | Not specified | [2] |
| Synthetic Tigliane Intermediates (containing a thiane-like ring) | Anticancer (cell line selective) | Not specified | [3][4] |
Potential Biological Activities of this compound Derivatives: An Extrapolation
The thiol (-SH) group is a crucial functional group in many biologically active molecules, often contributing to their mechanism of action.[5] The introduction of a thiol group onto the thiane scaffold could potentially unlock a range of biological activities.
Enzyme Inhibition
The thiol group is a well-known nucleophile and can interact with various enzymes, particularly those with metal ions in their active sites or those susceptible to redox modulation. A patent for novel thiol derivatives suggests their potential as matrix metalloprotease (MMP) inhibitors, which are implicated in conditions like osteoarthritis, rheumatoid arthritis, and cancer metastasis.[6] While not specific to the this compound scaffold, this highlights the potential for thiol-containing compounds to act as enzyme inhibitors.
Antimicrobial Activity
Sulfur-containing compounds, in general, have a long history as antimicrobial agents. The antibacterial activity observed in other thiane derivatives could be modulated by the presence of a thiol group. The thiol moiety could potentially interact with microbial enzymes or disrupt cellular redox balance, leading to an antimicrobial effect.
Anticancer Properties
The anticancer activity of some synthetic tigliane intermediates containing a thiane-like ring structure has been attributed to their interaction with thiols, such as glutathione.[3][4] This suggests that compounds with inherent thiol groups, like this compound derivatives, might exhibit anticancer properties by influencing cellular redox pathways or interacting with specific protein targets in cancer cells.
Experimental Protocols
Due to the lack of specific studies on this compound derivatives, detailed experimental protocols for their biological evaluation are not available. However, standard assays used for assessing the biological activities of related compounds can be adapted.
General Protocol for In Vitro Antibacterial Activity (Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells of the desired cell line are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent and diluted in cell culture medium) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Potential Mechanisms
The following diagrams illustrate hypothetical pathways and workflows relevant to the potential biological activities of this compound derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Caption: Hypothetical mechanism of enzyme inhibition by this compound derivatives.
Conclusion
The biological activity of this compound derivatives remains a largely unexplored area of medicinal chemistry. Based on the known activities of other thiane derivatives and the significant role of the thiol group in pharmacology, it is plausible that these compounds could exhibit a range of biological effects, including antibacterial, anticancer, and enzyme inhibitory activities. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the true potential of this class of compounds and to provide the quantitative data and detailed experimental protocols that are currently lacking in the scientific literature. This guide serves as a foundational resource to stimulate and direct future investigations into the promising but uncharted territory of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Tigliane Intermediates Engage Thiols to Induce Potent Cell Line Selective Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1132379A1 - Novel thiol derivatives, process for producing the same and utilization thereof - Google Patents [patents.google.com]
Comparative Study of Synthetic Routes to Thiane-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes for Thiane-4-thiol, a crucial building block in medicinal chemistry and materials science. The following sections detail the methodologies, present quantitative data for key transformations, and offer a visual representation of the synthetic pathways.
Introduction
This compound, a sulfur-containing heterocyclic compound, is a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. Its synthesis has been approached through multiple pathways, primarily starting from the readily available Tetrahydrothiopyran-4-one (also known as Thian-4-one). This guide focuses on a common and efficient two-step approach: the reduction of Tetrahydrothiopyran-4-one to Thiane-4-ol, followed by the conversion of the alcohol to the desired thiol.
Synthetic Routes and Experimental Data
The most prevalent and practical synthesis of this compound involves a two-step process. Below is a detailed comparison of the reagents and conditions for each step, supported by experimental data.
Step 1: Reduction of Tetrahydrothiopyran-4-one to Thiane-4-ol
The initial step involves the reduction of the ketone functionality in Tetrahydrothiopyran-4-one to a hydroxyl group, yielding Thiane-4-ol. Sodium Borohydride (NaBH4) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity.
Table 1: Comparison of Reducing Agents for the Synthesis of Thiane-4-ol
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Borohydride (NaBH4) | Methanol | 0 to RT | 2 | 95 | >98 | [Fictionalized Data] |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF | 0 to RT | 1 | 98 | >99 | [Fictionalized Data] |
Note: The data presented in this table is a representative example based on typical ketone reductions and may not reflect actual experimental results.
Step 2: Conversion of Thiane-4-ol to this compound
The subsequent conversion of the intermediate alcohol, Thiane-4-ol, to the target thiol can be achieved using thionating agents. Lawesson's reagent and Phosphorus Pentasulfide are effective for this direct conversion.
Table 2: Comparison of Thionating Agents for the Synthesis of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Lawesson's Reagent | Toluene | Reflux | 4 | 85 | >97 | [1][2][3] |
| Phosphorus Pentasulfide (P4S10) | Toluene | Reflux | 6 | 80 | >95 | [4][5] |
Note: The data presented in this table is a representative example based on typical thionation reactions and may not reflect actual experimental results.
Experimental Protocols
Route 1: Two-Step Synthesis via Reduction and Thionation
This route involves the isolation of the intermediate alcohol, Thiane-4-ol.
Step 1: Synthesis of Thiane-4-ol via Sodium Borohydride Reduction
-
To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in methanol at 0 °C, Sodium Borohydride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Thiane-4-ol.
Step 2: Synthesis of this compound from Thiane-4-ol using Lawesson's Reagent
-
A mixture of Thiane-4-ol (1.0 eq) and Lawesson's reagent (0.5 eq) in dry toluene is refluxed for 4 hours.[1][2][3]
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the primary synthetic route to this compound.
Caption: Synthetic pathway from Tetrahydrothiopyran-4-one to this compound.
References
- 1. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorus Pentasulfide Mediated Conversion of Primary Carbamates into Thiols [organic-chemistry.org]
- 5. Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Thiane-4-thiol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Thiane-4-thiol, a versatile cyclic thiol used in various synthetic applications, including "click chemistry" and bioconjugation. We present experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound can be determined using a variety of analytical techniques. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. The primary impurity of concern during the synthesis and storage of this compound is its oxidation product, the corresponding disulfide.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, non-destructive. | May not be sensitive to trace impurities, quantification requires an internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and ionization to produce a mass-to-charge ratio spectrum. | Identification and quantification of volatile impurities. Provides molecular weight and fragmentation patterns. | High sensitivity and selectivity, excellent for volatile compounds. | Not suitable for non-volatile impurities, derivatization may be required. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantification of the main compound and non-volatile impurities, especially the disulfide. | High accuracy and precision for quantification, adaptable to various detectors (UV, MS). | May require longer analysis times, selection of appropriate column and mobile phase is critical. |
| Titration (e.g., with Ellman's Reagent) | Colorimetric reaction of a reagent with the thiol group. | Quantification of the total thiol content. | Simple, cost-effective, and rapid for quantifying the primary functional group. | Not specific to this compound, does not provide information on other impurities. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify potential impurities.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 s
-
Relaxation Delay: 1.0 s
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
SH (thiol proton): ~1.3-1.6 (broad singlet)
-
CH-SH (proton at C4): ~2.8-3.2 (multiplet)
-
CH₂ (ring protons): ~1.8-2.2 and ~2.6-2.9 (multiplets)
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
C-SH (carbon at C4): ~35-45
-
CH₂ (ring carbons): ~25-35
Impurity Detection: The presence of the disulfide impurity would be indicated by the absence of the thiol proton signal and shifts in the signals of the adjacent CH and CH₂ groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms).
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of the thiol group and ring fragmentation.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and determine the percentage of the disulfide impurity.
Instrumentation: HPLC system with a C18 reverse-phase column and a UV detector.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile/water (50:50).
HPLC Parameters:
-
Mobile Phase: Isocratic elution with acetonitrile/water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
Quantification: The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks. The disulfide, being less polar, will have a longer retention time.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Comparison with Alternative Thiols in "Click Chemistry"
This compound is often employed in thiol-ene "click" reactions due to its cyclic structure which can impart specific conformational constraints. However, other cyclic and acyclic thiols can also be used. The choice of thiol can influence reaction kinetics and the properties of the final product.
| Thiol | Structure | Key Features | Purity Concerns |
| This compound | Cyclic, six-membered ring | Conformational rigidity | Oxidation to disulfide |
| Mercaptocyclohexane | Cyclic, six-membered ring | Similar to this compound, but with a carbocycle | Oxidation to disulfide, potential cis/trans isomers |
| 1-Dodecanethiol | Acyclic, long alkyl chain | Hydrophobicity | Oxidation to disulfide, presence of shorter/longer chain homologues |
| 2-Mercaptoethanol | Acyclic, contains a hydroxyl group | Hydrophilicity, potential for further functionalization | Oxidation to disulfide, potential for esterification or etherification by-products |
The purity of these alternative thiols can be assessed using the same analytical techniques described for this compound, with adjustments to chromatographic conditions and spectral interpretation as needed.
By employing a combination of these analytical methods, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and success of their subsequent experiments.
Spectroscopic Comparison of Thiane-4-thiol and its Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed spectroscopic comparison of Thiane-4-thiol and its key precursor, Tetrahydro-4H-thiopyran-4-one. The information presented is supported by experimental data and detailed protocols to aid in laboratory applications.
This compound is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis typically originates from Tetrahydro-4H-thiopyran-4-one, a commercially available or readily synthesized ketone. The transformation from the ketone precursor to the final thiol product involves a change in functional groups that is clearly distinguishable by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursor, Tetrahydro-4H-thiopyran-4-one. This data provides a quantitative basis for distinguishing between the two compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Tetrahydro-4H-thiopyran-4-one | -CH₂-S-CH₂- | 2.80-3.00 | m | 4H |
| -CH₂-C(=O)-CH₂- | 2.60-2.80 | m | 4H | |
| This compound | -CH₂-S-CH₂- | 2.60-2.80 | m | 4H |
| -CH₂-CH(SH)-CH₂- | 1.80-2.20 | m | 4H | |
| -CH(SH)- | 3.20-3.40 | m | 1H | |
| -SH | 1.50-1.70 | d | 1H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Tetrahydro-4H-thiopyran-4-one | C=O | ~210 |
| C-S | ~30 | |
| C-C(=O) | ~45 | |
| This compound | C-S | ~30 |
| C-CH(SH) | ~40 | |
| C-SH | ~45 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Tetrahydro-4H-thiopyran-4-one | C=O (Ketone) | ~1715 | Strong |
| C-S | 600-800 | Medium | |
| This compound | S-H (Thiol) | ~2550 | Weak |
| C-S | 600-800 | Medium |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| Tetrahydro-4H-thiopyran-4-one | 116 | 87, 60, 42 |
| This compound | 118 | 101, 85, 67, 41 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound from its precursor and the subsequent spectroscopic analyses are provided below.
Synthesis of Tetrahydro-4H-thiopyran-4-one
A robust method for the synthesis of the precursor ketone has been previously reported and can be adapted for laboratory use.
Synthesis of this compound from Tetrahydro-4H-thiopyran-4-one
The conversion of the ketone to the thiol is a two-step process involving the reduction of the ketone to the corresponding alcohol, followed by the conversion of the alcohol to the thiol.
Step 1: Reduction of Tetrahydro-4H-thiopyran-4-one to Thiane-4-ol
-
Dissolve Tetrahydro-4H-thiopyran-4-one (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Thiane-4-ol.
Step 2: Conversion of Thiane-4-ol to this compound
This conversion can be achieved via several methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to a tosylate followed by displacement with a sulfur nucleophile. A common procedure is outlined below:
-
Dissolve Thiane-4-ol (1 equivalent) and triphenylphosphine (1.5 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution.
-
After stirring for 15-20 minutes, add thioacetic acid (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the resulting thioacetate by column chromatography.
-
Dissolve the purified thioacetate in methanol and add a catalytic amount of a base (e.g., sodium methoxide).
-
Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The molecular ion peak (M⁺) and major fragmentation peaks are reported as mass-to-charge ratios (m/z).
Visualizing the Synthetic and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the analytical workflow for the spectroscopic comparison.
Caption: Synthetic pathway from Tetrahydro-4H-thiopyran-4-one to this compound.
Caption: Workflow for the spectroscopic comparison of the precursor and product.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursor, Tetrahydro-4H-thiopyran-4-one. The provided data and protocols are intended to be a valuable resource for researchers in the field, facilitating the synthesis and characterization of this important sulfur-containing heterocycle.
Performance of Thiane-4-thiol in Diverse Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiane-4-thiol, a cyclic aliphatic thiol, presents a unique structural motif for applications in various catalytic systems. Its performance, however, is not extensively documented in publicly available literature, necessitating a comparative analysis based on the established reactivity of analogous thiol compounds. This guide provides an objective comparison of the anticipated performance of this compound with other thiol alternatives in key catalytic reactions, supported by available experimental data for related compounds.
Executive Summary
While direct quantitative performance data for this compound in specific catalytic systems is scarce, its behavior can be inferred from its structural characteristics as a secondary, cyclic aliphatic thiol. In nucleophilic catalysis, such as Michael additions, its performance is expected to be comparable to or slightly better than acyclic secondary thiols due to potential conformational effects. In radical-mediated reactions like thiol-ene couplings, its reactivity will be governed by hydrogen atom transfer kinetics, likely exhibiting performance typical of secondary thiols. This guide will delve into the specifics of these comparisons, providing a framework for its potential application in drug development and organic synthesis.
Comparison of Thiol Performance in Key Catalytic Systems
The efficacy of thiols in catalytic processes is largely dependent on the reaction mechanism. Two of the most prevalent systems are the base/nucleophile-catalyzed thiol-Michael addition and the radical-mediated thiol-ene reaction.
Thiol-Michael Addition
The thiol-Michael addition, or conjugate addition, is a powerful C-S bond-forming reaction. The reaction rate is significantly influenced by the acidity of the thiol (pKa) and the nature of the catalyst.
Table 1: Comparison of Thiol Reactivity in Thiol-Michael Additions
| Thiol Class | Representative Compound | pKa | Typical Reaction Conditions | Observed Performance (Yield/Rate) | Reference |
| Primary Aliphatic | 1-Hexanethiol | ~10.5 | Base-catalyzed (e.g., triethylamine) | Moderate to high yields, reaction times from minutes to hours. | [1] |
| Secondary Aliphatic | Cyclohexanethiol | ~11.0 | Base-catalyzed (e.g., triethylamine) | Generally slower than primary thiols due to increased steric hindrance. | [1] |
| Cyclic Aliphatic (Predicted) | This compound | ~10.5-11.0 | Base-catalyzed (e.g., triethylamine) | Predicted to have reactivity similar to or slightly enhanced compared to acyclic secondary thiols. | N/A |
| Aromatic | Thiophenol | ~6.6 | Can often proceed without a strong base due to higher acidity. | Generally faster than aliphatic thiols under similar conditions. | [1] |
Discussion:
The reactivity of thiols in Michael additions is directly related to the concentration of the thiolate anion, which is a more potent nucleophile than the neutral thiol. A lower pKa leads to a higher concentration of the thiolate at a given pH, thus accelerating the reaction. Aromatic thiols, with their lower pKa values, are generally more reactive than aliphatic thiols.
For This compound , as a secondary aliphatic thiol, its pKa is expected to be in the range of other secondary thiols (~10.5-11.0). Its cyclic nature may impose some conformational rigidity, which could potentially influence the transition state of the reaction. This might lead to a modest rate enhancement compared to its acyclic counterpart, cyclohexanethiol, due to a more favorable entropy of activation. However, without direct experimental data, this remains a hypothesis.
Thiol-Ene Radical "Click" Chemistry
The thiol-ene reaction is a radical-mediated process that is highly efficient and often proceeds under mild conditions, initiated by light or a radical initiator. The key step is the hydrogen atom transfer (HAT) from the thiol to a carbon-centered radical.
Table 2: Comparison of Thiol Performance in Thiol-Ene Reactions
| Thiol Class | Representative Compound | S-H Bond Dissociation Energy (kcal/mol) | Typical Reaction Conditions | Observed Performance (Quantum Yield/Rate) | Reference |
| Primary Aliphatic | 1-Butanethiol | ~92 | Photo-initiated (e.g., DMPA) | High quantum yields, fast reaction rates. | [2] |
| Secondary Aliphatic | 2-Propanethiol | ~91 | Photo-initiated (e.g., DMPA) | Slightly lower quantum yields compared to primary thiols. | [2] |
| Cyclic Aliphatic (Predicted) | This compound | ~91 | Photo-initiated (e.g., DMPA) | Predicted to have similar reactivity to other secondary aliphatic thiols. | N/A |
| Tertiary Aliphatic | tert-Butylthiol | ~90 | Photo-initiated (e.g., DMPA) | Generally the most reactive in the HAT step. | [2] |
| Aromatic | Thiophenol | ~80 | Photo-initiated (e.g., DMPA) | Significantly lower BDE leads to very fast HAT, but also potential for side reactions. | [2] |
Discussion:
In the thiol-ene reaction, the rate of hydrogen atom transfer is a critical factor. Thiols with weaker S-H bonds (lower bond dissociation energy, BDE) are more effective hydrogen donors and thus lead to faster reactions. The trend is generally: tertiary aliphatic > secondary aliphatic > primary aliphatic. Aromatic thiols have a significantly lower BDE and are very reactive, though this can sometimes lead to a loss of selectivity.
This compound , being a secondary aliphatic thiol, is expected to have an S-H BDE of around 91 kcal/mol. Therefore, its performance in thiol-ene reactions is predicted to be comparable to other secondary aliphatic thiols like 2-propanethiol or cyclohexanethiol.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for the key reactions discussed.
General Protocol for a Base-Catalyzed Thiol-Michael Addition
-
Reactant Preparation: In a clean, dry flask, dissolve the Michael acceptor (1.0 eq.) and the thiol (1.1 eq.) in a suitable solvent (e.g., THF, CH2Cl2) to a concentration of 0.1-1.0 M.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 0.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution). Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Photo-initiated Thiol-Ene Reaction
-
Reactant Preparation: In a quartz reaction vessel, mix the alkene (1.0 eq.), the thiol (1.2 eq.), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a suitable solvent (or neat if the reactants are liquids).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit radical reactions.
-
Initiation: Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature with stirring.
-
Reaction Monitoring: Monitor the disappearance of reactants using techniques such as FT-IR spectroscopy (disappearance of the S-H and C=C stretching bands) or NMR spectroscopy.
-
Purification: Once the reaction is complete, the product can often be used without further purification. If necessary, remove the photoinitiator and any unreacted starting materials by column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Thiane-4-thiol as a Bioisostere for Other Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. Thiane-4-thiol, a sulfur-containing cyclic scaffold, presents an intriguing bioisosteric alternative to more common functional groups, such as the hydroxyl group of cyclohexanol. This guide provides a comparative analysis of this compound as a bioisostere, supported by illustrative experimental data and detailed methodologies.
Physicochemical and Pharmacological Properties: A Comparative Overview
The substitution of a hydroxyl group with a thiol group within a cyclic scaffold can significantly impact a molecule's physicochemical and pharmacological properties. The key differences stem from the lower electronegativity and greater size of the sulfur atom compared to oxygen.
Illustrative Data Summary
The following tables present a hypothetical comparison between a parent compound containing a cyclohexanol moiety and its this compound bioisostere. This data is for illustrative purposes to demonstrate the potential effects of this bioisosteric replacement.
Table 1: Physicochemical Properties
| Property | Cyclohexanol Analog | This compound Bioisostere | Rationale for Difference |
| Molecular Weight | X g/mol | X + 16 g/mol | Sulfur is heavier than oxygen. |
| LogP | 2.5 | 3.0 | The thiol group is generally less polar than the hydroxyl group, leading to increased lipophilicity. |
| pKa | 16 | 10.5 | Thiols are significantly more acidic than alcohols.[1] |
| Polar Surface Area | 20.2 Ų | 1.0 Ų | The sulfur atom in a thiol contributes less to the polar surface area than the oxygen in a hydroxyl group. |
Table 2: Pharmacological and Pharmacokinetic Properties
| Parameter | Cyclohexanol Analog | This compound Bioisostere | Experimental Assay |
| Binding Affinity (Ki) | 10 nM | 8 nM | Radioligand Binding Assay |
| Metabolic Stability (t½) | 30 min | 60 min | Microsomal Stability Assay |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | 8 x 10⁻⁶ cm/s | PAMPA Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Radioligand Binding Assay for GPCR Target
Objective: To determine the binding affinity (Ki) of the test compounds for a G-Protein Coupled Receptor (GPCR).
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Cell culture medium and reagents.
-
Radioligand specific for the target GPCR (e.g., [³H]-L-741,626 for the D2 receptor).
-
Test compounds (Cyclohexanol analog and this compound bioisostere).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target GPCR to confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound, and 50 µL of the radioligand at a concentration close to its Kd.
-
Add 100 µL of the prepared cell membrane suspension to each well.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of the test compounds using liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors).
-
Test compounds (Cyclohexanol analog and this compound bioisostere).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) for reaction termination.
-
Internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker.
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the test compound (at a final concentration of 1 µM) and human liver microsomes (0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Signaling Pathway
References
A Comparative Guide to the Kinetic Analysis of Thiane-4-thiol Reactions
For researchers and professionals in drug development, understanding the kinetic behavior of thiol-containing compounds is paramount for predicting their efficacy, stability, and potential interactions in biological systems. Thiane-4-thiol, a cyclic thiol, presents a unique structural motif that can influence its reactivity compared to more commonly studied linear thiols. This guide provides a comparative analysis of the kinetic performance of this compound in key reactions, supported by generalized experimental data and detailed methodologies for analysis.
Data Presentation: Comparative Kinetics of Thiol Reactions
Due to the limited availability of specific kinetic data for this compound in the public domain, this section presents a semi-quantitative comparison based on established principles of thiol reactivity. The table below contrasts the expected reaction rates of this compound with a representative linear thiol, such as 1-butanethiol, in common thiol-based reactions. This comparison is based on the influence of steric hindrance and conformational effects imparted by the cyclic structure of thiane.
| Reaction Type | Thiol Compound | Expected Relative Rate Constant (k_rel) | Factors Influencing Reactivity |
| Thiol-Ene "Click" Reaction | This compound | 1.0 (Reference) | The cyclic structure may impose steric hindrance around the sulfur atom, potentially slowing the reaction compared to a less hindered linear thiol. |
| 1-Butanethiol | > 1.0 | The flexible alkyl chain allows for easier access to the thiol group, potentially leading to a faster reaction rate. | |
| Michael Addition | This compound | 1.0 (Reference) | The nucleophilicity of the thiolate is the primary driver. The cyclic structure might influence the pKa of the thiol and the stability of the thiolate, affecting the rate. |
| 1-Butanethiol | ≈ 1.0 | In reactions where the nucleophilicity of the sulfur atom is the dominant factor, the difference in reactivity between cyclic and linear thiols may be less pronounced. | |
| Thiol-Disulfide Exchange | This compound | 1.0 (Reference) | The accessibility of the sulfur atom for nucleophilic attack on a disulfide bond is crucial. The chair conformation of the thiane ring could present some steric hindrance. |
| 1-Butanethiol | > 1.0 | A linear thiol is expected to have greater conformational freedom, facilitating the alignment required for the SN2-type displacement at the disulfide bond. |
Note: The relative rate constants provided are illustrative and intended for comparative purposes. Actual experimental values may vary depending on specific reaction conditions.
Experimental Protocols
To facilitate reproducible and comparative kinetic studies, the following detailed methodologies for key experiments are provided.
Protocol 1: Kinetic Analysis of Thiol-Ene Reactions using in-situ NMR Spectroscopy
This protocol describes the monitoring of a photoinitiated thiol-ene reaction in real-time.
-
Materials:
-
Thiol (e.g., this compound or 1-butanethiol)
-
Alkene (e.g., an allyl-functionalized compound)
-
Photoinitiator (if required, though some reactions can be initiated by UV light alone)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes compatible with UV irradiation
-
-
Instrumentation:
-
NMR spectrometer equipped with a UV light source and fiber optic cable for in-situ irradiation.[1]
-
-
Procedure:
-
Prepare a solution of the thiol, alkene, and photoinitiator (if used) in the deuterated solvent in an NMR tube. The concentrations should be chosen to allow for monitoring of the reaction progress over a suitable timescale.
-
Acquire an initial ¹H NMR spectrum before irradiation to serve as a baseline (t=0).
-
Insert the NMR tube into the spectrometer and begin UV irradiation.
-
Acquire a series of ¹H NMR spectra at regular time intervals during the irradiation.[2]
-
Monitor the decrease in the intensity of the signals corresponding to the thiol (-SH) and alkene (=CH₂) protons and the increase in the intensity of the signals for the thioether product.
-
Integrate the relevant peaks in each spectrum to determine the concentration of reactants and products at each time point.
-
Plot the concentration of the reactants versus time and fit the data to an appropriate rate law to determine the rate constant of the reaction.
-
Protocol 2: Kinetic Analysis of Michael Addition Reactions using HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the kinetics of a thia-Michael addition reaction.
-
Materials:
-
Thiol (e.g., this compound or 1-butanethiol)
-
Michael acceptor (e.g., an α,β-unsaturated carbonyl compound)
-
Buffer solution (to maintain a constant pH)
-
Quenching solution (e.g., a strong acid to stop the reaction)
-
Mobile phase for HPLC
-
-
Instrumentation:
-
HPLC system with a UV-Vis or diode array detector.[3]
-
Thermostatted reaction vessel.
-
-
Procedure:
-
Prepare solutions of the thiol and the Michael acceptor in the buffer at a known concentration.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the thiol and Michael acceptor solutions. Start a timer immediately.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC. The separation method should be able to resolve the reactants and the product.
-
Quantify the concentration of the reactants and product in each sample by integrating the peak areas in the chromatograms and using a pre-determined calibration curve.[3]
-
Plot the concentration of the Michael acceptor or the product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration versus time plot at t=0, or fit the entire reaction progress curve to an integrated rate law to obtain the rate constant.[3]
-
Mandatory Visualization
To visually represent the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Stereochemistry of Thiane-4-thiol Products
For researchers and professionals in drug development, the precise determination of a molecule's stereochemistry is a critical step. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for confirming the stereochemistry of thiane-4-thiol and its derivatives, supported by experimental principles and data.
The primary stereochemical considerations for this compound involve both cis/trans isomerism, relating to the relative positions of the thiol group and other substituents on the thiane ring, and enantiomerism if the molecule is chiral. The choice of analytical method depends on the specific stereochemical question, the physical form of the sample (solid or solution), and the available instrumentation.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance aspects of four common techniques used for stereochemical confirmation.
| Technique | Principle of Operation | Sample Type | Key Performance Parameters | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. Stereochemistry is determined by differences in chemical shifts (δ) and coupling constants (J) for diastereomers, or by using chiral derivatizing agents (CDAs) for enantiomers. | Solution | Chemical shift differences (Δδ), coupling constants (Hz). | Provides detailed structural information, non-destructive, can be used for both diastereomers and enantiomers (with CDAs). | May require derivatization for enantiomers, complex spectra can be difficult to interpret, sensitivity can be an issue for low concentration samples. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice. | Single Crystal | Atomic coordinates, bond lengths, bond angles, absolute configuration (with anomalous dispersion). | Provides unambiguous 3D structure and absolute configuration.[1][2][3] | Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may not be the same as in solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to their separation. | Solution | Resolution factor (Rs), separation factor (α), retention time (t_R). | Excellent for separating and quantifying enantiomers, high sensitivity, can be used for preparative separations.[4][5] | Does not provide direct structural information, method development can be time-consuming, requires a suitable CSP. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared with theoretical spectra (e.g., from DFT calculations) to determine the absolute configuration. | Solution or Solid | Differential absorbance (ΔA), comparison with calculated spectra. | Provides absolute configuration in solution, sensitive to conformational changes, does not require crystallization or derivatization.[6][7][8] | Requires specialized equipment, interpretation often relies on complex theoretical calculations, can be less sensitive than other methods. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. NMR Spectroscopy for Diastereomer and Enantiomer Differentiation
-
Objective: To distinguish between cis and trans isomers of a substituted this compound and to determine the enantiomeric excess of a chiral this compound.
-
Protocol for Diastereomers (e.g., cis/trans):
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts and coupling constants of the protons on the thiane ring, particularly the proton at C4. The spatial relationship between protons in cis and trans isomers leads to different magnetic environments and coupling constants.[9][10] For example, the coupling constant between axial-axial protons is typically larger than between axial-equatorial or equatorial-equatorial protons.
-
Acquire 2D NMR spectra (e.g., COSY, NOESY) to confirm assignments and determine through-space proximities of protons, which can help differentiate between isomers.
-
-
Protocol for Enantiomers (using a Chiral Derivatizing Agent):
-
React the chiral this compound sample with a chiral derivatizing agent (CDA), such as Mosher's acid chloride or a custom aryl-tert-butoxyacetic acid, to form diastereomeric esters.[11]
-
Purify the resulting diastereomeric mixture.
-
Dissolve the diastereomers in a deuterated solvent and acquire a ¹H NMR spectrum.
-
The protons in the two diastereomers will be in different chemical environments and should exhibit separate signals. The difference in chemical shifts (Δδ) for specific protons can be used to assign the absolute configuration by comparing with established models for the CDA.[11]
-
The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.
-
2. X-Ray Crystallography for Absolute Structure Elucidation
-
Objective: To obtain an unambiguous three-dimensional structure of a this compound derivative.
-
Protocol:
-
Grow a single crystal of the this compound product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles.
-
For chiral molecules, the absolute configuration can be determined if a heavy atom is present and anomalous dispersion is measured.
-
3. Chiral HPLC for Enantiomeric Separation
-
Objective: To separate and quantify the enantiomers of a chiral this compound.
-
Protocol:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for a wide range of compounds.[4][5]
-
Dissolve the racemic or enantioenriched this compound sample in the mobile phase.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve a baseline resolution (Rs > 1.5).
-
The enantiomeric ratio is determined by the relative areas of the two enantiomer peaks.
-
4. Vibrational Circular Dichroism (VCD) for Absolute Configuration
-
Objective: To determine the absolute configuration of a chiral this compound in solution.
-
Protocol:
-
Dissolve the enantiomerically pure or enriched this compound sample in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Acquire the VCD and infrared (IR) spectra of the sample in the mid-IR region using a VCD spectrometer.
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer). This involves conformational searching to identify the low-energy conformers and then calculating the spectra for each, followed by Boltzmann averaging.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer in the sample.[8]
-
Mandatory Visualizations
References
- 1. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Chiral Separation of Some 4-thioflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Cytotoxicity Assays for Thiane-4-thiol Derivatives
For researchers, scientists, and drug development professionals, selecting the appropriate cytotoxicity assay is a critical step in evaluating the therapeutic potential of novel compounds like Thiane-4-thiol derivatives. This guide provides a comparative overview of commonly employed cytotoxicity and apoptosis assays, supported by experimental data on structurally related sulfur-containing heterocyclic compounds. Detailed methodologies and visual workflows are included to aid in experimental design and data interpretation.
The evaluation of a compound's cytotoxic potential is fundamental in the early stages of drug discovery. For this compound derivatives, a class of sulfur-containing heterocyclic compounds with therapeutic promise, understanding their impact on cell viability and the mechanism of cell death is paramount. This guide compares and contrasts key assays used for this purpose, presenting data in a clear, comparative format to inform assay selection.
Comparison of Common Cytotoxicity Assays
The choice of a cytotoxicity assay depends on several factors, including the compound's properties, the cell type, and the specific scientific question being addressed. Tetrazolium-based assays are widely used for assessing metabolic activity as an indicator of cell viability, while apoptosis assays help to elucidate the mechanism of cell death.
Tetrazolium Reduction Assays: MTT, MTS, XTT, and WST-1
These colorimetric assays measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan by mitochondrial dehydrogenases. | Inexpensive and widely used. | Requires a solubilization step for the formazan crystals, which can introduce variability. Potential for interference from reducing agents, including some thiol-containing compounds. |
| MTS | Reduction of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to a soluble formazan. | One-step procedure, as the formazan product is soluble in culture medium.[1] | Requires an intermediate electron acceptor (e.g., PES), which can have slight cytotoxicity. |
| XTT | Reduction of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a soluble formazan. | One-step procedure and higher sensitivity than MTT in some cases. | Can be less sensitive than other water-soluble tetrazolium salts. |
| WST-1 | Reduction of WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) to a soluble formazan. | High sensitivity and a one-step procedure. The formazan product is stable and has a broad linear range.[2] | Can have higher background absorbance compared to MTT.[2] |
Apoptosis vs. Necrosis Assays
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding a compound's mechanism of action.
| Assay | Principle | Advantages | Disadvantages |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect the externalization of PS on the cell surface, an early marker of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.[3] | Allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[3] | Requires flow cytometry or fluorescence microscopy. The timing of the assay is critical to capture the different stages of cell death. |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis. | Provides a direct measure of the apoptotic signaling cascade. Can be adapted for high-throughput screening. | Different caspases are activated at different stages of apoptosis, so the choice of caspase to measure is important. |
Comparative Cytotoxicity Data
While specific data for this compound derivatives is limited in publicly available literature, the following tables summarize the cytotoxic activity (IC50 values) of structurally similar sulfur-containing heterocyclic compounds on common cancer cell lines, providing a valuable reference for expected potency.
Table 1: Cytotoxicity of Thienopyrimidine Derivatives on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay |
| Thienopyrimidine Derivative 2 | MCF-7 | 0.013 | MTT |
| Thienopyrimidine Derivative 3 | MCF-7 | Not specified | MTT |
| Thienopyrimidine Derivative 2 | MDA-MB-231 | 0.056 | MTT |
| Thienopyrimidine Derivative 3 | MDA-MB-231 | 0.25 | MTT |
| Thienopyrimidine Derivative 5 | MDA-MB-231 | 0.26 | MTT |
Data extracted from a study on 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates.[4]
Table 2: Cytotoxicity of 1,3,4-Thiadiazolium Derivatives on Hepatocarcinoma Cells
| Compound | Cell Line | IC50 (µM) | Assay |
| MI-J (Hydroxy derivative) | HepG2 | ~25 | MTT |
| MI-4F (Fluoro derivative) | HepG2 | ~25 | MTT |
| MI-2,4diF (Difluoro derivative) | HepG2 | ~25 | MTT |
| MI-D (Nitro derivative) | HepG2 | ~50 | MTT |
Data from a study on the selective cytotoxicity of 1,3,4-thiadiazolium mesoionic derivatives.[5]
Table 3: Cytotoxicity of Thiophene Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay |
| Thiophene Derivative 14 | HePG2 | 7.9 | Not specified |
| Thiophene Derivative 15 | HePG2 | 2.85 | Not specified |
| Thiophene Derivative 13 | HePG2 | 8.3 | Not specified |
| Thiophene Derivative 14 | MCF-7 | 7.5 | Not specified |
| Thiophene Derivative 15 | MCF-7 | 3.5 | Not specified |
| Thiophene Derivative 13 | MCF-7 | 8.27 | Not specified |
Data from a study on 4,5,6,7-Tetrahydrobenzo[b]thiophene-Based Derivatives.[6]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for the MTT and Annexin V/PI assays, which can be adapted for this compound derivatives.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with the this compound derivative at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[3][10]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[3][10][11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cell populations.[3]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and Annexin V/PI assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of this compound derivatives. While tetrazolium-based assays like MTT and WST-1 provide a robust measure of overall cell viability and are suitable for high-throughput screening, apoptosis assays such as Annexin V/PI staining are indispensable for elucidating the mechanism of cell death. By carefully considering the advantages and limitations of each assay and utilizing the comparative data and protocols provided, researchers can design rigorous experiments to accurately assess the cytotoxic potential of these promising therapeutic compounds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. jag.journalagent.com [jag.journalagent.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2) | PLOS One [journals.plos.org]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. texaschildrens.org [texaschildrens.org]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Comparative Analysis of Thiane-4-thiol Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Thiane-4-thiol against other common thiol-containing compounds. The information is intended to assist researchers in evaluating its potential for off-target interactions and to provide standardized protocols for assessing its reactivity.
Introduction to Thiol Reactivity and Cross-Reactivity
Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. The nucleophilic nature of the thiolate anion (R-S⁻) makes these compounds highly reactive towards a variety of electrophiles. In a biological context, the thiol group of cysteine residues in proteins is a frequent target for covalent modification by drugs and other xenobiotics. This reactivity, while essential for the mechanism of action of some targeted covalent inhibitors, can also lead to undesirable off-target effects and toxicity if the compound is not sufficiently selective.
Cross-reactivity studies are therefore crucial in the drug development process to assess the potential for a thiol-containing compound to interact with unintended biological targets. Thiol-reactive compounds have been shown to interact with a range of proteins, including enzymes in which a cysteine residue is critical for catalytic activity.
This guide focuses on this compound, a cyclic thiol, and compares its likely reactivity profile with commonly encountered linear thiols such as glutathione (GSH), L-cysteine, and dithiothreitol (DTT). Understanding the relative reactivity of this compound is essential for predicting its behavior in complex biological systems.
Comparative Reactivity Data
While specific kinetic data for the reaction of this compound with various electrophiles is not extensively available in the public domain, we can extrapolate its potential reactivity based on the general properties of cyclic versus linear thiols. The reactivity of a thiol is influenced by factors such as the pKa of the sulfhydryl group, steric hindrance around the sulfur atom, and the overall electronic properties of the molecule.
The following table provides an illustrative comparison of the expected reactivity of this compound with other common thiols. The reactivity is ranked qualitatively based on general chemical principles.
| Compound | Structure | Type | Expected Relative Reactivity | Key Considerations |
| This compound | Cyclic Aliphatic | Moderate | The cyclic structure may impose some steric hindrance compared to linear thiols. The pKa is expected to be in the typical range for aliphatic thiols. | |
| Glutathione (GSH) | Tripeptide | High | The presence of the gamma-glutamyl and glycyl residues can influence its accessibility and reactivity in different enzymatic and non-enzymatic reactions. It is the most abundant intracellular thiol. | |
| L-Cysteine | Amino Acid | High | A fundamental biological thiol, its reactivity is a key factor in protein structure and function. | |
| Dithiothreitol (DTT) | Linear Dithiol | Very High | A strong reducing agent, its two thiol groups can act concertedly, making it highly reactive in reducing disulfide bonds. |
Experimental Protocols for Assessing Thiol Cross-Reactivity
Several well-established methods can be employed to quantitatively assess and compare the reactivity of this compound with other thiol-containing molecules.
DTNB (Ellman's Reagent) Assay
This colorimetric assay is a widely used method for quantifying free thiol groups. The reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm.[1][2] By measuring the rate of TNB²⁻ formation, the reactivity of different thiols can be compared.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (4 mg/mL) in 0.1 M phosphate buffer, pH 8.0.
-
Prepare stock solutions of this compound and other thiol compounds (e.g., GSH, L-cysteine, DTT) of known concentrations in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the thiol solution to 200 µL of the DTNB solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) to determine the initial reaction rate.
-
-
Data Analysis:
-
Calculate the concentration of the thiol reacted using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).[2]
-
Compare the initial reaction rates of the different thiols to determine their relative reactivity.
-
HPLC-Based Competitive Reactivity Assay
This method provides a more detailed kinetic analysis of thiol reactivity towards a specific electrophile. It involves reacting a known concentration of an electrophilic probe with a mixture of two different thiols and monitoring the formation of the respective adducts over time using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reagent Preparation:
-
Select a suitable electrophilic probe (e.g., N-ethylmaleimide or iodoacetamide).
-
Prepare stock solutions of the electrophile, this compound, and a reference thiol (e.g., GSH) in a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).
-
-
Reaction:
-
Mix equimolar concentrations of this compound and the reference thiol.
-
Initiate the reaction by adding a sub-stoichiometric amount of the electrophilic probe.
-
Incubate the reaction mixture at a constant temperature.
-
At various time points, quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) or a large excess of a different thiol.
-
-
HPLC Analysis:
-
Analyze the quenched reaction mixtures by reverse-phase HPLC with UV detection.
-
Develop a separation method that resolves the unreacted thiols, the electrophile, and the two different thiol-adducts.
-
Quantify the peak areas of the adducts at each time point.
-
-
Data Analysis:
-
Plot the concentration of each adduct as a function of time.
-
The relative rates of formation of the two adducts will reflect the relative reactivity of this compound and the reference thiol towards the specific electrophile.
-
Signaling Pathways and Off-Target Effects
Thiol-reactive compounds can modulate various signaling pathways by reacting with critical cysteine residues on regulatory proteins. One of the most well-characterized of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][3] Electrophilic compounds, including some thiol-reactive molecules, can modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.[4][5]
References
Benchmarking Thiol Performance: A Comparative Analysis of Thiane-4-thiol and Commercially Available Thiols
In the landscape of drug development and materials science, the selection of appropriate thiol compounds is critical for applications ranging from antioxidant formulations to the functionalization of nanoparticles. This guide provides a comparative analysis of the novel cyclic thiol, Thiane-4-thiol, against four widely utilized, commercially available thiols: the aliphatic long-chain thiols 1-Dodecanethiol and 1-Hexadecanethiol, and the biologically significant thiols L-Cysteine and L-Glutathione. This objective comparison, supported by experimental data, aims to assist researchers and scientists in making informed decisions for their specific applications.
Physicochemical Properties: A Foundation for Performance
The fundamental characteristics of a thiol, such as its molecular weight, acidity (pKa), and solubility, significantly influence its behavior in various chemical and biological systems. Below is a summary of the key physicochemical properties of this compound and the selected commercially available thiols.
| Property | This compound | 1-Dodecanethiol | 1-Hexadecanethiol | L-Cysteine | L-Glutathione |
| CAS Number | 787536-05-4[1][2] | 112-55-0[3][4][5] | 2917-26-2[6][7][8][9] | 52-90-4[10][11][12][13] | 70-18-8[14][15][16][17][18] |
| Molecular Formula | C₅H₁₀S₂ | C₁₂H₂₆S[3][4] | C₁₆H₃₄S[6] | C₃H₇NO₂S[10][11][19] | C₁₀H₁₇N₃O₆S[14][16] |
| Molecular Weight ( g/mol ) | 134.27 | 202.40[3][4][20] | 258.51[6][7][21] | 121.16[10][11][19] | 307.32[16] |
| Boiling Point (°C) | N/A | 266-283[22] | 334[6] | Decomposes at 240[19] | Decomposes at 195[18] |
| Melting Point (°C) | N/A | -7[3] | 18-20[6][7][21] | 240 (decomposes)[19] | 195 (decomposes)[18] |
| Solubility in Water | Sparingly soluble | Insoluble[3][23] | Insoluble[6] | 280 g/L (25 °C)[19] | 252.7 mg/mL[24][25][26] |
| Thiol pKa | ~10-11 (estimated) | ~10.5[3] | ~10.6 | 8.3 (thiol group)[10][27][28] | 9.2 (thiol group) |
Performance Benchmarking in Key Applications
The efficacy of a thiol is best demonstrated through its performance in relevant applications. This section benchmarks this compound against its commercial counterparts in two critical areas: antioxidant activity and gold nanoparticle stabilization.
Antioxidant Capacity
The antioxidant potential of thiols is crucial in protecting biological systems from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods to evaluate the radical scavenging ability of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
| Thiol | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) |
| This compound | 150 (estimated) | 95 (estimated) |
| 1-Dodecanethiol | >500 | >500 |
| 1-Hexadecanethiol | >500 | >500 |
| L-Cysteine | ~250[29] | ~150[29] |
| L-Glutathione | ~180[27][30][31] | ~80[29] |
*Lower IC50 values indicate higher antioxidant activity. The data for 1-Dodecanethiol and 1-Hexadecanethiol reflect their poor solubility in aqueous assay media. The values for this compound are hypothetical estimates based on its structure and are included for comparative illustration.
Gold Nanoparticle (AuNP) Stabilization
Thiols are widely used as capping agents to synthesize and stabilize gold nanoparticles, preventing their aggregation. The size and stability of the resulting nanoparticles are key performance indicators.
| Thiol | Resulting AuNP Diameter (nm) | Stability in 1M NaCl |
| This compound | ~8 (estimated) | Moderate (estimated) |
| 1-Dodecanethiol | 2-6[21][32][33] | High |
| 1-Hexadecanethiol | 3-7 | High |
| L-Cysteine | 10-60 (concentration dependent)[22] | Low to Moderate |
| L-Glutathione | ~17 (can vary)[28] | Moderate |
*The values for this compound are hypothetical estimates for comparative purposes. The stability is a qualitative assessment of the nanoparticles' resistance to salt-induced aggregation.
Experimental Protocols
Detailed and standardized experimental procedures are essential for reproducible and comparable results.
DPPH Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare serial dilutions of the thiol compounds in a suitable solvent.
-
In a 96-well plate, add 100 µL of each thiol dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the thiol.
Synthesis and Stabilization of Gold Nanoparticles
This protocol describes a typical synthesis of gold nanoparticles using a thiol as a stabilizing agent.
Procedure:
-
Dissolve HAuCl₄ in absolute ethanol.
-
Separately, dissolve the thiol ligand in ethanol.
-
Under vigorous stirring, slowly add the thiol solution to the HAuCl₄ solution.
-
In a separate container, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄), in ethanol.
-
Rapidly inject the NaBH₄ solution into the gold-thiol mixture while stirring vigorously. A color change indicates the formation of nanoparticles.
-
Continue stirring for several hours to ensure complete reaction and stabilization.
-
The resulting nanoparticle solution can be purified by centrifugation and washing with ethanol to remove excess reagents.
-
Characterize the size and stability of the nanoparticles using techniques such as UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the biological context of thiol activity, the following diagrams are provided.
Conclusion
This guide provides a foundational comparison of this compound with established commercially available thiols. While the physicochemical properties of this compound can be inferred, its performance in key applications requires further experimental validation. The provided data for 1-Dodecanethiol, 1-Hexadecanethiol, L-Cysteine, and L-Glutathione offer a solid benchmark for future studies. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate these and other thiol compounds for their specific research and development needs. As a cyclic thiol, this compound presents an interesting structural alternative to linear aliphatic and biologically derived thiols, warranting further investigation into its potential advantages in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. vinmec.com [vinmec.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 9. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS radical scavenging assay [bio-protocol.org]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monitoring of the self-assembled monolayer of 1-hexadecanethiol on a gold surface at nanomolar concentration using a piezo-excited millimeter-sized cantilever sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutathione - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. abcam.cn [abcam.cn]
- 17. zen-bio.com [zen-bio.com]
- 18. mdpi.com [mdpi.com]
- 19. The antioxidant glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Glutathione? [synapse.patsnap.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Ascorbate peroxidase - Wikipedia [en.wikipedia.org]
- 26. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. One hour road to high-quality arrays of gold nanoparticles coated with organic ligands - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01497E [pubs.rsc.org]
- 33. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thiane-4-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the safe disposal of Thiane-4-thiol and other related thiol compounds, emphasizing operational safety and environmental responsibility.
Understanding the Hazards of Thiol Compounds
Thiol compounds, including this compound, are characterized by their strong, unpleasant odors, often detectable at very low concentrations.[1][2] While toxicity varies between specific compounds, many thiols are classified as hazardous materials. Below is a summary of general hazard information for thiol compounds based on available safety data sheets (SDS).
| Hazard Classification | Description | Precautionary Statements |
| Flammability | Many thiol compounds are flammable liquids and vapors. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[3] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | Wear eye protection/face protection.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
Experimental Protocol for Thiol Disposal: Oxidation via Hypochlorite Solution
The most common and effective method for neutralizing the odor and hazards of thiol compounds is through oxidation. This procedure converts the volatile and malodorous thiols into less harmful and odorless sulfonic acids or other oxidized species.[5] The oxidizing agent of choice is typically a sodium hypochlorite solution, commonly known as bleach.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Designated hazardous waste container, appropriately labeled.
-
Household bleach (typically ~5-6% sodium hypochlorite) or a high-test hypochlorite (HTH) solution.
-
Plastic container or bucket for creating a bleach bath.
Procedure:
-
Preparation: All procedures involving thiol compounds must be conducted within a certified chemical fume hood to minimize odor and exposure.[3] Prepare a bleach bath by creating a 1:1 mixture of bleach and water in a suitable plastic container.[6]
-
Waste Collection: Collect all liquid and solid waste containing this compound into a designated and clearly labeled hazardous waste container.[6]
-
Decontamination of Glassware: Immediately after use, submerge all contaminated glassware in the prepared bleach bath.[3][6] Allow the glassware to soak for at least 14 hours to ensure complete oxidation of any residual thiol.[6]
-
Neutralization of Bulk Waste: For larger quantities of thiol-containing waste, slowly and carefully add an excess of bleach solution to the waste container. This should be done in a fume hood, as the reaction can be exothermic.[5]
-
Verification: After a minimum of 24 hours, cautiously check for the characteristic thiol odor.[5] If the odor persists, add more bleach and allow for additional reaction time.
-
Final Disposal: Once the thiol has been neutralized (as indicated by the absence of odor), the resulting solution should be disposed of in accordance with local and institutional regulations for chemical waste. Bleach baths that are no longer effective can typically be disposed of down the drain with copious amounts of water, though institutional guidelines should always be confirmed.[6]
-
Disposal of Contaminated Solids: Any disposable items such as gloves, paper towels, or septa that have come into contact with thiols should be placed in a sealed plastic bag and disposed of as solid hazardous waste.[3][7]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and other thiol compounds, ensuring a safe working environment and compliance with disposal regulations. Always consult your institution's specific safety and disposal protocols.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
Personal protective equipment for handling Thiane-4-thiol
This guide provides crucial safety, handling, and disposal information for Thiane-4-thiol, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the available resources, this document synthesizes data from SDSs of analogous thiol-containing compounds to establish a robust safety protocol. All procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Thiol compounds are known for their strong, unpleasant odors and potential health hazards. Based on data for similar compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield may be required for splash hazards. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4] Fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber) are essential.[4] Recommendations are not valid for very thin gloves (0.3 mm or less).[4] |
Operational and Handling Plan
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Handle the product in a closed system or with appropriate exhaust ventilation.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Use only non-sparking tools and take precautionary measures against static discharge.[6]
Storage:
-
Keep the container tightly closed.[3]
-
Store locked up.[1]
-
Keep refrigerated as indicated for some similar compounds.
Emergency and Disposal Plan
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[3][6] Get medical attention if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water for at least 15 minutes.[3][6] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor/physician.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5] |
Spill and Accidental Release: In case of a spill, wear appropriate PPE and ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[3] Avoid dust formation.[5]
Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[5] Do not allow the material to contaminate ground water systems or flush it into surface water or sanitary sewer systems.[5]
Workflow for Handling a this compound Spill
Caption: Logical workflow for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
